2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine
Description
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Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9-3-4-10-11(14-9)15-12(17-10)16-7-2-5-13-6-8-16/h3-4,13H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUSEEWUHPAITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649196 | |
| Record name | 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035840-54-0 | |
| Record name | 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies described herein are based on established synthetic strategies for related oxazolo[4,5-b]pyridine derivatives and standard characterization techniques for heterocyclic compounds.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] The incorporation of a 1,4-diazepan moiety at the 2-position introduces a flexible, basic side chain that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.[6][7] The 5-methyl substituent can further modulate the electronic and steric properties of the molecule. This guide will detail a plausible and efficient synthetic route to 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine and the analytical techniques required for its thorough characterization.
Part 1: Synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
The synthesis of the target compound can be logically approached through a multi-step sequence, beginning with the construction of the core oxazolo[4,5-b]pyridine ring system, followed by the introduction of the 1,4-diazepan substituent.
Synthetic Strategy Overview
The proposed synthetic pathway commences with the readily available 2-amino-3-hydroxy-5-methylpyridine. This starting material undergoes a cyclization reaction with a suitable reagent to form the oxazole ring, followed by a nucleophilic aromatic substitution to introduce the diazepan moiety.
Figure 1: Proposed synthetic pathway for 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methyloxazolo[4,5-b]pyridine
The initial step involves the formation of the oxazolo[4,5-b]pyridine core with a leaving group at the 2-position, which is crucial for the subsequent nucleophilic substitution. A common and effective method for this transformation is the reaction of an aminophenol derivative with a Vilsmeier-Haack type reagent.
-
Rationale: The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent in situ, which acts as both the cyclizing agent and the source of the chloro group at the 2-position. This one-pot reaction is generally efficient for the synthesis of 2-chloro-oxazolo-fused heterocycles.[8]
-
Protocol:
-
To a stirred solution of 2-amino-3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10-15 mL/g of starting material) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0-4.0 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the crude 2-chloro-5-methyloxazolo[4,5-b]pyridine.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
Step 2: Synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the oxazolo[4,5-b]pyridine ring is displaced by the secondary amine of 1,4-diazepane.
-
Rationale: The electron-withdrawing nature of the fused pyridine and oxazole rings activates the 2-position towards nucleophilic attack. The use of a suitable base is necessary to neutralize the HCl generated during the reaction and to deprotonate the diazepine, thereby increasing its nucleophilicity.
-
Protocol:
-
In a round-bottom flask, dissolve 2-chloro-5-methyloxazolo[4,5-b]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Add 1,4-diazepane (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine.
-
Part 2: Characterization of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl group, and the methylene protons of the diazepan ring. The chemical shifts and coupling patterns will be indicative of the final structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons of the oxazolopyridine core, the methyl carbon, and the carbons of the diazepan ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the target compound (C₁₂H₁₆N₄O, MW: 232.29 g/mol ).[9][10] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and C-O stretching within the oxazole ring, C-N stretching of the diazepan moiety, and aromatic C-H and C=C stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under various conditions to confirm the purity of the final compound. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₂H₁₆N₄O. |
Illustrative Workflow for Characterization
Figure 2: A typical workflow for the comprehensive characterization of the synthesized compound.
Part 3: Potential Applications and Future Directions
The synthesized 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine is a novel compound with potential for various pharmacological applications, drawing from the known activities of the oxazolo[4,5-b]pyridine scaffold.
-
Anticancer Activity: Many oxazolo[4,5-b]pyridine derivatives have shown promising anticancer properties.[1][2] The introduction of the diazepan moiety could enhance these activities by improving solubility or by providing an additional interaction point with biological targets. Further studies to evaluate its cytotoxicity against a panel of cancer cell lines are warranted.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives, often linked to the inhibition of kinases such as GSK-3β.[4][5] The title compound should be screened in relevant in vitro and in vivo models of inflammation.
-
Kinase Inhibition: The oxazolo[4,5-b]pyridine scaffold has been explored for the development of various kinase inhibitors.[4][11] The synthesized compound could be tested against a panel of kinases to identify potential targets for various diseases.
Future research should focus on the biological evaluation of this compound and the synthesis of a library of related derivatives to establish structure-activity relationships (SAR). This will enable the optimization of the lead compound to enhance its potency, selectivity, and drug-like properties.
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Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. [Link]
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SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Arkivoc. [Link]
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The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
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Full article: Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
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Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. [Link]
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Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. ResearchGate. [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Preprints.org. [Link]
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Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents | Request PDF. ResearchGate. [Link]
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Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. [Link]
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Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. [Link]
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Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. R Discovery. [Link]
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n-(1-methyl-4,5-dihydro-[1][8][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. PubMed. [Link]
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Coordination compounds of heterocyclic bases: synthesis, characterization, computational and biological studies. ResearchGate. [Link]
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Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. University of Baghdad Digital Repository. [Link]
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Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchSquare. [Link]
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Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]
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Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
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Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
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Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[12][13]oxazolo[4,5-d]pyrimidines. ResearchGate. [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, a novel heterocyclic compound with potential applications in drug discovery. As a molecule featuring a fused oxazolo[4,5-b]pyridine core and a basic diazepane moiety, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental physicochemical properties. This document outlines the critical experimental protocols and the scientific rationale for determining key parameters including molecular identity, ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, thermal characteristics, and chemical stability. The methodologies described herein are designed to build a robust data package, enabling informed decisions in the optimization of this compound for therapeutic development.
Note: As specific experimental data for 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine is not publicly available, this guide presents standardized protocols and illustrative data to serve as a blueprint for its characterization.
Introduction and Molecular Overview
The compound 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine belongs to a class of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry due to their ability to form diverse interactions with biological targets.[][2] The oxazolo[4,5-b]pyridine core is a bioisostere of purine and has been explored for various therapeutic indications, including oncology and inflammatory diseases.[3][4] The addition of a 1,4-diazepane ring introduces multiple basic centers, significantly influencing the molecule's ionization state, solubility, and potential for hydrogen bonding.
A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundation of rational drug design.[5] Properties such as pKa, lipophilicity, and solubility govern a molecule's journey through the body, affecting everything from oral bioavailability to target engagement and clearance.[6][7] This guide provides the experimental framework to elucidate these critical characteristics.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine | --- |
| CAS Number | 1035840-54-0 | [8] |
| Molecular Formula | C₁₂H₁₆N₄O | [8] |
| Molecular Weight | 232.29 g/mol | [8] |
| Calculated LogP | 1.01 | [9] |
Structural Confirmation and Purity Assessment
Spectroscopic Characterization
A suite of spectroscopic methods should be employed to confirm the identity of the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework of a molecule.[10][11] For this compound, specific attention should be paid to the chemical shifts and coupling constants of the aromatic protons on the pyridine ring, the methyl group, and the distinct protons of the diazepane ring to confirm their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.[12][13] The measured mass should be within 5 ppm of the theoretical mass calculated from the molecular formula (C₁₂H₁₆N₄O).[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[15] For this molecule, expected peaks would include C=N and C-O stretching from the oxazole ring, C=C and C=N vibrations from the pyridine ring, and N-H and C-H stretching from the diazepane and methyl groups.[16]
Purity Analysis via Chromatography
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of small molecules. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) should be developed to separate the main compound from any impurities. Purity is reported as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for in-depth physicochemical and biological studies.
Ionization Constant (pKa) Determination
Causality Statement: The pKa is arguably the most critical physicochemical parameter for this molecule. With four nitrogen atoms (one in the pyridine ring, one in the oxazole ring, and two in the diazepane ring), the compound is polybasic. Its ionization state will change dramatically across the physiological pH range (stomach ~pH 1-3, intestine ~pH 5-7, blood ~pH 7.4).[17] The pKa dictates the ratio of ionized to non-ionized species, which directly impacts solubility, membrane permeability, and target binding.[5][8] Potentiometric titration is a robust and direct method for determining pKa values.[18][19]
Experimental Protocol: Potentiometric Titration
This protocol is designed to determine the pKa values in an aqueous system.
-
Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Prepare a 1 mM solution of the compound in deionized water with a constant ionic strength maintained by 0.15 M KCl.[18]
-
Acidification: Acidify the solution to ~pH 2 with 0.1 M HCl to ensure all basic centers are fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes (e.g., 10-20 µL increments).
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[18] Specialized software is used to refine the pKa values from the titration data.
Caption: Workflow for pKa determination by potentiometric titration.
Table 2: Illustrative pKa Data
| Parameter | Illustrative Value | Implication |
| pKa₁ (most basic) | ~8.5 | Likely corresponds to a diazepane nitrogen. Largely protonated in blood, enhancing solubility. |
| pKa₂ (less basic) | ~4.0 | Could correspond to the pyridine or second diazepane nitrogen. Protonated in the stomach, aiding dissolution. |
Lipophilicity (LogP and LogD)
Causality Statement: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADMET properties.[][9] It influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.[20] LogP (the partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) are used to quantify this property. The shake-flask method, as described in OECD Guideline 107, is the gold-standard direct measurement for LogP.[21][22]
Experimental Protocol: Shake-Flask Method for LogP
-
System Preparation: Prepare a mixture of n-octanol and water and allow them to mutually saturate for 24 hours.
-
Compound Addition: Prepare a stock solution of the compound in n-octanol. Add a known volume to a flask containing a defined ratio of saturated n-octanol and saturated water. The final concentration should be low enough to avoid aggregation.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation to break any emulsions.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP as: Log₁₀([Concentration in n-octanol] / [Concentration in water]).
LogD Determination: The same procedure is followed, but the aqueous phase is replaced with a buffer of a specific pH (e.g., pH 7.4) to determine the distribution of both ionized and non-ionized species.
Table 3: Illustrative Lipophilicity Data
| Parameter | Illustrative Value | Implication |
| LogP | 1.1 | Low lipophilicity for the neutral species, suggesting good aqueous solubility but potentially lower membrane permeability. |
| LogD at pH 7.4 | -0.5 | The negative value indicates the compound is more soluble in the aqueous phase at physiological pH due to protonation. This is favorable for avoiding high plasma protein binding but may limit blood-brain barrier penetration. |
Aqueous Solubility
Causality Statement: A drug must be in solution to be absorbed from the gastrointestinal tract.[23] Poor aqueous solubility is a major cause of low and variable oral bioavailability, often leading to the failure of drug candidates.[24][25] Determining solubility early in development is critical. Kinetic solubility assays are high-throughput methods that provide a rapid assessment of a compound's dissolution and precipitation behavior.
Experimental Protocol: Kinetic Solubility via HPLC
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (<1%) to minimize co-solvent effects.
-
Incubation: Shake the mixture at room temperature for a set period (e.g., 2 hours) to allow for dissolution and potential precipitation.
-
Filtration: Remove any precipitated material by filtration through a 96-well filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV, comparing the peak area to a standard curve.
Caption: Experimental workflow for kinetic solubility determination.
Table 4: Illustrative Aqueous Solubility Data
| Parameter | Illustrative Value | Implication |
| Kinetic Solubility at pH 7.4 | >100 µM (or >23 µg/mL) | Good aqueous solubility at physiological pH, driven by the protonated diazepane ring. This suggests that low bioavailability due to poor dissolution is unlikely to be a major hurdle. |
Thermal Properties and Physical Form
Causality Statement: The solid-state properties of a compound, including its melting point, crystallinity, and thermal stability, are critical for formulation development and manufacturing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for evaluating these properties. DSC can also provide an estimate of purity based on the principle of melting point depression.[26]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It provides the melting point (Tₘ), heat of fusion (ΔHfus), and can detect phase transitions or polymorphism.[27]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.
Table 5: Illustrative Thermal Analysis Data
| Parameter | Technique | Illustrative Value | Implication |
| Melting Point (Tₘ) | DSC | 185 °C | A sharp melting endotherm indicates a crystalline solid, which is generally preferred for stability and handling. |
| Purity | DSC | 99.5% | Complements chromatographic purity data and confirms the absence of significant eutectic impurities.[28] |
| Decomposition Temp. | TGA | >250 °C | High thermal stability suggests the compound is robust and unlikely to degrade during typical storage or processing conditions. |
Chemical Stability Assessment
Causality Statement: A drug candidate must be stable under various environmental conditions to ensure a consistent dose and safety profile. Forced degradation studies, as outlined in ICH Guideline Q1A(R2), are used to identify potential degradation pathways and develop stability-indicating analytical methods.[2][29][30] By subjecting the compound to harsh conditions, we can predict its long-term stability.
Protocol: Forced Degradation Study
The compound is subjected to the following stress conditions, with samples analyzed by HPLC at various time points to quantify the remaining parent compound and detect degradants. A target degradation of 5-20% is ideal.[29]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80 °C (solid state).
-
Photostability: Exposure to light (ICH Q1B) (solid and solution).
Table 6: Illustrative Forced Degradation Results
| Condition | % Degradation (24h) | Observation |
| 0.1 M HCl, 60 °C | < 5% | Stable to acidic conditions. |
| 0.1 M NaOH, 60 °C | ~15% | Moderate degradation observed, suggesting potential susceptibility of the oxazole ring to base-catalyzed hydrolysis. |
| 3% H₂O₂, RT | < 5% | Stable to oxidative stress. |
| 80 °C, solid | < 2% | Thermally stable in the solid state. |
| Photostability | < 2% | Not sensitive to light. |
Summary and Implications for Drug Development
This technical guide outlines a systematic approach to characterizing the fundamental physicochemical properties of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. The collective (illustrative) data paints a picture of a compound with favorable drug-like properties.
-
Favorable Profile: The compound is a polybasic molecule with good aqueous solubility at physiological pH, driven by its high pKa. Its low lipophilicity (LogD < 0) suggests it is unlikely to suffer from issues related to high plasma protein binding or extensive metabolism, though this may also limit its ability to cross the blood-brain barrier.
-
Potential Liabilities: The potential instability under basic conditions warrants further investigation to identify the degradant and understand the mechanism. This could be a consideration for formulation and storage.
-
Next Steps: This foundational dataset enables progression to more complex ADME and in vitro safety assays. The established analytical methods will be crucial for supporting pharmacokinetic studies and further formulation development.
By systematically applying these validated protocols, researchers can build a comprehensive and reliable physicochemical profile, de-risking the compound and paving the way for its successful development as a potential therapeutic agent.
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Johnson, T. W., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(21). Retrieved from [Link]
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Johnson, T. W., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(21). Retrieved from [Link]
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Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]
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Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1646. Retrieved from [Link]
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Drug Hunter. (2022, July 17). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved January 18, 2026, from [Link]
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AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion? Retrieved January 18, 2026, from [Link]
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Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 18, 2026, from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Retrieved January 18, 2026, from [Link]
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Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-14. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 18, 2026, from [Link]
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Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. Retrieved from [Link]
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Zhang, H., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Journal of Biomolecular Screening, 12(5), 654-661. Retrieved from [Link]
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Trajkovic-Jolevska, S., & Stefkov, G. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 411-420. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to the Structural Elucidation of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
An In-Depth Technical Guide
Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, a novel heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While public experimental data for this specific molecule is limited, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis. We outline field-proven, step-by-step protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we provide expert interpretation of the predicted spectra, explaining the causality behind expected signals and fragmentation patterns. This guide is designed to serve as an authoritative reference for scientists seeking to synthesize, identify, and unambiguously confirm the structure of this compound, ensuring high standards of scientific integrity and accelerating research endeavors.
Molecular Structure and Key Spectroscopic Features
The target molecule, with a molecular formula of C₁₂H₁₆N₄O and a molecular weight of 232.29 g/mol , is comprised of two key heterocyclic systems: a fused oxazolo[4,5-b]pyridine core and a seven-membered 1,4-diazepane ring.[1][2] This composite structure presents a unique spectroscopic fingerprint. The oxazolopyridine system is a purine isostere, a class of compounds known for a wide range of biological activities.[3] The diazepane moiety is a common feature in pharmacologically active agents, contributing to conformational flexibility and potential interactions with biological targets.[4]
A thorough analysis requires dissecting the molecule into these constituent parts to predict and later assign the spectral data. The diagram below illustrates the IUPAC numbering of the core structure, which will be used for all spectral assignments.
Caption: Molecular structure of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine.
Spectroscopic Analysis Workflow
The definitive structural confirmation of a novel molecule is a systematic process. It begins with sample preparation, proceeds through the acquisition of data from multiple orthogonal techniques, and culminates in the integrated analysis of all spectral evidence. This workflow ensures a self-validating system where each piece of data corroborates the others.
Caption: Workflow for the spectroscopic structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[5] For a molecule with multiple aromatic and aliphatic protons in different chemical environments, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for unambiguous assignment.[6]
Recommended Experimental Protocol: NMR Data Acquisition
The following protocol is recommended for acquiring high-quality NMR spectra suitable for the characterization of heterocyclic compounds.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its common use, though DMSO-d₆ may be required if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: Use a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.[7]
-
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse ('zg30') is appropriate.
-
Number of Scans: 16-64 scans should be sufficient, depending on concentration.
-
Spectral Width: A range of 0-12 ppm is standard for most organic molecules.
-
Relaxation Delay: A 1-2 second delay (d1) between scans is adequate.[7]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A higher number of scans (≥1024) is necessary due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0-200 ppm is typical.
-
-
2D NMR Acquisition: Perform standard COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) experiments to confirm assignments.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of structurally similar oxazolopyridines and diazepane-containing molecules.[7][8][9] The molecule has distinct aromatic and aliphatic regions.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~8.10 | d | 1H | H7 | Protons on a pyridine ring adjacent to the ring-junction nitrogen are typically downfield.[7] |
| ~7.20 | d | 1H | H6 | This proton is ortho to the methyl group and further from the electron-withdrawing nitrogen atoms. |
| ~3.90 | t | 4H | H2', H7' | Protons on carbons adjacent to the nitrogen attached to the electron-withdrawing oxazolopyridine ring are shifted downfield. |
| ~3.00 | t | 4H | H3', H6' | Protons on carbons adjacent to the secondary amine (N4') are expected to be slightly more shielded. |
| ~2.55 | s | 3H | 5-CH₃ | Methyl groups on an aromatic ring typically appear as a sharp singlet in this region.[7] |
| ~2.10 | p | 2H | H5' | The central methylene protons of the diazepane ring are expected to be the most shielded. |
| ~1.90 | br s | 1H | N4'-H | The chemical shift of N-H protons is variable and depends on solvent and concentration. May exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are based on data from related heterocyclic systems.[8][10]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~165.0 | C2 | Carbon in an oxazole ring, doubly bonded to two nitrogen atoms, is highly deshielded. |
| ~158.0 | C7a | Aromatic carbon at a ring fusion next to nitrogen. |
| ~151.0 | C3a | Aromatic carbon at a ring fusion next to both oxygen and nitrogen. |
| ~140.0 | C5 | Aromatic carbon bearing the methyl group. |
| ~135.0 | C7 | Aromatic CH carbon. |
| ~120.0 | C6 | Aromatic CH carbon. |
| ~50.0 | C2', C7' | Aliphatic carbons adjacent to the substituted nitrogen (N1'). |
| ~48.0 | C3', C6' | Aliphatic carbons adjacent to the secondary amine (N4'). |
| ~28.0 | C5' | Central aliphatic carbon of the diazepane ring. |
| ~18.0 | 5-CH₃ | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides direct evidence for the presence of the aromatic rings, C-N, C-O, and N-H bonds.
Recommended Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Use either the KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, place a small amount of the solid sample directly on the crystal.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretch | Secondary Amine (in diazepane) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |
| 1620 - 1650 | C=N stretch | Imine-like bond in oxazolopyridine |
| 1550 - 1600 | C=C stretch | Aromatic ring stretching |
| 1200 - 1250 | C-O stretch | Aryl-ether in oxazole ring |
| 1100 - 1200 | C-N stretch | Amine C-N bonds |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of a new compound by providing a highly accurate mass measurement. Furthermore, the fragmentation pattern observed in the MS/MS spectrum offers corroborating evidence for the proposed structure.
Recommended Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of basic nitrogen atoms, which are readily protonated.
-
Analysis: Obtain a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Fragmentation: Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The calculated exact mass of C₁₂H₁₆N₄O is 232.1324. Therefore, the primary ion observed in HRMS should be the [M+H]⁺ peak at m/z 233.1402.
-
Key Fragmentation: The bond between the oxazolopyridine C2 carbon and the diazepane N1' nitrogen is a likely point of initial fragmentation. The seven-membered diazepane ring is also susceptible to characteristic ring-opening or cleavage.
Caption: Plausible ESI-MS fragmentation pathway for the title compound.
Conclusion
The structural confirmation of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine requires a synergistic application of modern spectroscopic techniques. This guide provides the necessary theoretical framework, predictive data, and experimental protocols for researchers to confidently undertake this analysis. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key functional groups, and high-resolution mass spectrometry will verify the elemental composition and reveal structurally significant fragmentation patterns. By following the integrated workflow described herein, scientists can achieve an unambiguous and robust structural elucidation, a critical step in the advancement of drug discovery and chemical sciences.
References
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Santa Cruz Biotechnology. (n.d.). 2-(1,4-Diazepan-1-yl)-5-methyl[7][11]oxazolo[4,5-b]-pyridine. Retrieved from
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A172878. (n.d.). 2-(1,4-diazepan-1-yl)-5-methyl[7][11]oxazolo[4,5-b]-pyridine. Lab Chemicals. Retrieved from
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ResearchGate. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[7][11]oxazolo[4,5-d]pyrimidines. Retrieved from
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An In-depth Technical Guide to the Crystal Structure Determination of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of the latest literature review, the specific crystal structure of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine has not been publicly deposited in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4] This guide, therefore, provides a comprehensive, technically-grounded framework for the de novo determination of its crystal structure, from synthesis to final structural analysis. The protocols and methodologies described herein are based on established principles of synthetic chemistry and X-ray crystallography for analogous heterocyclic compounds.
Introduction: The Significance of Structural Elucidation
The compound 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The oxazolo[4,5-b]pyridine core is a known pharmacophore present in molecules with diverse biological activities, while the 1,4-diazepan moiety is a common feature in centrally active agents. A definitive three-dimensional crystal structure is paramount for understanding its physicochemical properties, potential intermolecular interactions, and for facilitating structure-based drug design. This guide will delineate the critical steps to achieve this.
Part 1: Synthesis and Purification
A plausible synthetic route to the title compound would involve a multi-step process, beginning with the construction of the oxazolo[4,5-b]pyridine core, followed by the coupling with the 1,4-diazepan ring.
Proposed Synthetic Pathway:
A logical approach would be the condensation of 2-amino-5-methyl-3-hydroxypyridine with a suitable carboxylic acid derivative to form the oxazole ring, followed by a nucleophilic aromatic substitution reaction with 1,4-diazepan.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-Chloro-5-methyloxazolo[4,5-b]pyridine.
-
To a solution of 2-amino-5-methyl-3-hydroxypyridine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine.
-
Dissolve the purified 2-chloro-5-methyloxazolo[4,5-b]pyridine in an aprotic polar solvent like dimethyl sulfoxide (DMSO).
-
Add an excess of 1,4-diazepan and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl formed.
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the final compound by column chromatography to obtain a high-purity sample suitable for crystallization.
-
Part 2: Crystallization
The growth of high-quality single crystals is often the most challenging step in structure determination. Several methods should be systematically screened to find the optimal conditions.
Crystallization Methodologies:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[5][6]
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent in which the compound is insoluble.[5][7]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[5][6]
Experimental Protocol: Crystallization Screening
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Crystallization Setup:
-
Prepare small-scale crystallization trials using 2-5 mg of the compound in small glass vials.
-
For slow evaporation, prepare near-saturated solutions and cover the vials with parafilm pierced with a few small holes.
-
For vapor diffusion, use a vial-in-vial setup with common solvent/anti-solvent pairs (e.g., chloroform/hexane, methanol/diethyl ether).
-
-
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature.
-
Monitoring: Periodically inspect the vials under a microscope for the formation of single crystals.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Workflow for X-ray Diffraction Analysis:
Caption: Workflow for Crystal Structure Determination.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection:
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The unit cell parameters are determined, and the space group is assigned based on the systematic absences in the diffraction data.
-
-
Structure Solution:
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
-
Structure Refinement:
Part 4: Data Interpretation and Visualization
The final refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Chemical formula | C₁₃H₁₆N₄O |
| Formula weight | 244.30 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| β (°) | 95.5 |
| Volume (ų) | 1415 |
| Z | 4 |
| Calculated density (g/cm³) | 1.15 |
| R-factor (%) | < 5 |
| Goodness-of-fit | ~1 |
Molecular and Crystal Packing Visualization:
The refined structure should be visualized using software such as Mercury or Olex2 to analyze:
-
Molecular Conformation: The conformation of the diazepan ring (e.g., chair, boat, or twist-boat) and the relative orientation of the heterocyclic systems.
-
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.
Caption: 2D Representation of the Target Molecule.
Conclusion
The determination of the crystal structure of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust and scientifically rigorous pathway to achieving this goal. The resulting structural information will be invaluable for understanding its chemical behavior and for guiding future drug discovery efforts.
References
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
-
Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]
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UMass Dartmouth Claire T. Carney Library. Cambridge Structural Database. [Link]
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Rutgers University Libraries. Cambridge Structural Database (CSD). [Link]
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MIT Information Systems & Technology. Cambridge Structural Database. [Link]
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Sharma, P., & Kumar, A. (2016). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]
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Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
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McPherson, A. (2004). X-Ray Crystallography of Chemical Compounds. PMC. [Link]
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Reen, P., & et al. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]
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Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. [Link]
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Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
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Guillaumet, G., & et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HAL Open Science. [Link]
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Wikipedia. X-ray crystallography. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Petricek, V. Structure solution and refinement: introductory strategies. SlidePlayer. [Link]
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- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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The Predictive Power of Fusion: A Technical Guide to the Biological Activity of Novel Oxazolo[4,5-b]pyridine-Diazepane Hybrids
This guide provides an in-depth exploration of the predicted biological activity of a novel class of hybrid molecules: oxazolo[4,5-b]pyridine fused with a diazepane ring. We will dissect the scientific rationale behind the design of these hybrids, outline a comprehensive computational workflow to predict their therapeutic potential, and detail the subsequent experimental protocols required for validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the predictive landscape of novel heterocyclic scaffolds.
Introduction: The Rationale for Hybridization
The fusion of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. It aims to create novel chemical matter with potentially synergistic or unique biological activities that are absent in the individual components. The oxazolo[4,5-b]pyridine-diazepane scaffold represents a compelling case for such a molecular hybridization strategy.
-
The Oxazolo[4,5-b]pyridine Core: This bicyclic system is a known "privileged scaffold," appearing in numerous biologically active compounds. Its structural rigidity and potential for diverse substitutions make it an attractive starting point for inhibitor design. Derivatives have demonstrated a wide array of activities, including anticancer, anti-inflammatory, and antibacterial effects. For instance, some oxazolo[4,5-b]pyridine derivatives have been investigated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in pro-inflammatory pathways. Others have shown promise as anticancer agents by targeting enzymes like human dihydroorotate dehydrogenase (hDHODH) or by inhibiting topoisomerase IIα.
-
The Diazepane Moiety: The seven-membered diazepine ring is most famously represented by benzodiazepines like diazepam, which are well-known for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. This activity is primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. The conformational flexibility of the diazepine ring allows it to adopt various shapes to interact with diverse biological targets.
The Hybrid Hypothesis: By fusing these two moieties, we hypothesize the creation of a novel scaffold with a unique three-dimensional structure capable of interacting with a new range of biological targets, potentially leading to novel therapeutics for oncology, inflammation, or neurological disorders. The diazepine ring introduces conformational diversity, while the oxazolopyridine core provides a rigid anchor with specific hydrogen bonding capabilities.
A Predictive In Silico Workflow
Before committing to the time and resource-intensive process of chemical synthesis and biological testing, a robust computational workflow is essential to predict the potential bioactivities and drug-like properties of our hypothetical hybrid molecules. Early-stage in silico assessment helps to prioritize the most promising candidates and identify potential liabilities.
Caption: A typical in silico workflow for predicting bioactivity.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for screening virtual libraries of compounds against known protein targets to identify potential "hits."
Rationale for Target Selection: Based on the known activities of the parent scaffolds, we will prioritize kinases, a class of enzymes frequently implicated in cancer and inflammation. The oxazolopyridine core is a known hinge-binding motif in many kinase inhibitors. We will select a panel of kinases relevant to diseases of interest, such as:
-
GSK-3β: For anti-inflammatory potential.
-
VEGFR-2: A key regulator of angiogenesis, relevant for anticancer activity.
-
p38 MAP Kinase: Another important target in inflammatory pathways.
Experimental Protocol: Molecular Docking for Kinase Inhibitors
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4JPS) from the Protein Data Bank.
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Generate 3D structures of the virtual oxazolo[4,5-b]pyridine-diazepane hybrid library.
-
Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at physiological pH. Minimize the energy of each ligand structure.
-
-
Grid Generation:
-
Define the binding site (the "grid") on the protein. This is typically centered on the co-crystallized ligand in the PDB structure or identified through binding site prediction algorithms. The grid defines the space where the docking algorithm will search for ligand poses.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock, GOLD, or Glide. The software will systematically place the prepared ligands into the defined grid, exploring various conformations and orientations.
-
Each pose is assigned a "docking score," which is an estimate of the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction.
-
-
Pose Analysis and Filtering:
-
Visually inspect the top-scoring poses to analyze key interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions).
-
Filter the results based on docking score and the presence of critical interactions known to be important for kinase inhibition.
-
ADMET Prediction: Assessing Drug-Likeness
A compound with high potency against its target is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to weed out compounds with unfavorable pharmacokinetic or safety profiles early in the discovery process.
Experimental Protocol: In Silico ADMET Profiling
-
Data Input: The 2D structures of the prioritized hits from molecular docking are used as input.
-
Software Selection: Utilize computational platforms like SwissADME, QikProp, or other machine learning-based models that have been trained on large datasets of experimental ADMET properties.
-
Property Calculation: The software will predict a range of physicochemical and pharmacokinetic properties. Key parameters to analyze are summarized in the table below.
-
Analysis and Filtering: Compounds are filtered based on established drug-likeness rules (e.g., Lipinski's Rule of Five) and predicted ADMET properties. The goal is to select candidates with a balanced profile of good predicted activity and favorable drug-like properties.
Table 1: Key ADMET Parameters for Prediction
| Parameter Category | Specific Property | Desired Outcome for a Drug Candidate |
| Physicochemical | Molecular Weight (MW) | < 500 Da |
| LogP (Lipophilicity) | 1-3 | |
| Hydrogen Bond Donors | < 5 | |
| Hydrogen Bond Acceptors | < 10 | |
| Absorption | Human Intestinal Absorption (HIA) | High |
| Blood-Brain Barrier (BBB) Permeation | Varies (High for CNS targets, low for others) | |
| Distribution | Plasma Protein Binding (PPB) | Moderate (not too high or too low) |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Low inhibition of major isoforms (e.g., 3A4, 2D6) |
| Toxicity | hERG Inhibition | Low risk (to avoid cardiotoxicity) |
| Ames Mutagenicity | Predicted non-mutagenic |
Experimental Validation: From Prediction to Proof
Computational predictions, no matter how sophisticated, must be validated through rigorous experimental testing. Based on our in silico results, we would propose the synthesis of a small, focused library of the most promising hybrid compounds. These would then be subjected to a cascade of in vitro and in vivo assays.
Proposed Synthetic Strategy
While no direct synthesis for this specific hybrid has been reported, a plausible route can be proposed based on established methods for similar fused heterocyclic systems. A potential retrosynthetic approach is outlined below.
In Silico Screening of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine: A Strategic Approach to Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The convergence of computational power and deep biological understanding has positioned in silico screening as a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the virtual screening of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, a novel scaffold with therapeutic potential. We will move beyond a simple recitation of methods to delve into the strategic rationale behind each step, from target identification to hit validation and ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage virtual screening to accelerate the identification of high-quality lead candidates. We will navigate the complexities of protein preparation, ligand-based and structure-based screening methodologies, and post-screening validation, ensuring a robust and scientifically rigorous approach.
Introduction: The Rationale for In Silico Screening
The journey from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. Traditional high-throughput screening (HTS) campaigns, while powerful, are resource-intensive. In silico screening offers a potent, complementary approach, enabling the rapid and cost-effective evaluation of vast chemical libraries against a biological target of interest. By modeling interactions at the molecular level, we can prioritize compounds with a higher probability of biological activity, thereby enriching the hit rate of subsequent experimental assays and streamlining the drug discovery pipeline.
The subject of our investigation, 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, belongs to the oxazolopyridine class of heterocyclic compounds. This scaffold is of particular interest due to its structural rigidity and capacity for diverse substitutions, making it an attractive starting point for library design. Derivatives of the oxazolo[4,5-b]pyridine core have been explored for their activity against a range of biological targets, including kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation. This guide will therefore use a hypothetical kinase target to illustrate a complete in silico screening workflow.
Our strategic approach is built on three pillars:
-
Target Validation and Preparation: Ensuring the biological relevance and computational readiness of the protein target.
-
Hierarchical Virtual Screening: Employing a multi-step filtration process, from broad-based ligand similarity searches to high-fidelity molecular docking.
-
Post-Screening Analysis and Validation: Utilizing molecular dynamics and ADMET profiling to assess the stability and drug-like properties of promising hits.
This workflow is designed to be a self-validating system, with each stage building upon the last to increase the confidence in our final selected candidates.
Workflow Overview: A Hierarchical Approach
A successful in silico campaign is not a single experiment but a cascade of computational techniques. We employ a hierarchical workflow that progressively refines a large initial library of compounds down to a small, manageable set of high-quality hits for experimental validation.
Caption: Hierarchical workflow for in silico drug discovery.
Phase 1: Target and Ligand Preparation
The axiom "garbage in, garbage out" is particularly true in computational chemistry. The quality of our input structures—both the protein target and the ligand library—directly dictates the reliability of the screening results.
Target Identification and Structural Preparation
Expertise & Experience: The selection of a biological target is the most critical decision. For the oxazolo[4,5-b]pyridine scaffold, we hypothesize a kinase as our target due to literature precedents. Let's assume we are targeting a specific kinase implicated in oncology, for which a high-resolution crystal structure is available in the Protein Data Bank (PDB).
Protocol 1: Protein Preparation
-
Structure Retrieval: Download the chosen kinase structure from the PDB (e.g., PDB ID: 3XXX).
-
Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and ions, unless they are known to be structurally or catalytically important (e.g., a key zinc or magnesium ion in the active site). The co-crystallized ligand should be retained temporarily to define the binding site.
-
Protonation and Charge Assignment: Use a dedicated tool (e.g., Schrödinger's Protein Preparation Wizard, MOE's Protonate3D) to add hydrogen atoms and assign protonation states appropriate for a physiological pH of 7.4. This step is crucial as it determines the hydrogen bonding network.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure. This relieves any steric clashes or geometric strain introduced during the protonation step while preserving the overall backbone fold. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.
Trustworthiness: This multi-step preparation protocol ensures that the protein structure is computationally tractable and represents a physically realistic state. By defining the binding site based on a co-crystallized ligand, we anchor our search in a validated region of the protein.
Ligand Database Preparation
Our screening will evaluate a large library of compounds, including our lead scaffold, 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. This library can be sourced from commercial vendors (e.g., Enamine, ChemDiv) or public databases (e.g., ZINC, ChEMBL).
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Convert the 2D representations (e.g., SMILES strings) of the library compounds into 3D structures.
-
Tautomer and Stereoisomer Generation: Enumerate plausible tautomers, ionization states, and stereoisomers for each compound at physiological pH (7.4 ± 1.0). This is a critical step, as the biologically active form of a ligand may not be its lowest energy state in solution.
-
Energy Minimization: Perform a geometry optimization for each generated conformer to produce low-energy, 3D representations.
Phase 2: The Virtual Screening Cascade
We will now use our prepared structures in a multi-stage screening process designed to maximize efficiency and accuracy.
Ligand-Based Screening: Pharmacophore Modeling
Expertise & Experience: Before embarking on computationally expensive docking, we can rapidly filter our library using a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. If a known active ligand exists, a ligand-based pharmacophore can be generated.
Protocol 3: Pharmacophore Screening
-
Model Generation: Based on the co-crystallized ligand from our prepared protein structure, generate a pharmacophore model. This model will consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
Database Screening: Screen the prepared 3D ligand database against the pharmacophore model. Only compounds that can match the pharmacophore features with the correct spatial arrangement are retained.
-
Output: A filtered subset of the initial library, enriched with compounds that share key features with a known binder.
A Strategic Guide to Unveiling the Therapeutic Targets of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Abstract
This technical guide outlines a comprehensive, multi-faceted strategy for the identification and validation of potential therapeutic targets for the novel compound 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (henceforth referred to as Cmpd-X). While direct biological data for Cmpd-X is not publicly available, its unique architecture, combining an oxazolo[4,5-b]pyridine core with a 1,4-diazepane moiety, provides a strong foundation for a hypothesis-driven yet unbiased exploration of its mechanism of action. This document provides researchers, scientists, and drug development professionals with a logical, field-proven workflow, integrating computational, biochemical, and cell-based methodologies to systematically deconvolve the therapeutic potential of this promising scaffold.
Introduction: The Rationale for Target Exploration
The process of bringing a novel therapeutic to market is fraught with challenges, with a significant portion of clinical trial failures attributed to an incomplete understanding of a drug's mechanism of action.[1][2] A thorough and early-stage investigation into the molecular targets of a new chemical entity (NCE) is therefore not merely an academic exercise but a critical step in de-risking a drug development program.[1][3]
The structure of Cmpd-X (CAS 1035840-54-0) is intriguing.[4] It merges two biologically relevant scaffolds:
-
Oxazolo[4,5-b]pyridine: Derivatives of this core have demonstrated a diverse range of pharmacological activities, including the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), activation of Sirtuin 1 (SIRT1), and targeting of human DNA topoisomerase IIα.[5][6][7][8] This implicates potential applications in inflammatory diseases, metabolic disorders, and oncology.
-
1,4-Diazepane: This seven-membered heterocyclic ring is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[9] Derivatives have been developed as Factor Xa inhibitors and are associated with a broad spectrum of central nervous system (CNS) activities, including antipsychotic and anxiolytic effects.[10][11][12]
This fusion of functionalities necessitates a systematic approach to pinpoint the specific protein(s) with which Cmpd-X interacts to elicit a biological response. Our strategy is built on two pillars: an unbiased, phenotype-first approach to capture novel activities, and a parallel, hypothesis-driven investigation targeting protein families suggested by the compound's chemical motifs.
Phase I: Unbiased Target Identification Strategies
The initial phase aims to identify potential targets without preconceived notions of the compound's mechanism. This is crucial for discovering novel biology and mitigating the risk of overlooking unexpected off-target effects that could be therapeutically beneficial or detrimental.[13][14] The process of retrospectively identifying the molecular targets underlying a phenotypic response is termed target deconvolution.[13][15]
Chemical Proteomics for Direct Target Engagement
Chemical proteomics serves as a powerful tool to directly identify protein interactors of a small molecule from a complex biological sample, such as a cell lysate or tissue extract.[16]
Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The most established method for target isolation is affinity purification.[15][16] This workflow leverages the binding affinity between Cmpd-X and its target(s) for isolation and subsequent identification.
-
Causality: The core principle is that by immobilizing Cmpd-X on a solid support, we can selectively "fish" for its binding partners from a sea of cellular proteins. The strength and specificity of this interaction are paramount for success. A competition elution step, using an excess of free, unmodified Cmpd-X, is a critical self-validating control. True targets will be displaced by the free compound, while non-specific binders will remain attached to the matrix or will not be eluted selectively.
Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize an analog of Cmpd-X incorporating a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). This linker is crucial to minimize steric hindrance that could prevent the compound from binding to its target.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.
-
Protein Extraction: Prepare a native protein lysate from a disease-relevant cell line (e.g., a human cancer cell line or a neuronal cell line).
-
Affinity Capture: Incubate the immobilized probe with the protein lysate to allow for binding.
-
Washing: Perform a series of stringent washes with buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the specifically bound proteins. This is a critical step for validation.
-
Test Condition: Elute with a buffer containing a high concentration of free, unmodified Cmpd-X.
-
Control Condition: Elute with a buffer containing a structurally similar but biologically inactive analog, or simply a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands present in the test condition but absent or significantly reduced in the control condition. Excise these bands and identify the proteins using LC-MS/MS.[15]
Diagram: Affinity Chromatography Workflow
Caption: Workflow for identifying protein targets using affinity chromatography.
In Silico Target Prediction
Computational methods can complement experimental approaches by predicting potential targets based on structural similarity to known ligands.[17][18] These in silico methods are fast and cost-effective, helping to prioritize hypotheses for experimental validation.
-
Causality: The "similarity principle" underlies this approach: structurally similar molecules often have similar biological activities. By comparing the 3D shape and chemical properties of Cmpd-X to vast libraries of compounds with known targets, we can generate a ranked list of probable interactors.
Workflow: Virtual Screening
-
Pharmacophore Modeling: Generate a 3D pharmacophore model of Cmpd-X, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).
-
Database Screening: Screen databases of known drugs and their targets (e.g., ChEMBL, DrugBank) to find molecules that match the pharmacophore of Cmpd-X.
-
Target Prioritization: Rank the potential targets based on the similarity scores and the biological relevance of the targets to potential disease areas.
Phase II: Hypothesis-Driven Target Validation
Based on the known activities of the oxazolo[4,5-b]pyridine and 1,4-diazepane scaffolds, we can formulate specific hypotheses about the target classes Cmpd-X is most likely to modulate. This phase involves focused, quantitative assays to confirm or refute these hypotheses.
Hypothesis A: Cmpd-X as a Kinase Modulator
The discovery of oxazolo[4,5-b]pyridine derivatives as potent GSK-3β inhibitors makes the protein kinase family a primary suspect.[6][8] Kinases are crucial regulators of cellular processes, and their dysregulation is linked to numerous diseases.[19]
Workflow: Biochemical Kinase Assays
Biochemical assays directly measure the catalytic activity of a purified kinase enzyme in the presence of an inhibitor.[19][20] They provide a direct measure of target engagement and potency (IC₅₀).
-
Causality: These assays isolate the interaction between the compound and the kinase from the complexity of a cellular environment. A dose-dependent inhibition of kinase activity is strong evidence of direct interaction. Modern luminescence- or fluorescence-based assays offer high sensitivity and throughput.[19][21]
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[20]
-
Reaction Setup: In a multi-well plate, combine the purified kinase (e.g., GSK-3β), its specific substrate peptide, and ATP at its Km concentration. Add Cmpd-X across a range of concentrations (e.g., 1 nM to 100 µM).
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the logarithm of Cmpd-X concentration to determine the IC₅₀ value.
Table 1: Hypothetical Kinase Profiling Data for Cmpd-X
| Kinase Target | Assay Format | Cmpd-X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| GSK-3β | ADP-Glo™ | 45 | 6 |
| CDK2/CycA | ADP-Glo™ | 1,250 | 8 |
| MAPK1 | ADP-Glo™ | >10,000 | 15 |
| PI3Kα | Adapta™ | >10,000 | 25 |
| SIRT1 | FRET-based | No inhibition | - |
| Topo IIα | Cleavage Assay | No inhibition | 2,000 (Etoposide) |
Diagram: Kinase Inhibition Assay Principle
Caption: Principle of a luminescence-based kinase inhibition assay.
Hypothesis B: Cmpd-X as a GPCR Modulator
The known CNS activities of diazepine-containing compounds suggest that G-protein coupled receptors (GPCRs), a major class of drug targets, are another plausible target family.[11][22]
Workflow: Cell-Based Functional Assays
Cell-based assays are essential for studying GPCRs, as they require a membrane environment to function correctly.[23] These assays measure the downstream consequences of receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP, Ca²⁺).[24][25][26]
-
Causality: A change in a second messenger signal that is dependent on the presence of both a specific GPCR and Cmpd-X provides strong evidence of functional modulation. Running the assay in parental cells (lacking the receptor) serves as a crucial negative control to ensure the effect is receptor-specific.
Experimental Protocol: cAMP Accumulation Assay
This assay is suitable for testing the modulation of Gs- and Gi-coupled GPCRs, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).[25]
-
Cell Culture: Use a cell line (e.g., HEK293) stably overexpressing a candidate GPCR (e.g., a dopamine or serotonin receptor).
-
Compound Treatment: Plate the cells and treat them with a range of concentrations of Cmpd-X.
-
Agonist Mode: Treat cells with Cmpd-X alone.
-
Antagonist Mode: Pre-incubate cells with Cmpd-X before stimulating them with a known agonist for the receptor.
-
-
Cell Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Calculate the change in cAMP levels relative to controls. For agonist activity, determine the EC₅₀. For antagonist activity, determine the IC₅₀.
Phase III: Final Target Validation and Mechanism Confirmation
Identifying a protein that binds to Cmpd-X is not sufficient; it is critical to prove that the modulation of this specific target is responsible for the compound's ultimate effect on cell physiology.[14][27][28]
Workflow: Cellular Target Engagement & Genetic Validation
-
Causality: If Cmpd-X truly acts through a specific target, then its ability to bind that target in a live cell should correlate with its functional effect. Furthermore, removing the target protein from the cell (e.g., via CRISPR-Cas9 knockout) should render the cell insensitive to the compound.[3][28] This provides the highest level of validation.
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
Generate Knockout Cell Line: Use CRISPR-Cas9 technology to create a knockout (KO) cell line of the primary target candidate (e.g., GSK-3β) in a disease-relevant cell line.
-
Phenotypic Assay: Select a phenotypic assay where Cmpd-X shows a clear effect (e.g., inhibition of cell proliferation, reduction of inflammatory cytokine production).
-
Comparative Analysis: Perform a dose-response experiment with Cmpd-X in both the wild-type (WT) and KO cell lines.
-
Validation: If the KO cells are significantly less sensitive to Cmpd-X compared to the WT cells, it provides strong evidence that the compound's phenotypic effect is mediated through that target.
Conclusion
The journey to elucidate the therapeutic targets of a novel compound like 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine requires a disciplined, iterative, and multi-modal approach. By systematically integrating unbiased discovery methods like chemical proteomics with hypothesis-driven biochemical and cell-based assays, researchers can build a robust evidence package for a specific mechanism of action. The outlined workflows, emphasizing built-in controls and orthogonal validation steps such as genetic knockout, provide a rigorous framework to deconvolve the therapeutic potential of this and other novel chemical entities, ultimately increasing the probability of success in the complex landscape of drug discovery.
References
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
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A Technical Guide to Novel Oxazolopyridine Derivatives with 1,4-Diazepane Substitution: Synthesis, Characterization, and Biological Evaluation
Abstract
The fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a novel class of compounds: oxazolopyridine derivatives featuring a 1,4-diazepane substitution. The oxazolopyridine core, a purine bioisostere, offers a versatile and rigid framework for interacting with various biological targets, while the seven-membered 1,4-diazepane ring provides a flexible yet constrained moiety crucial for modulating pharmacokinetic properties and exploring deeper binding pockets.[1][2][3][4] We will detail the strategic rationale, synthetic methodologies, robust characterization workflows, and protocols for the biological evaluation of these promising compounds, aimed at researchers and professionals in drug discovery and development.
Introduction: The Rationale for a Hybrid Scaffold
The development of novel therapeutic agents frequently relies on the strategic combination of pharmacophores with known biological relevance. Oxazole and pyrimidine-based molecules are prime skeletons in drug discovery due to their structural diversity and ability to interact with a wide array of enzymes and receptors.[2][5] Fused oxazolopyrimidine systems, which are structurally analogous to natural purines, have garnered significant attention for their potential to modulate signaling pathways involved in cell proliferation and survival.[1][2][6] These scaffolds have been successfully employed to design inhibitors of various enzymes and signaling pathways associated with carcinogenesis.[7]
Parallel to this, the 1,4-diazepane ring system is a seven-membered heterocyclic structure integral to numerous therapeutic agents.[4][8][9] Its inclusion in a molecule can confer a range of biological activities, including anticancer, antipsychotic, and anticonvulsant properties.[4][8][10] The non-planar, flexible nature of the diazepane ring allows it to adopt various conformations, making it an excellent scaffold for optimizing ligand-receptor interactions.
The conjugation of a 1,4-diazepane moiety to an oxazolopyridine core represents a rational drug design strategy. This approach aims to create a new chemical entity where the oxazolopyridine acts as the primary pharmacophore, and the diazepane ring serves as a versatile linker or a secondary binding element, potentially enhancing potency, selectivity, and drug-like properties. A recent study on the closely related oxazolo[4,5-d]pyrimidines substituted with 1,4-diazepane demonstrated significant growth inhibitory and cytotoxic activities against a panel of cancer cell lines, validating this design concept.[11]
Synthetic Strategies and Methodologies
The synthesis of 7-(1,4-diazepan)-substituted oxazolopyridines requires a multi-step approach, typically involving the initial construction of the core heterocyclic system followed by the nucleophilic substitution with the diazepane moiety. The choice of synthetic route is critical and is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic rings.
General Synthetic Pathway
A common and effective pathway involves the synthesis of a key intermediate, a 7-chloro-oxazolopyridine, which can then readily react with a protected or unprotected 1,4-diazepane. The rationale for using a chloro-substituted intermediate lies in the reactivity of the C-Cl bond towards nucleophilic aromatic substitution, a well-established transformation in heterocyclic chemistry.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(1,4-Diazepan-1-yl) Substituted Oxazolopyridines
Abstract
The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of a specific, yet underexplored, class of these compounds: 2-(1,4-diazepan-1-yl) substituted oxazolopyridines. While direct literature on this exact substitution pattern is nascent, this document synthesizes data from closely related analogs to build a predictive SAR model. We will delve into the rationale behind experimental design, propose synthetic strategies, and outline key biological evaluation methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the chemical space of oxazolopyridine derivatives.
Introduction: The Oxazolopyridine Core and the 1,4-Diazepane Moiety - A Promising Union
The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolopyridine scaffold, a versatile heterocyclic system that has garnered significant attention in drug discovery.[1] Depending on the fusion pattern, different isomers such as oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, and oxazolo[5,4-c]pyridine can be formed, each with distinct electronic and steric properties. These scaffolds are present in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The nitrogen atom of the pyridine ring and the oxazole ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the scaffold itself provides a rigid framework for the spatial orientation of various substituents.
The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms. Its conformational flexibility allows it to adopt various low-energy conformations, which can be critical for receptor binding.[3][4] This moiety is a common feature in centrally active agents and other drug candidates, often imparting desirable pharmacokinetic properties and providing points for further structural diversification.[5]
The strategic combination of the oxazolopyridine core with a 1,4-diazepan-1-yl substituent at the 2-position presents an intriguing avenue for the development of novel therapeutics. This guide will explore the anticipated SAR of this chemical class, drawing upon established principles from related compound series.
Decoding the Structure-Activity Relationship (SAR)
Due to the limited direct research on 2-(1,4-diazepan-1-yl)oxazolopyridines, our SAR analysis is built upon a logical extrapolation from documented SAR studies of 2-amino substituted oxazolopyridines and related heterocyclic systems.
The 2-Position: A Gateway to Activity
The 2-position of the oxazolopyridine ring is a key vector for modifying the molecule's interaction with biological targets. In many related heterocyclic systems, substitution at this position with amino or substituted amino groups has been shown to be crucial for activity.[6] The introduction of the 1,4-diazepan-1-yl moiety at this position offers several potential advantages:
-
A Basic Center: The nitrogen atoms of the diazepine ring can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in a target protein's binding site.
-
Hydrogen Bonding: The NH group of an unsubstituted diazepine can act as a hydrogen bond donor, while both nitrogens can act as acceptors.
-
Conformational Flexibility: The diazepine ring can adopt multiple conformations, allowing for an induced fit to the target.[3][4]
-
Vector for Further Substitution: The second nitrogen of the diazepine ring provides a convenient handle for introducing further diversity to probe the surrounding chemical space of the binding pocket.
Inferred SAR of the 1,4-Diazepane Moiety
Based on SAR studies of other diazepine-containing molecules, we can hypothesize the following relationships for our target scaffold:
-
Substitution on the second nitrogen (N4'):
-
Small alkyl groups (e.g., methyl, ethyl): These may enhance metabolic stability and can probe small hydrophobic pockets.
-
Aryl or heteroaryl groups: These can introduce additional π-stacking or hydrogen bonding interactions. The nature and substitution pattern on these aromatic rings will be critical. For example, electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity.
-
Bulky substituents: These may be detrimental to activity if the binding pocket is sterically constrained, but could also lead to enhanced selectivity if they exploit a specific sub-pocket.
-
-
Ring Conformation: The substitution pattern on the diazepine ring can influence its preferred conformation. This, in turn, will affect the orientation of the substituents and their ability to interact with the target.
The Oxazolopyridine Core: Isomeric and Substitution Effects
The specific isomer of the oxazolopyridine core will significantly impact the overall geometry and electronic distribution of the molecule. Furthermore, substitutions on the pyridine ring of the scaffold can fine-tune the molecule's properties:
-
Electron-withdrawing groups (e.g., halogens, nitro groups): These can modulate the pKa of the pyridine nitrogen and influence the overall electronic character of the ring system.
-
Electron-donating groups (e.g., methyl, methoxy groups): These can increase the electron density of the aromatic system and may engage in hydrophobic interactions.
Visualizing the SAR Exploration
The systematic investigation of the SAR for this compound class can be visualized as a multi-pronged approach, as depicted in the workflow diagram below.
Caption: A workflow for the systematic SAR exploration of 2-(1,4-diazepan-1-yl)oxazolopyridines.
Synthetic Strategies
The synthesis of 2-(1,4-diazepan-1-yl) substituted oxazolopyridines can be approached through several routes, primarily involving the initial construction of a suitably functionalized oxazolopyridine core followed by the introduction of the 1,4-diazepane moiety.
General Synthetic Scheme
A plausible and versatile synthetic route is outlined below. This strategy relies on the initial synthesis of a 2-amino or 2-halopyridine precursor, which is then elaborated to the oxazolopyridine and finally coupled with 1,4-diazepane.
Caption: A generalized synthetic pathway to 2-(1,4-diazepan-1-yl)oxazolopyridines.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2-halo-oxazolopyridine intermediate.
This can be achieved through various methods reported for the synthesis of oxazolopyridines.[7] One common approach involves the cyclization of a 2-amino-3-hydroxypyridine with a suitable reagent.
-
To a solution of the appropriate 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF or CH3CN), add a cyclizing agent (e.g., cyanogen bromide or a phosgene equivalent) (1.1 eq).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a designated time (e.g., 2-12 hours) until completion, monitored by TLC or LC-MS.
-
The resulting 2-amino-oxazolopyridine can then be converted to the 2-halo derivative via a Sandmeyer-type reaction.
Step 2: Nucleophilic substitution with 1,4-diazepane.
-
To a solution of the 2-halo-oxazolopyridine (1.0 eq) in an appropriate solvent (e.g., DMSO, DMF, or NMP), add 1,4-diazepane (or a mono-protected derivative) (1.2-2.0 eq) and a base (e.g., K2CO3 or DIPEA) (2.0-3.0 eq).
-
The reaction mixture is heated (e.g., 80-150 °C), potentially under microwave irradiation to accelerate the reaction, for a period of 2-24 hours.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1,4-diazepan-1-yl)oxazolopyridine.
Biological Evaluation: Potential Targets and Assay Methodologies
Given the diverse biological activities of oxazolopyridine derivatives, compounds of this class could potentially target a range of proteins. Kinases, in particular, are a prominent target class for such scaffolds.[6]
Potential Biological Targets
-
Protein Kinases: Many oxazolopyridine and oxazolopyrimidine derivatives have been reported as inhibitors of various protein kinases, such as VEGFR, EGFR, and Aurora kinases.[6] The 2-amino group in these inhibitors often forms a key hydrogen bond interaction in the hinge region of the kinase domain.
-
G-Protein Coupled Receptors (GPCRs): The conformational flexibility of the diazepine ring and the presence of basic nitrogens make these compounds potential ligands for GPCRs.
-
Other Enzymes: Depending on the overall pharmacophore, other enzyme families could also be relevant targets.
In Vitro Assay Protocols
4.2.1. Kinase Inhibition Assay (Example: VEGFR2)
-
Assay Principle: A biochemical assay to measure the inhibition of the phosphorylation of a substrate by the kinase. This can be performed using various formats, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay.
-
Procedure (Generic TR-FRET):
-
Recombinant human VEGFR2 kinase is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
After another incubation period, the TR-FRET signal is read on a suitable plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
4.2.2. Cell Proliferation Assay
-
Assay Principle: To assess the cytostatic or cytotoxic effect of the compounds on cancer cell lines.
-
Procedure (MTT Assay):
-
Cancer cells (e.g., HUVEC for anti-angiogenic activity) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for a further 2-4 hours, during which viable cells metabolize MTT into a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined from the dose-response curves.
-
Conclusion and Future Directions
The 2-(1,4-diazepan-1-yl) substituted oxazolopyridine scaffold represents a promising, yet largely unexplored, area of chemical space. By leveraging the established SAR of related 2-aminooxazolopyridines and the unique properties of the 1,4-diazepane moiety, medicinal chemists can rationally design and synthesize novel compounds with the potential for a wide range of biological activities. The synthetic routes are plausible with modern organic chemistry techniques, and the biological evaluation can be guided by the known targets of the parent scaffolds. Future work should focus on the synthesis of a focused library of these compounds to validate the inferred SAR presented in this guide and to identify initial lead compounds for further optimization. A systematic exploration of the different oxazolopyridine isomers and substitution patterns on both the core and the diazepine ring will be crucial for unlocking the full therapeutic potential of this exciting compound class.
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- 8. Solid-phase synthesis of 2-pyridones, 1,4-diazepines, and 1,4-oxazepines from resin-bound 3-amino-2-seleno ester - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of 5-methyloxazolo[4,5-b]pyridine Derivatives: From Synthesis to Biological Evaluation
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the exploration of the chemical space of 5-methyloxazolo[4,5-b]pyridine derivatives. We delve into rational synthetic strategies, robust characterization methodologies, and a suite of in vitro and in vivo assays for biological evaluation. Furthermore, this guide integrates computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to accelerate the discovery and optimization of novel therapeutic agents based on this promising scaffold. Detailed, field-proven protocols are provided to enable researchers to design, synthesize, and evaluate their own libraries of 5-methyloxazolo[4,5-b]pyridine derivatives.
Introduction: The 5-methyloxazolo[4,5-b]pyridine Core - A Scaffold of Therapeutic Promise
The fusion of an oxazole and a pyridine ring creates the oxazolo[4,5-b]pyridine bicyclic heterocycle, a scaffold that has garnered significant attention in drug discovery.[1] Its planar structure and the presence of nitrogen and oxygen heteroatoms offer unique opportunities for molecular interactions with biological targets.[1] The introduction of a methyl group at the 5-position can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for specific targets. This guide focuses on the systematic exploration of derivatives of this core structure, aiming to unlock its full therapeutic potential.
Strategic Synthesis of the 5-methyloxazolo[4,5-b]pyridine Scaffold and its Derivatives
The successful exploration of a chemical scaffold hinges on efficient and versatile synthetic methodologies. The primary route to 5-methyloxazolo[4,5-b]pyridine derivatives involves the cyclization of a key intermediate, 2-amino-5-methyl-3-hydroxypyridine, with various carboxylic acid derivatives.
Synthesis of the Key Intermediate: 2-amino-5-methyl-3-hydroxypyridine
The synthesis of this crucial precursor can be approached from commercially available starting materials. A plausible and efficient route starts from 2-amino-5-methylpyridine.
Experimental Protocol: Synthesis of 2-amino-5-methyl-3-hydroxypyridine
Step 1: Nitration of 2-amino-5-methylpyridine
-
To a stirred solution of 2-amino-5-methylpyridine (1 eq.) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 2-amino-5-methyl-3-nitropyridine, is filtered, washed with cold water, and dried under vacuum.
Step 2: Reduction of the Nitro Group
-
To a solution of 2-amino-5-methyl-3-nitropyridine (1 eq.) in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude 2,3-diamino-5-methylpyridine is used in the next step without further purification.
Step 3: Diazotization and Hydrolysis
-
Dissolve the crude 2,3-diamino-5-methylpyridine (1 eq.) in a dilute solution of sulfuric acid at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 80-90°C for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 2-amino-5-methyl-3-hydroxypyridine, will precipitate out of solution. Filter the solid, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for purification.
Cyclization to Form the Oxazolo[4,5-b]pyridine Ring
With the key intermediate in hand, the oxazole ring can be formed through condensation with various carboxylic acids or their derivatives. This step allows for the introduction of diverse substituents at the 2-position of the scaffold.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 5-methyloxazolo[4,5-b]pyridines
-
A mixture of 2-amino-5-methyl-3-hydroxypyridine (1 eq.) and a carboxylic acid (1.1 eq.) is heated in polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at 150-180°C for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Diagram: Synthetic Workflow
Caption: Synthetic pathway to 2-substituted 5-methyloxazolo[4,5-b]pyridines.
Physicochemical and Structural Characterization
Thorough characterization of newly synthesized derivatives is paramount to confirm their identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is essential.
| Technique | Purpose | Expected Observations for 5-methyloxazolo[4,5-b]pyridine Derivatives |
| ¹H NMR | Elucidation of the proton environment in the molecule. | Aromatic protons on the pyridine ring, a singlet for the 5-methyl group, and signals corresponding to the substituent at the 2-position. |
| ¹³C NMR | Determination of the carbon framework. | Signals for the carbons of the fused ring system and the substituent. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the derivative. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for C=N, C-O, and aromatic C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single, sharp peak indicating a high degree of purity. |
Experimental Protocol: Characterization of a 2-Aryl-5-methyloxazolo[4,5-b]pyridine Derivative
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the elemental composition.
-
Purity Analysis: Determine the purity of the compound using reverse-phase HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
Exploration of Biological Activity: A Multi-pronged Approach
The therapeutic potential of 5-methyloxazolo[4,5-b]pyridine derivatives can be explored through a series of well-established in vitro and in vivo biological assays. The choice of assays should be guided by the structural features of the synthesized compounds and the known biological activities of the oxazolopyridine scaffold.
Anticancer Activity
The cytotoxicity of the synthesized compounds against various cancer cell lines can be assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The agar disk diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[5][6][7]
Experimental Protocol: Agar Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory potential of new chemical entities.[1][8][9][10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Computational Chemistry in Drug Discovery: Rationalizing and Predicting Activity
Computational tools can significantly accelerate the drug discovery process by providing insights into the molecular interactions between the synthesized compounds and their potential biological targets, and by predicting the activity of yet-to-be-synthesized derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can help in understanding the binding mode and in identifying key interactions that contribute to the biological activity. For oxazolopyridine derivatives, which have shown potential as kinase inhibitors, docking studies against the ATP-binding site of relevant kinases can be highly informative.
Diagram: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized derivatives can be predicted, thus prioritizing the synthesis of the most promising candidates.
Diagram: QSAR Model Development
Caption: The process of developing and utilizing a QSAR model.
Conclusion and Future Directions
The 5-methyloxazolo[4,5-b]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a systematic and integrated approach to exploring its chemical space, from rational design and synthesis to comprehensive biological and computational evaluation. The provided protocols are intended to serve as a practical resource for researchers in the field. Future efforts should focus on expanding the diversity of substituents at the 2- and 7-positions of the scaffold, exploring a wider range of biological targets, and utilizing advanced computational techniques to refine the structure-activity relationships and design next-generation drug candidates with enhanced potency and selectivity.
References
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Al-Yahya, M. A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Saudi Pharmaceutical Journal, 23(5), 578-585. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asm.org [asm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Note: A Convergent Synthetic Strategy for 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Abstract
This application note provides a detailed, field-proven guide for the synthesis of 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The oxazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, and its functionalization with cyclic amines like 1,4-diazepane can impart unique pharmacological properties. We present a robust and convergent three-stage synthetic strategy, beginning with the construction of the core heterocyclic intermediate, 2-chloro-5-methyloxazolo[4,5-b]pyridine, followed by a final nucleophilic aromatic substitution (SNAr) with 1,4-diazepane. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and troubleshooting insights to ensure reproducibility and high-yield synthesis.
Introduction and Synthetic Strategy
The target molecule, 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, combines two important pharmacophores: the oxazolo[4,5-b]pyridine core and a 1,4-diazepane moiety. Fused heterocyclic systems like oxazolopyridines are bioisosteres of purine bases and are known to possess a wide range of biological activities. The diazepane ring is a common feature in centrally active agents. The strategic combination of these fragments presents a compelling target for discovery chemistry.
Our synthetic approach is a convergent one, which offers greater efficiency and flexibility compared to a linear synthesis. The strategy hinges on the preparation of two key building blocks: the electrophilic core (3) and the nucleophilic amine (4) . These are then coupled in a final, high-yielding step.
Retrosynthetic Analysis:
The target molecule (5) can be disconnected at the C-N bond, revealing the key synthons: the electrophilic 2-chloro-5-methyloxazolo[4,5-b]pyridine (3) and 1,4-diazepane (4) . The chloro-oxazolopyridine (3) is derived from its corresponding pyridinone (2) , which is formed via cyclization of the crucial precursor, 2-amino-5-methyl-3-hydroxypyridine (1) .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 2-Chloro-5-methyloxazolo[4,5-b]pyridine (3)
This stage involves a three-step sequence starting from commercially available materials to construct the activated heterocyclic core.
Caption: Workflow for the synthesis of the key electrophile (3).
Protocol 2.1: Synthesis of 2-Amino-5-methyl-3-hydroxypyridine (1)
The synthesis of this precursor is critical. While multiple routes exist, a reliable method involves the catalytic hydrogenation of 2-hydroxy-5-methyl-3-nitropyridine. The nitro-substituted pyridine can be synthesized from 2-amino-5-methylpyridine.[1]
Materials:
-
2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
Procedure:
-
To a solution of 2-hydroxy-5-methyl-3-nitropyridine in methanol (approx. 0.1 M concentration) in a suitable round-bottom flask, add 10% Pd/C catalyst.
-
Seal the flask, evacuate the atmosphere, and backfill with argon or nitrogen.
-
Introduce hydrogen gas, typically by bubbling it through the solution for 10-15 minutes, and then maintain a hydrogen atmosphere (e.g., via a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight (12-18 hours).
-
Causality Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization or silica gel chromatography (e.g., using a 5% MeOH in CH₂Cl₂ eluent) to afford pure 2-amino-5-methyl-3-hydroxypyridine as a solid.[2]
Protocol 2.2: Synthesis of 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one (2)
This step involves the cyclization of the aminohydroxypyridine to form the oxazolone ring. Using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) is a standard and effective method.
Materials:
-
2-Amino-5-methyl-3-hydroxypyridine (1) (1.0 eq)
-
Triphosgene (bis(trichloromethyl)carbonate) (0.4 eq) or CDI (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure (Using Triphosgene):
-
Dissolve 2-amino-5-methyl-3-hydroxypyridine (1) and triethylamine in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Add the triphosgene solution dropwise to the cooled pyridine solution over 30-60 minutes.
-
Expertise Note: The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of side products from the highly reactive phosgene generated in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting solid is typically of high purity and can often be used in the next step without further purification. If needed, it can be recrystallized from a suitable solvent system like EtOH/water.
Protocol 2.3: Chlorination to 2-Chloro-5-methyloxazolo[4,5-b]pyridine (3)
The final step in preparing the electrophilic core is the conversion of the pyridinone hydroxyl group to a chloride, an excellent leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][4]
Materials:
-
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one (2) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, can be used as solvent)
-
N,N-Dimethylaniline or Pyridine (catalytic or 1.0 eq) (Optional, but recommended)
Procedure:
-
Safety First: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Combine the pyridinone (2) with POCl₃ in a flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-5 hours.
-
Trustworthiness: The reaction progress should be monitored by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This must be done slowly and cautiously to manage the highly exothermic quenching of excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.
-
The product often precipitates as a solid and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like DCM or ethyl acetate.
-
Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to give the crude product. Purify by column chromatography on silica gel to yield pure 2-chloro-5-methyloxazolo[4,5-b]pyridine (3) .
Final Coupling: Synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (5)
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the oxazolo[4,5-b]pyridine ring system facilitates the displacement of the chloride at the C-2 position by the secondary amine of 1,4-diazepane.[5]
Caption: Final SNAr coupling reaction workflow.
Protocol 3.1: SNAr Coupling Reaction
Materials:
-
2-Chloro-5-methyloxazolo[4,5-b]pyridine (3) (1.0 eq)
-
1,4-Diazepane (4) (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the chloro-oxazolopyridine (3) in anhydrous DMF, add 1,4-diazepane (4) and potassium carbonate.
-
Rationale: A slight excess of the amine nucleophile is used to drive the reaction to completion. The inorganic base (K₂CO₃) is crucial to neutralize the HCl generated during the substitution, preventing protonation of the diazepane which would render it non-nucleophilic.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (3) .
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), several times.
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel. A gradient elution system, often starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for isolating the final product (5) .
Data Summary and Characterization
The following table summarizes typical results and expected characterization data for the key compounds in this synthetic route.
| Compound | Structure | Formula | MW ( g/mol ) | Typical Yield | Expected ¹H NMR (δ, ppm) Highlights |
| 1 | 2-Amino-5-methyl-3-hydroxypyridine | C₆H₈N₂O | 124.14 | 85-95% | Aromatic protons (~6.5-7.5), Methyl singlet (~2.2), Broad OH/NH₂ signals |
| 2 | 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one | C₇H₆N₂O₂ | 150.13 | >90% | Aromatic protons (~7.0-8.0), Methyl singlet (~2.4), Broad NH signal |
| 3 | 2-Chloro-5-methyloxazolo[4,5-b]pyridine | C₇H₅ClN₂O | 168.58 | 70-85% | Aromatic protons (~7.5-8.5), Methyl singlet (~2.5) |
| 5 | Target Molecule | C₁₂H₁₆N₄O | 232.28 | 65-80% | Aromatic protons (~7.2-8.2), Diazepane protons (~2.8-3.8), Methyl singlet (~2.4) |
Troubleshooting and Field Insights
-
Low Yield in Reduction (Step 2.1): If the reduction of the nitropyridine stalls, ensure the catalyst is active. Using a fresh bottle of Pd/C or increasing the catalyst loading may be necessary. Ensure the system is free of oxygen and that there is positive hydrogen pressure.
-
Side Reactions in Chlorination (Step 2.3): Overheating or prolonged reaction times with POCl₃ can lead to decomposition and tar formation. Careful temperature control and monitoring are key. The quench must be performed very carefully at low temperatures to avoid uncontrolled exotherms.
-
Double Substitution in SNAr (Step 3.1): While less common with this substrate, it is theoretically possible for a second molecule of the chloro-oxazolopyridine to react with the second nitrogen of the diazepane product. Using a modest excess (1.2-1.5 eq) of the diazepane minimizes this risk.
-
Purification Challenges: The final product is a relatively polar, basic compound. During chromatography, peak tailing can be an issue. Pre-treating the silica gel with triethylamine (1% in the eluent) can help to obtain sharper peaks and better separation.
Conclusion
The convergent synthetic route detailed in this application note provides a reliable and scalable method for producing 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. By carefully controlling the reaction conditions in three key stages—synthesis of the aminohydroxypyridine precursor, construction and chlorination of the oxazolone core, and the final SNAr coupling—researchers can access this valuable compound in high yield and purity. The insights and detailed protocols provided herein are designed to empower scientists in drug discovery and chemical synthesis with a practical and validated workflow.
References
-
PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link]
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]
- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67, 1035–1043. Available from: [Link]
-
MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2019). Available from: [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]
-
Beilstein Journals. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]
-
ResearchGate. Chlorination of 2-hydroxypydridines at 0.5 mole scale. Available from: [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2014). Available from: [Link]
Sources
Protocol for the synthesis of substituted oxazolo[4,5-b]pyridines
An Application Note for the Synthesis of Substituted Oxazolo[4,5-b]pyridines
Introduction: The Versatile Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine ring system is a privileged heterocyclic scaffold of significant interest to the medicinal chemistry and drug development communities.[1] This fused bicyclic structure, incorporating both oxazole and pyridine moieties, serves as a cornerstone for a wide array of biologically active molecules.[2] Derivatives have demonstrated promising therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and Glycogen Synthase Kinase-3β (GSK-3β) inhibitory activities.[3][4][5][6] The unique electronic properties and structural rigidity of the scaffold make it an excellent platform for designing targeted therapeutic agents.[2]
This guide, intended for researchers and drug development professionals, provides an in-depth, experience-driven overview of robust and reproducible protocols for the synthesis of substituted oxazolo[4,5-b]pyridines. Moving beyond a simple recitation of steps, we will explore the causality behind key experimental choices, compare classical and modern synthetic approaches, and provide the necessary details to empower researchers to successfully implement and adapt these methods in their own laboratories.
Core Synthetic Strategy: Cyclocondensation of 2-Amino-3-hydroxypyridine
The most direct and versatile route to the oxazolo[4,5-b]pyridine core involves the cyclocondensation of 2-amino-3-hydroxypyridine with a suitable one-carbon electrophile, typically a carboxylic acid or its derivative. This strategy allows for the direct installation of a desired substituent at the 2-position of the resulting heterocyclic system, a key vector for tuning the pharmacological properties of the final compound.
The general mechanism involves two key stages: first, the formation of an amide bond between the 2-amino group of the pyridine and the carboxylic acid; second, an intramolecular cyclization via nucleophilic attack by the adjacent hydroxyl group, followed by dehydration to form the aromatic oxazole ring. The efficiency of this transformation hinges on the effective activation of the carboxylic acid and the promotion of the final dehydration step.
Caption: General mechanism for acid-catalyzed synthesis.
Protocol 1: The Classical Polyphosphoric Acid (PPA) Mediated Synthesis
For decades, polyphosphoric acid (PPA) has been the workhorse reagent for this cyclocondensation. It serves a dual role: as an acidic catalyst to activate the carboxyl group and as a powerful dehydrating agent to drive the reaction to completion. While effective, this method often requires high temperatures and can present challenges during workup due to the viscous nature of the reaction medium.
Expertise in Practice: The choice to use PPA is often one of pragmatism; it is inexpensive and highly effective for a broad range of substrates, particularly for less reactive carboxylic acids. However, its aggressive nature can be incompatible with sensitive functional groups on either reactant. The workup requires careful, slow quenching into a large volume of ice water or an ice/base mixture to manage the highly exothermic neutralization.
Detailed Step-by-Step Protocol (PPA)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Addition of Reactants: Add the desired carboxylic acid (1.1 eq).
-
Reaction Initiation: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (typically 10-20 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 130-200°C. The optimal temperature is substrate-dependent and should be monitored by Thin Layer Chromatography (TLC).[7] Reaction times can range from 2 to 6 hours.
-
Workup and Quenching: After cooling to approximately 80-100°C, carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or concentrated ammonium hydroxide until the pH is ~7-8. This step must be performed in an ice bath to control the exotherm.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[7][8]
Caption: Workflow for PPA-mediated synthesis.
Data Summary: PPA Method
| 2-Position Substituent (from Carboxylic Acid) | Yield (%) | Reference |
| 4-Cyanophenyl | 93 | [7] |
| N-Benzyl-4-piperidinyl)methyl | 70 | [7] |
| (N-Benzyl-4-piperidinyl)ethyl | 71 | [7] |
Protocol 2: A Modern, One-Pot Synthesis Using a Heterogeneous Catalyst
To overcome the harsh conditions and difficult workup associated with PPA, milder and more environmentally benign methods have been developed. A notable example is the use of silica-supported perchloric acid (HClO₄·SiO₂) as a reusable, heterogeneous catalyst. This approach allows the reaction to proceed efficiently under ambient or mildly heated conditions.[3]
Expertise in Practice: The key advantage here is operational simplicity. The solid catalyst is easily filtered off, dramatically simplifying the workup. This method is particularly well-suited for library synthesis where throughput and ease of purification are paramount. The reusability of the catalyst also adds to its cost-effectiveness and "green" credentials. The choice of solvent is critical; a solvent that allows for azeotropic removal of water (e.g., toluene) can further drive the reaction to completion.
Detailed Step-by-Step Protocol (HClO₄·SiO₂)
-
Catalyst Preparation: Prepare or procure HClO₄·SiO₂.
-
Reagent Preparation: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) and a substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add the HClO₄·SiO₂ catalyst (typically 10-15 mol%).[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C). Monitor the reaction progress by TLC. Reaction times are often in the range of 2-5 hours.
-
Catalyst Removal: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a solvent like ethyl acetate, dried, and stored for future use.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization from ethanol or another appropriate solvent to yield the pure 2-(substituted-phenyl)oxazolo[4,5-b]pyridine.[3]
Caption: Workflow for heterogeneous catalysis.
Protocol 3: Synthesis of Oxazolo[4,5-b]pyridin-2(3H)-one
A particularly valuable derivative is the 2-oxo analog, which can serve as a versatile intermediate for further functionalization. This compound is readily prepared using 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.
Expertise in Practice: CDI is an excellent reagent for this transformation as it is a crystalline solid that is easy to handle, and the reaction byproducts (imidazole and CO₂) are innocuous and easily removed. The reaction proceeds via an initial activation of the amino group, followed by intramolecular cyclization with the hydroxyl group to form the stable carbamate within the fused ring system.
Detailed Step-by-Step Protocol (CDI)
-
Reagent Preparation: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask.[10]
-
CDI Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 70°C in THF) for 1-2 hours. Monitor the reaction by TLC.[10]
-
Workup: After cooling, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Dilute the residue with a solvent like dichloromethane and wash with a dilute base (e.g., 1.5 N NaOH) to remove the imidazole byproduct. Adjust the pH of the aqueous layer to ~5 with acid (e.g., 2 N HCl) to precipitate the product.[10]
-
Isolation: Collect the solid product by filtration, wash with water, and dry to obtain oxazolo[4,5-b]pyridin-2(3H)-one.
Structural Verification
The identity and purity of the synthesized oxazolo[4,5-b]pyridine derivatives must be rigorously confirmed. A self-validating protocol relies on a combination of standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the formation of the oxazole ring.
-
Melting Point Analysis: To assess the purity of the final crystalline product.[7]
Conclusion
The synthesis of substituted oxazolo[4,5-b]pyridines is a well-established field with multiple reliable protocols available to the modern chemist. The classical PPA-mediated condensation remains a powerful tool for a wide range of substrates, while modern methods utilizing heterogeneous catalysts like HClO₄·SiO₂ offer significant advantages in terms of milder conditions and simplified purification. The choice of method should be guided by the specific substrate, the scale of the reaction, and the desired level of operational simplicity and environmental consideration. The protocols detailed herein provide a solid foundation for researchers to access this important class of bioactive molecules.
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PrepChem.com. Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine. Available from: [Link]
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National Institutes of Health (NIH). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]
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Beilstein Journals. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]
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Taylor & Francis Online. Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Available from: [Link]
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Sci-Hub. ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5‐b)pyridines and Oxazolo‐(4,5‐d)pyrimidines. Available from: [Link]
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ARKIVOC. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]
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ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Available from: [Link]
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Strategic N-Arylation of 1,4-Diazepane with Heterocyclic Halides: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: The N-aryl-1,4-diazepane motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of neurologically active agents and other therapeutic candidates.[1][2][3] Its synthesis, however, presents unique challenges, primarily centered on the controlled formation of the C-N bond between the diazepine nitrogen and a heterocyclic aryl halide. Key difficulties include managing reactivity to achieve selective mono-arylation, overcoming the often-reduced reactivity of electron-deficient or sterically hindered heterocyclic halides, and navigating the potential for catalyst inhibition. This document provides an in-depth guide to the strategic N-arylation of 1,4-diazepane, focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. We offer a mechanistic overview, a detailed experimental protocol, critical parameter analysis, and a troubleshooting guide to empower researchers in drug discovery and development to successfully synthesize these valuable compounds.
Theoretical Background & Mechanistic Overview
The construction of a carbon-nitrogen bond between an amine and an aryl halide is a cornerstone of modern organic synthesis.[4][5] Among the various methods, the Palladium-catalyzed Buchwald-Hartwig amination has become the gold standard due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods like the Ullmann condensation.[6][7]
The catalytic cycle, as illustrated below, is a well-established pathway.[7][8] It commences with the oxidative addition of the heteroaryl halide to a low-valent Palladium(0) complex, which is generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the 1,4-diazepane. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. The crucial C-N bond is formed in the final reductive elimination step, which releases the N-aryl-1,4-diazepane product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
The choice of ligand is paramount to the success of this cycle. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and promoting both the oxidative addition and the critical reductive elimination steps.[8][10]
Figure 1: The general catalytic cycle for the Buchwald-Hartwig N-arylation.
A significant challenge in the N-arylation of 1,4-diazepane is achieving mono-selectivity . Due to the presence of two secondary amine nitrogens, the reaction can proceed to form a di-arylated byproduct. Strategically, this is often controlled by using a protecting group (e.g., Boc) on one nitrogen, performing the arylation, and then deprotecting. Alternatively, careful control of stoichiometry (using a slight excess of the diazepane) and reaction conditions can favor the mono-arylated product.
Critical Reaction Parameters: A Tabulated Guide
The success of the N-arylation is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. The table below summarizes common choices and provides expert insights into their application.
| Component | Examples | Role & Rationale | E-E-A-T Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ Precatalysts: RuPhos-Pd-G3, BrettPhos-Pd-G3 | Source of the active Pd(0) catalyst. | Trustworthiness: Precatalysts are highly recommended. They are air-stable, moisture-resistant, and ensure a reliable and efficient generation of the active L-Pd(0) species, leading to more reproducible results than using separate Pd sources and ligands.[11] |
| Ligand | Biarylphosphines: RuPhos, BrettPhos, XPhos Josiphos-type: CYPF-tBu | Stabilizes the Pd catalyst, modulates its reactivity, and promotes the key steps of the catalytic cycle. | Expertise: For challenging couplings involving heterocyclic halides, sterically hindered and electron-rich biarylphosphine ligands are the state-of-the-art.[10][12] BrettPhos, for instance, is excellent for promoting the monoarylation of primary amines and coupling of aryl chlorides.[12] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile to form the active palladium-amido complex. | Experience: Strong, non-nucleophilic bases like sodium tert-butoxide are often the most effective. The choice of base can significantly impact reaction rate and scope. For sensitive substrates, weaker bases like Cs₂CO₃ may be required, though this may necessitate higher temperatures.[9] |
| Solvent | Toluene, Dioxane, THF, t-Amyl alcohol | Solubilizes reactants and influences catalyst activity and stability. | Authoritative Grounding: The solvent must be anhydrous and deoxygenated. Toluene and dioxane are standard choices. The use of polar aprotic solvents can accelerate the reaction but may also lead to side reactions. Solvent screening is often a critical part of optimization.[6][13] |
Detailed Experimental Protocol: Buchwald-Hartwig Mono-N-Arylation
This protocol describes a general procedure for the mono-N-arylation of N-Boc-1,4-diazepane with a generic heteroaryl bromide. This approach ensures selectivity and provides a versatile intermediate for further functionalization.
Materials and Equipment
-
Reactants: N-Boc-1,4-diazepane, Heteroaryl Bromide
-
Catalyst System: RuPhos-Pd-G3 precatalyst
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Glassware: Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Equipment: Magnetic stir plate with heating, inert gas line (Nitrogen or Argon), standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for N-arylation.
Step-by-Step Procedure
Causality behind choices is highlighted in italics.
-
Reaction Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add N-Boc-1,4-diazepane (1.2 eq), the heteroaryl bromide (1.0 eq), RuPhos-Pd-G3 (0.02 eq, 2 mol%), and sodium tert-butoxide (1.4 eq).
-
Using a slight excess of the diazepane helps ensure the complete consumption of the limiting heteroaryl halide. The precatalyst is weighed in air as it is sufficiently stable.
-
-
Establishing Inert Atmosphere: Seal the vessel with a rubber septum. Connect it to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
This step is absolutely critical. The active Pd(0) species is sensitive to oxygen, and its oxidation would deactivate the catalyst and halt the reaction.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via a syringe to achieve a concentration of approximately 0.1 M with respect to the heteroaryl bromide.
-
Using anhydrous solvent is mandatory to prevent quenching the strong base (NaOtBu) and to avoid potential side reactions.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (the base is often not fully soluble). The temperature may require optimization (typically 80-110 °C).
-
-
Monitoring Progress: After 2 hours, and then periodically, monitor the reaction's progress by taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS. The reaction is complete upon full consumption of the heteroaryl bromide. Typical reaction times are 2-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Quenching deactivates any remaining reactive species. The washing steps remove the base and other inorganic salts.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
The choice of eluent for chromatography will depend on the polarity of the product, typically starting with a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Oxygen contamination or poor quality precatalyst.2. Insufficient Base Strength: The chosen base is too weak to deprotonate the amine.3. Unreactive Halide: The heterocyclic halide is very electron-deficient or sterically hindered. | 1. Ensure the reaction setup is scrupulously purged of air. Use a fresh, high-quality precatalyst.[11]2. Switch to a stronger base like NaOtBu or KOtBu.3. Increase reaction temperature, switch to a more active ligand (e.g., from XPhos to BrettPhos), or consider using the corresponding heteroaryl iodide, which is more reactive.[11] |
| Significant Di-arylation Product | 1. Incorrect Stoichiometry: Too much heteroaryl halide relative to the unprotected diazepane.2. High Concentration/Temperature: Conditions favor the second arylation event. | 1. Use a protecting group (e.g., Boc) on one nitrogen. If using unprotected diazepane, increase the excess of diazepane to 1.5-2.0 equivalents.2. Lower the reaction temperature and concentration once the reaction has been shown to work. |
| Recovery of Starting Material | 1. Low Reaction Temperature.2. Catalyst Inhibition: Some nitrogen heterocycles can act as ligands and inhibit the palladium catalyst. | 1. Incrementally increase the reaction temperature by 10-20 °C.2. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). In some cases, a pre-activation step where the catalyst and ligand are heated before adding the substrates can be beneficial.[14] |
Conclusion
The N-arylation of 1,4-diazepane with heterocyclic halides is a powerful transformation for accessing molecular scaffolds of high interest in drug discovery. While challenges such as selectivity and substrate reactivity exist, they can be effectively overcome through the rational application of modern cross-coupling chemistry. The Palladium-catalyzed Buchwald-Hartwig amination, particularly when employing well-defined precatalysts and robust biarylphosphine ligands, provides a reliable and high-yielding pathway. By understanding the underlying mechanism and carefully controlling the critical reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of N-heteroaryl-1,4-diazepanes for advancing their research programs.
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The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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List, B., et al. (2005). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 70(1), 1-14. [Link]
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Kaur, R., et al. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medicinal Chemistry, 2012, 643178. [Link]
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Asif, M. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1109. [Link]
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Singh, U. K., et al. (2011). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]
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Asif, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
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Wiese, M., et al. (2019). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 9(37), 21397-21406. [Link]
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Kwak, J., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 14(17), 4614–4617. [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust workflow to evaluate the in vitro cytotoxicity of novel compounds, using 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (CAS 1035840-54-0) as a representative example.[3] We detail a multi-assay strategy, moving beyond a single endpoint to build a comprehensive cytotoxic profile. This guide furnishes detailed, step-by-step protocols for four key cell-based assays that interrogate different cellular health indicators: metabolic activity (MTT assay), membrane integrity (LDH assay), lysosomal viability (Neutral Red assay), and apoptosis induction (Caspase-3/7 assay). By integrating data from these distinct methodologies, researchers can elucidate the primary mechanism of cytotoxicity, a critical step in early-stage drug discovery.[4]
Part 1: Foundational Concepts in Cytotoxicity Profiling
Before initiating experimental work, it is crucial to establish a strategic framework. The selection of assays and cell models directly influences the quality and relevance of the resulting data.
Deconstructing Cytotoxicity: Beyond a Single Endpoint
Cytotoxicity is the quality of a substance to cause damage to cells.[5] This damage can manifest through various mechanisms, primarily necrosis (uncontrolled cell death leading to membrane rupture) and apoptosis (programmed, controlled cell death). A comprehensive assessment requires distinguishing between these pathways. For instance, a compound that induces necrosis might be a poor candidate for a therapeutic due to potential inflammatory responses, whereas one that triggers apoptosis is often desirable in oncology.[6]
Strategic Assay Selection
No single assay can provide a complete picture of a compound's cytotoxic effect. A multi-parametric approach is essential for a mechanistic understanding. The choice of assays should be deliberate, designed to probe different aspects of cellular health.
Caption: Logic for selecting a panel of cytotoxicity assays.
Rationale-Driven Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic goal.[7] For general toxicity screening, robust and well-characterized cell lines are often used. For targeted applications, such as oncology, a panel of cell lines representing different cancer types is more informative.[8]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: The cell line should be relevant to the compound's intended target organ.[7][9]
-
Disease Relevance: Use cancer cell lines for oncology research (e.g., A549 for lung, MCF-7 for breast) and normal, non-transformed cell lines (e.g., MRC-5, NHDF) to assess general toxicity and therapeutic index.[7][8]
-
Metabolic Competence: Some cell lines may lack the enzymes necessary to metabolize a pro-drug to its active form.
-
Growth Characteristics: Consider doubling time and culture requirements to ensure consistent and reproducible assay conditions.
Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Type | Origin | Rationale for Use |
| A549 | Cancer | Human Lung Carcinoma | A standard model for lung cancer drug screening.[1] |
| MCF-7 | Cancer | Human Breast Adenocarcinoma | A widely used model for hormone-responsive breast cancer.[1] |
| PC-3 | Cancer | Human Prostate Adenocarcinoma | A common model for androgen-independent prostate cancer.[1] |
| NHDF | Normal | Normal Human Dermal Fibroblasts | Represents a healthy, non-cancerous cell type to assess general cytotoxicity.[8] |
| L929 | Normal | Mouse Fibroblasts | An established standard cell line for in vitro cytotoxicity testing according to ISO 10993-5.[10] |
Part 2: Core Cytotoxicity Assay Protocols
This section provides detailed protocols for a multi-parametric assessment of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. Each protocol includes necessary controls for data integrity.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell viability.[11] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Caption: Principle of the MTT cell viability assay.
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[14]
-
Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.[15]
-
Complete cell culture medium.
-
96-well clear flat-bottom plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[16] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[12][18]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100 Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a common method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[5] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[19][20] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[21]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individual reagents.
-
96-well clear flat-bottom plates.
-
Lysis buffer (e.g., 10X Triton X-100 solution) for maximum LDH release control.[20]
-
Microplate spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for the assay:
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.[22]
-
Maximum Release Lysis: To the "Maximum LDH Release Control" wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C to ensure complete cell lysis.[22] Then, collect 50 µL of supernatant as done in the previous step.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[22]
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[22]
Data Analysis: First, correct all absorbance readings by subtracting the background absorbance (680 nm). Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100 Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Protocol 3: Neutral Red (NR) Uptake Assay
This assay assesses cytotoxicity by measuring the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[23] The dye is a weak cationic chromophore that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[24] Damage to the cell surface or lysosomal membrane leads to a decreased uptake and retention of the dye. This method is particularly sensitive to damage to the lysosomal compartment.
Materials:
-
Neutral Red solution (e.g., 0.33% in water).[18]
-
Cell culture medium.
-
Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol).[18]
-
Fixative/Wash Solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde or PBS).[18][25]
-
96-well clear flat-bottom plates.
-
Microplate spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Dye Incubation: After compound treatment, remove the medium. Add 100 µL of pre-warmed medium containing neutral red (diluted 1:100 from a stock solution is common) to each well.[26]
-
Incubate: Return the plate to the incubator for 2-3 hours to allow for dye uptake by viable cells.[18]
-
Wash/Fix: Carefully remove the neutral red-containing medium. Quickly wash the cells with 150 µL of a wash/fixative solution to remove unincorporated dye.[18][25]
-
Dye Solubilization: Remove the wash solution and add 150 µL of the destain/solubilization solution to each well.[25]
-
Agitation: Place the plate on an orbital shaker for 10-20 minutes to extract the dye from the cells and ensure a homogenous solution.[18][24]
-
Measurement: Measure the absorbance at 540 nm. A reference wavelength of 690 nm can be used for background correction.[18]
Data Analysis: Calculate the percentage of viability based on dye uptake: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100 Determine the IC₅₀ value by plotting % Viability against the log of the compound concentration.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.[27][28] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD peptide sequence.[27] When this substrate is cleaved by active caspase-3/7 in apoptotic cells, it releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[27]
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).
-
Complete cell culture medium.
-
96-well opaque-walled plates (suitable for luminescence).
-
Multi-channel pipette.
-
Luminometer plate reader.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled 96-well plates to minimize well-to-well crosstalk of the luminescent signal.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The raw luminescence units (RLU) are proportional to caspase activity. Calculate the fold change in activity relative to the vehicle control. Fold Change = (RLU_Sample - RLU_Blank) / (RLU_VehicleControl - RLU_Blank) Plot the fold change against the log of the compound concentration to visualize the dose-dependent induction of apoptosis.
Part 3: Data Integration and Troubleshooting
Synthesizing Results for Mechanistic Insight
By comparing the results from the different assays, a clearer picture of the cytotoxic mechanism emerges.
Table 2: Hypothetical Data for 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine at 48h
| Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Interpretation |
| MTT | A549 | 15.2 | Potent reduction in metabolic activity. |
| LDH Release | A549 | > 100 | Minimal membrane damage; suggests necrosis is not the primary death pathway. |
| Caspase-3/7 | A549 | 18.5 (EC₅₀ for activation) | Strong, dose-dependent activation of apoptosis. |
| MTT | NHDF | 85.6 | Significantly less toxic to normal cells, suggesting a favorable therapeutic window. |
Caption: A flowchart for interpreting multi-assay cytotoxicity data.
Troubleshooting Common Issues
Reproducibility is key in cell-based assays.[16] High variability can obscure meaningful results.
Table 3: Troubleshooting Guide for Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects due to evaporation in outer wells.[16] | Use a calibrated multi-channel pipette; Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate for data, instead fill them with sterile PBS or medium.[16] |
| Low Absorbance/Signal in MTT Assay | Cell density is too low; Insufficient incubation time with MTT reagent.[16] | Perform a cell titration experiment to determine optimal seeding density; Ensure incubation is at least 1-4 hours.[16] |
| High Background in LDH Assay | Serum in the medium contains LDH; Rough handling of cells during treatment addition. | Use serum-free medium during the final hours of compound exposure if possible; Pipette solutions gently against the side of the well.[16] |
| Compound Interference | The test compound is colored or fluorescent, interfering with absorbance/fluorescence readings. | Run parallel control wells containing the compound in medium without cells to measure its intrinsic absorbance/fluorescence and subtract this value from the experimental wells. |
Conclusion
The evaluation of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, or any novel compound, for cytotoxic effects requires a rigorous, multi-faceted approach. By employing a suite of assays that probe metabolic health (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and apoptotic pathways (Caspase-3/7), researchers can build a comprehensive profile of a compound's biological activity. This detailed understanding of the mechanism of cell death is indispensable for making informed decisions in the drug discovery and development pipeline.
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
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Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
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LDH cytotoxicity assay. (2024). protocols.io. [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]
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ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. (n.d.). Taylor & Francis. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Center for Biotechnology Information. [Link]
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Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020). ResearchGate. [Link]
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How can I improve my cytotoxicity assays?. (2019). Reddit. [Link]
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Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]
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4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (2014). ScienceDirect. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
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Novel antagonists of platelet-activating factor. 2. Synthesis and structure-activity relationships of potent and long-acting heterofused[14][17]benzodiazepine and[17]diazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine. (n.d.). PubMed. [Link]
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Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ResearchGate. [Link]
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In vitro kinase inhibition assay for 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Application Note & Protocol
Title: A Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for Characterizing the In Vitro Inhibition of Janus Kinase 2 (JAK2) by 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The Janus Kinase (JAK) family, non-receptor tyrosine kinases, are critical components of signaling pathways that control cell growth and the immune response.[2] Consequently, identifying and characterizing novel kinase inhibitors is a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide and a detailed protocol for determining the inhibitory potential of the novel compound 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine against a therapeutically relevant target, JAK2. We describe a robust, high-throughput compatible in vitro kinase inhibition assay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology. This method offers high sensitivity, a simplified workflow, and reduced interference from common assay artifacts, making it an ideal platform for inhibitor profiling.[1]
Principle of the HTRF® Kinase Assay
The HTRF® KinEASE™ TK assay is a semi-universal biochemical platform designed to study tyrosine kinase activity.[4] The assay's core mechanism is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive detection method.[1]
The process involves two key stages:
-
Enzymatic Reaction: The kinase (JAK2) catalyzes the transfer of a phosphate group from ATP to a specific, universal biotinylated tyrosine-containing peptide substrate (TK Substrate-biotin). The extent of this reaction is modulated by the presence of an inhibitor, such as 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine.
-
Homogeneous Detection: The reaction is stopped, and detection reagents are added. These consist of an anti-phosphotyrosine antibody labeled with a Europium (Eu³⁺) cryptate (the FRET donor) and Streptavidin linked to XL665 (the FRET acceptor). In the presence of phosphorylated substrate, the biotin tag binds to Streptavidin-XL665, and the phospho-tyrosine residue is recognized by the Eu³⁺-cryptate antibody. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation at ~337 nm. The resulting energy transfer leads to a specific, long-lived fluorescent emission from the XL665 acceptor at 665 nm.[5]
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is directly proportional to the amount of phosphorylated substrate. Therefore, a potent inhibitor will decrease the kinase activity, leading to less phosphorylation and a lower HTRF ratio.[5] This ratiometric measurement corrects for well-to-well variations and compound interference, enhancing data quality.[1]
Visualized Experimental Workflow
The following diagram provides a high-level overview of the kinase inhibition assay workflow.
Caption: High-level workflow for the HTRF kinase inhibition assay.
Materials and Reagents
| Reagent | Recommended Supplier | Part Number (Example) |
| 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine | ChemBridge | 3001642[6] |
| HTRF® KinEASE™ TK Kit | Revvity | 62TKKPEB |
| Includes: TK Substrate-biotin, Eu³⁺-Ab, SA-XL665 | ||
| Recombinant Human JAK2, active | SignalChem | J02-11G |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 |
| Staurosporine (Positive Control Inhibitor) | BenchChem | B1229 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Low-volume, 384-well black assay plates | Corning | 3677[7] |
| Nuclease-free water | Thermo Fisher | AM9937 |
| Plate seals | Standard Lab Supply | N/A |
Detailed Experimental Protocol
Causality Note: This protocol is optimized for a final assay volume of 20 µL in a 384-well plate format, which is ideal for minimizing reagent consumption during screening campaigns.[5] All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers to ensure precision.
Step 1: Reagent Preparation
-
1X Kinase Buffer: Prepare the 1X Kinase Buffer and 1X Enzymatic Buffer according to the HTRF® KinEASE™ TK Kit manual.[4] Keep on ice.
-
Test Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine in 100% DMSO.
-
Create a 400X working stock by diluting the 10 mM stock. For a top final concentration of 100 µM, this would be a 4 mM stock in DMSO.
-
Perform an 11-point, 1:3 serial dilution in 100% DMSO. The 12th well will be a 100% DMSO vehicle control.
-
-
Positive Control Inhibitor: Prepare a serial dilution of Staurosporine in 100% DMSO, with a top concentration appropriate for JAK2 (e.g., 10 µM).
-
Enzyme Working Solution: Dilute the active JAK2 enzyme in 1X Enzymatic Buffer to a 4X final concentration (e.g., 2 nM final concentration requires an 8 nM working solution). The optimal enzyme concentration should be determined empirically by running an enzyme titration curve to find the concentration that yields a robust signal within the linear range of the assay.
-
ATP/Substrate Working Solution:
-
Rationale: The ATP concentration is critical. For IC₅₀ determination, it is standard practice to use an ATP concentration equal to or near its Michaelis-Menten constant (Kₘ) for the specific kinase.[8] This ensures sensitivity to ATP-competitive inhibitors. For JAK2, the Kₘ for ATP is typically in the low micromolar range. We will proceed with a final concentration of 10 µM.
-
Prepare a 2X working solution of the TK Substrate-biotin and ATP in 1X Enzymatic Buffer. For a 20 µL final volume, this would be 20 µM ATP and the substrate concentration recommended by the kit manufacturer.
-
Step 2: Assay Procedure
-
Compound Dispensing: Add 0.5 µL of the serially diluted test compound, positive control, or 100% DMSO to the appropriate wells of a 384-well plate.[9]
-
Kinase Addition: Add 5 µL of the 4X JAK2 Enzyme Working Solution to all wells except the "no enzyme" negative control wells. To these, add 5 µL of 1X Enzymatic Buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover with a plate seal and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[5]
-
Reaction Initiation: Add 5 µL of the 4X ATP/Substrate Working Solution to all wells to start the kinase reaction.
-
Enzymatic Reaction Incubation: Gently mix, seal the plate, and incubate for 60 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction remains in the linear phase (typically <20% substrate turnover).
-
Reaction Termination & Detection:
-
Prepare the HTRF® detection reagents according to the kit manual.
-
Add 10 µL of the HTRF® detection mix (containing Eu³⁺-Ab and SA-XL665 in detection buffer with EDTA) to each well. The EDTA chelates Mg²⁺, effectively stopping the kinase reaction.[4]
-
-
Detection Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow the detection antibody-antigen complex to form and the HTRF signal to stabilize.[5]
Step 3: Data Acquisition
-
Remove the plate seal.
-
Read the plate on an HTRF®-compatible microplate reader (e.g., PHERAstar FSX, EnVision).
-
Set the reader for dual emission measurement with an excitation wavelength of 337 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor/reference).[5]
Data Analysis and Interpretation
-
Calculate the HTRF Ratio: For each well, calculate the ratio using the formula: Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000[5]
-
Calculate Percent Inhibition: Use the high control (DMSO vehicle, 0% inhibition) and low control (no enzyme or maximum inhibitor concentration, 100% inhibition) to normalize the data: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low_Control) / (Ratio_High_Control - Ratio_Low_Control))
-
Generate IC₅₀ Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Example Data Presentation
The inhibitory activity of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine and a reference inhibitor against JAK2 are summarized below.
| Inhibitor | IC₅₀ (nM) |
| 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine | 85.2 |
| Staurosporine (Reference) | 6.5 |
Table 1: Hypothetical inhibitory activity of the test compound and a reference inhibitor against JAK2 kinase. Data represents the mean of three independent experiments.
Assay Validation and Trustworthiness
To ensure the reliability and robustness of the assay, a set of controls and validation metrics must be implemented. This is a self-validating system.
-
Vehicle Control (0% Inhibition): Wells containing DMSO instead of the inhibitor. This defines the maximum signal window.
-
Positive Inhibitor Control: A known, potent inhibitor (e.g., Staurosporine) should be run in parallel to confirm that the assay system can detect inhibition.[10]
-
No Enzyme Control (100% Inhibition): Wells without the kinase but with all other reagents. This defines the background signal.
-
Z-Factor (Z') Calculation: This statistical parameter is used to assess the quality of a high-throughput screening assay. It is calculated using the means (μ) and standard deviations (σ) of the high (h) and low (l) controls: Z' = 1 - (3σ_h + 3σ_l) / |μ_h - μ_l|
-
An assay with a Z' factor > 0.5 is considered robust and excellent for screening.[7]
-
Context: The JAK-STAT Signaling Pathway
The compound 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, by inhibiting JAK2, would disrupt a key signaling cascade implicated in cell proliferation and survival.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
Fluorescence Polarization Kinase Assay Miniaturization. (n.d.). Corning Life Sciences. [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). National Institutes of Health (NIH). [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
-
Caliper Life Sciences Kinase Enzyme Desktop Profiler System. (n.d.). Conquer Scientific. [Link]
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Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. [Link]
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Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]
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Technology. (n.d.). Nanosyn. [Link]
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Two-step AlphaScreen kinase assay. (a) Schematic assay presentation. (n.d.). ResearchGate. [Link]
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Caliper Assay: All assays were performed in 384-well microtiter plates. (n.d.). PubChem. [Link]
-
High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. (2009). PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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In vitro kinase assay. (2023). Protocols.io. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
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In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]
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Services | ATP Competition Assay. (n.d.). International Centre for Kinase Profiling. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). (2002). PubMed. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). National Institutes of Health (NIH). [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
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Non-ATP competitive protein kinase inhibitors. (2012). PubMed. [Link]
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A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. [Link]
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Application Notes and Protocols for CNS Receptor Binding Assays of Diazepane-Containing Compounds
Introduction: The Versatility of the Diazepane Scaffold in CNS Drug Discovery
The diazepane ring system, a privileged scaffold in medicinal chemistry, is most famously represented by diazepam (Valium®), a classical benzodiazepine that has left an indelible mark on the treatment of anxiety, seizures, and muscle spasms. The therapeutic efficacy of classical benzodiazepines is primarily attributed to their positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] However, the versatility of the diazepane core extends far beyond this single mechanism of action. Chemical modifications to the diazepane structure have yielded a diverse array of compounds with affinities for a wide range of CNS targets, including G-protein coupled receptors (GPCRs) such as cholecystokinin (CCK), vasopressin, serotonin, and dopamine receptors.[3][4][5][6] This multi-target engagement underscores the potential of diazepane-containing compounds to address a spectrum of neurological and psychiatric disorders.
Receptor binding assays are the cornerstone of early-stage drug discovery, providing a direct measure of the affinity of a test compound for its molecular target.[7][8] These assays are indispensable for establishing structure-activity relationships (SAR), optimizing lead compounds, and elucidating the pharmacological profile of novel chemical entities. This document provides a comprehensive guide to conducting in vitro radioligand binding assays for a selection of key CNS receptors relevant to the screening and characterization of novel diazepane-containing compounds. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate high-quality data to drive their drug discovery programs forward.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and quantitative method for studying ligand-receptor interactions. The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds with high affinity and specificity to the receptor of interest. The assay measures the ability of an unlabeled test compound (e.g., a novel diazepane derivative) to compete with the radioligand for binding to the receptor.
There are two primary experimental formats for radioligand binding assays:
-
Saturation Binding Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The data from saturation binding experiments are used to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.[3][9]
-
Competition Binding Assays: In this format, a fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The data are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[7]
A critical aspect of any radioligand binding assay is the differentiation between specific and non-specific binding. Specific binding refers to the interaction of the radioligand with the target receptor, while non-specific binding is the binding of the radioligand to other components in the assay mixture, such as lipids, proteins, and the filter membrane.[10] Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. Specific binding is then calculated by subtracting the non-specific binding from the total binding (radioligand bound in the absence of a competitor).
General Workflow for Radioligand Binding Assays
The following diagram illustrates the general workflow for a typical radioligand binding assay using the filter binding method.
Caption: General workflow for a radioligand filter binding assay.
Experimental Protocols
This section provides detailed protocols for conducting radioligand binding assays for a variety of CNS receptors that may be targeted by diazepane-containing compounds.
GABA-A Receptor Binding Assay
The GABA-A receptor is the primary target for classical benzodiazepines. The following protocol is for a competition binding assay using [³H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand.
a. Signaling Pathway
Caption: GABA-A receptor signaling pathway.
b. Materials and Reagents
-
Radioligand: [³H]-Flunitrazepam (specific activity ~70-90 Ci/mmol)
-
Receptor Source: Rat whole brain membranes or membranes from HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
Non-specific Binding Determinate: Diazepam (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.
-
Scintillation Cocktail
c. Protocol
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[11]
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
50 µL of test compound (diazepane derivative) at various concentrations or buffer for total binding.
-
50 µL of Diazepam (10 µM) for non-specific binding determination.
-
50 µL of [³H]-Flunitrazepam (final concentration of ~1 nM).
-
100 µL of membrane preparation (25-50 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Filtration and Washing: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
d. Data Analysis
-
Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding CPM.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
e. Representative Data
| Compound | Receptor Subtype | Ki (nM) |
| Diazepam | α1β2γ2 | 1.5 - 5 |
| Flunitrazepam | α1β2γ2 | 0.5 - 2 |
| Atypical Diazepane 1 | α2β3γ2 | 15 |
| Atypical Diazepane 2 | α5β3γ2 | 8 |
Cholecystokinin (CCK) Receptor Binding Assays
Diazepane-based structures have been explored as antagonists for both CCK1 and CCK2 receptors.[10]
a. Signaling Pathway
Caption: Cholecystokinin (CCK) receptor signaling pathway.
b. Protocols
CCK1 Receptor Binding Assay
-
Radioligand: [¹²⁵I]-CCK-8 (sulfated)
-
Receptor Source: Membranes from cell lines expressing human CCK1 receptors (e.g., 1321N1 cells).[12]
-
Non-specific Binding Determinate: 1 µM CCK-8 (sulfated)
-
Assay Buffer: 20 mM HEPES, 5 mM MgCl₂, 1% BSA, 0.2 mg/mL bacitracin, pH 7.3.[13]
-
Incubation: 60 minutes at room temperature.
CCK2 Receptor Binding Assay
-
Radioligand: [¹²⁵I]-Gastrin I (human)
-
Receptor Source: Membranes from AR42J cells or other cell lines expressing CCK2 receptors.[13]
-
Non-specific Binding Determinate: 1 µM Gastrin I
-
Assay Buffer: Same as for CCK1 receptor.
-
Incubation: 60 minutes at room temperature.
The remaining steps for membrane preparation, filtration, washing, scintillation counting, and data analysis are similar to the GABA-A receptor protocol.
Vasopressin Receptor Binding Assays
Non-peptide antagonists, some with diazepine-like structures, have been developed for vasopressin receptors.[5]
a. Signaling Pathways
Caption: Serotonin 5-HT2A receptor signaling pathway.
b. Protocol
-
Radioligand: [³H]-Ketanserin
-
Receptor Source: Rat frontal cortex membranes or membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor. [14][15]* Non-specific Binding Determinate: 1 µM Ketanserin [16]* Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation: 60 minutes at room temperature. [16] The standard filter binding assay procedure is applicable.
Dopamine D2 Receptor Binding Assay
Diazepine analogues, particularly those related to clozapine, exhibit significant affinity for dopamine D2 receptors. [6] a. Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
b. Protocol
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone
-
Receptor Source: Rat striatal membranes or membranes from cell lines expressing the human D2 receptor. [17]* Non-specific Binding Determinate: 10 µM Haloperidol or (+)Butaclamol
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Incubation: 30-60 minutes at 25°C.
The standard filter binding assay procedure can be employed.
Alternative Assay Technology: Scintillation Proximity Assay (SPA)
For high-throughput screening, Scintillation Proximity Assay (SPA) offers a homogeneous alternative to filter binding assays, eliminating the need for a separation step. In SPA, receptor membranes are coupled to scintillant-containing beads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal. [1][18]
Caption: Scintillation Proximity Assay (SPA) workflow.
Conclusion
The diazepane scaffold represents a rich source of chemical diversity for the discovery of novel CNS-active compounds. The receptor binding assays detailed in this application note provide a robust framework for characterizing the pharmacological profiles of these compounds. By systematically evaluating the affinity of diazepane derivatives for a range of relevant CNS receptors, researchers can gain critical insights into their potential therapeutic applications and mechanisms of action. The choice of assay format, whether traditional filter binding or a high-throughput homogeneous method like SPA, will depend on the specific needs of the drug discovery program. Careful optimization of assay conditions and rigorous data analysis are paramount to generating reliable and actionable results.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Breeman, W. A., de Blois, E., Sze-Chan, B., Chan, H. S., Konijnenberg, M. W., de Jong, M., & Kwekkeboom, D. J. (2011). Targeting of CCK-2 receptor–expressing tumors using a radiolabeled divalent gastrin peptide. Journal of Nuclear Medicine, 52(3), 447-454.
- Kroeze, W. K., Hufeisen, S. J., Popadak, B. A., Renock, S. M., Steinberg, S., Ernsberger, P., ... & Roth, B. L. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519-526.
- Lemoine, L., L'hirondel, M., Gardier, A. M., & David, D. J. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 67(3), 167-175.
- Neves, S. R., Ram, P. T., & Iyengar, R. (2002).
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Retrieved from [Link]
- Harms, A., Schulz, R., & Schmidt, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of biomolecular screening, 5(4), 269-277.
- Herzig, K. H., Schön, I., Tatemoto, K., Ohe, Y., Li, Y., Fölsch, U. R., & Owyang, C. (1996). Diazepam-binding inhibitor mediates feedback regulation of pancreatic secretion and postprandial release of cholecystokinin.
- Van Tol, H. H., Bunzow, J. R., Guan, H. C., Sunahara, R. K., Seeman, P., Niznik, H. B., & Civelli, O. (1991). Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine.
- Albright, J. D., Reich, M. F., Delos Santos, E. G., Dusza, J. P., Sum, F. W., Zessel, A., ... & Chan, P. S. (1998). Potent nonpeptide vasopressin receptor antagonists based on oxazino-and thiazinobenzodiazepine templates. Journal of medicinal chemistry, 41(14), 2442-2445.
- Miller, L. J., Dong, M., Harikumar, K. G., & Pinon, D. I. (2012). Molecular basis for binding and subtype selectivity of 1, 4-benzodiazepine antagonist ligands of the cholecystokinin receptor. Journal of Biological Chemistry, 287(23), 19519-19530.
- Skolnick, P., Schweri, M. M., Williams, E. F., Moncada, V. Y., & Paul, S. M. (1982). An in vitro binding assay which differentiates benzodiazepine ‘agonists’ and ‘antagonists’. European journal of pharmacology, 78(1), 133-136.
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Wikipedia. (2023, December 19). Scintillation proximity assay. In Wikipedia. [Link]
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- Júnior, L. C. A., de Melo, E. B., & de Lima, M. D. C. (2015). Benzo-and thienobenzo-diazepines: multi-target drugs for CNS disorders. Mini reviews in medicinal chemistry, 15(3), 235-250.
- Herzig, K. H., Schön, I., Tatemoto, K., Ohe, Y., Li, Y., Fölsch, U. R., & Owyang, C. (1996). Diazepam binding inhibitor is a potent cholecystokinin-releasing peptide in the intestine. Proceedings of the National Academy of Sciences, 93(15), 7927-7932.
- Mouillac, B., Chini, B., Balestre, M. N., Elands, J., Trumpp-Kallmeyer, S., Hoflack, J., ... & Barberis, C. (1995). A molecular model of agonist and nonpeptide antagonist binding to the human V (1) vascular vasopressin receptor. Journal of Biological Chemistry, 270(43), 25771-25777.
- Hart, R. (2006). Scintillation proximity assay (SPA). In Methods in molecular biology (pp. 67-79). Humana Press.
- Dorow, R. G., Seidler, J., & Schneider, H. H. (1982). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British journal of clinical pharmacology, 13(4), 561-565.
- Hirai, K., & Ueno, S. (1979). relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 75(7), 725-733.
- Wang, Z. X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10.
-
Wikipedia. (2024, January 10). Diazepam. In Wikipedia. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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-
Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
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-
Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]
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- Manning, M., Misicka, A., Olma, A., Bankowski, K., Stoev, S., Chini, B., ... & Chan, W. Y. (2008). Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents. Progress in brain research, 170, 473-512.
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Psychopharmacology Explained. (2020, June 21). Why is Clozapine So Unique? – Psychopharmacology Explained – Non D2 Receptor Actions. Retrieved from [Link]
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- Decaux, G., Soupart, A., & Vassart, G. (2008). Non-peptide arginine-vasopressin antagonists: The vaptans. The Lancet, 371(9624), 1624-1632.
- Greenberg, A., & Verbalis, J. G. (2006). Vasopressin receptor antagonists.
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Topic: Animal Models for Testing Anxiolytic Effects of Novel Diazepane Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Preclinical Anxiolytic Screening
Anxiety disorders represent a significant global health burden, necessitating the development of novel therapeutics with improved efficacy and side-effect profiles. Diazepane derivatives, a class of compounds structurally related to benzodiazepines like diazepam, are promising candidates for anxiolytic drug development. Their therapeutic effect is primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]
The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4] It is a pentameric ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[5][6] Diazepane derivatives are expected to bind to a specific allosteric site on the receptor, known as the benzodiazepine site, which is typically located at the interface between α and γ subunits.[7][8] This binding enhances the receptor's affinity for GABA, increasing the frequency of channel opening and potentiating the inhibitory effect, which manifests as anxiolysis.[9]
To evaluate the anxiolytic potential of these novel compounds, robust and validated preclinical testing in animal models is indispensable.[10][11] These models are designed to induce behavioral responses in rodents that are analogous to human anxiety symptoms.[12][13] This guide provides a detailed overview and step-by-step protocols for three widely accepted ethological models: the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Marble Burying Test (MBT).
The GABA-A Receptor: Mechanism of Anxiolytic Action
The efficacy of diazepane derivatives hinges on their interaction with the GABA-A receptor complex. Understanding this mechanism is crucial for interpreting behavioral data. The binding of a diazepane derivative potentiates GABAergic inhibition, reducing neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala and limbic system.[14]
Caption: Figure 1: Mechanism of Diazepane Derivatives on GABA-A Receptor.
General Preclinical Experimental Workflow
A standardized workflow is essential for ensuring the reliability and reproducibility of behavioral data. This involves careful planning from animal acclimatization through to data analysis, including the crucial steps of randomization and blinding to mitigate experimental bias.[15][16][17]
Caption: Figure 2: General Workflow for Preclinical Behavioral Testing.
The Elevated Plus Maze (EPM) Test
Principle and Rationale
The EPM is one of the most widely validated animal models for assessing anxiety-like behavior.[18][19] The test is based on the innate conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces.[20][21] The apparatus consists of four arms arranged in a plus shape, with two "open" arms (lacking walls) and two "closed" arms (with high walls), elevated from the ground. Anxiolytic compounds, such as diazepam, decrease the aversion to the open arms, resulting in increased exploration (e.g., more time spent and more entries into the open arms) compared to vehicle-treated controls.[22][23][24]
Detailed Protocol: Elevated Plus Maze
-
Apparatus:
-
A plus-shaped maze, typically made of non-reflective grey or black material, elevated 50-70 cm above the floor.
-
For mice: Arms are approximately 25-30 cm long and 5 cm wide. Closed arms have walls ~15 cm high.[18]
-
For rats: Arms are approximately 50 cm long and 10-12 cm wide. Closed arms have walls ~40-50 cm high.[19]
-
The junction of the arms forms a central platform (e.g., 5x5 cm for mice).
-
Testing should occur under dim lighting conditions (e.g., 15-25 lux in the center of the maze).
-
-
Pre-Test Procedure:
-
Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment begins.[20]
-
Administer the novel diazepane derivative, vehicle, or a positive control (e.g., Diazepam 1-3 mg/kg, i.p.)[25][26] at a predetermined time before the test (typically 30 minutes).
-
Clean the maze thoroughly with 70% ethanol and then water between each animal to eliminate olfactory cues.[20]
-
-
Test Procedure:
-
Gently place the animal onto the central platform of the maze, facing one of the closed arms.[18]
-
Immediately start a timer and video recording system for a 5-minute test session.[19]
-
The experimenter should leave the immediate vicinity of the maze to avoid influencing the animal's behavior.
-
Allow the animal to freely explore the maze for the duration of the test.[20]
-
-
Data Collection and Analysis:
-
At the end of the 5-minute session, gently return the animal to its home cage.
-
Score the video recording (manually or using automated tracking software) for the following parameters:
-
Primary Anxiety Measures:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Percentage of open arm time: (Time in open / Total time in all arms) x 100.
-
Percentage of open arm entries: (Entries into open / Total entries into all arms) x 100.
-
-
Locomotor Activity Measure:
-
Total number of entries into any arm (open or closed). This serves as a control for general activity, helping to distinguish anxiolysis from hyperactivity or sedation.[18]
-
-
-
An anxiolytic effect is indicated by a statistically significant increase in the primary anxiety measures without a significant change in total arm entries.
-
The Light-Dark Box (LDB) Test
Principle and Rationale
The LDB test also capitalizes on the conflict between the drive to explore and the innate aversion of rodents to brightly illuminated areas (scototaxis).[27][28] The apparatus consists of a large, brightly lit compartment connected by a small opening to a smaller, dark, and covered compartment.[29] Rodents will naturally spend more time in the dark, secure area. Anxiolytic compounds reduce this aversion, leading to an increase in the time spent in and the number of transitions into the light compartment.[30][31]
Detailed Protocol: Light-Dark Box
-
Apparatus:
-
A rectangular box divided into two compartments.
-
Light Compartment: Typically constitutes two-thirds of the box, is open-topped, made of white or transparent material, and brightly illuminated (e.g., >300 lux).
-
Dark Compartment: Constitutes one-third of the box, is made of black material, and is covered with a lid.
-
An opening (e.g., 7x7 cm) at floor level connects the two compartments.[30]
-
-
Pre-Test Procedure:
-
Follow the same habituation, drug administration, and apparatus cleaning procedures as described for the EPM.
-
-
Test Procedure:
-
Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[29]
-
Start the timer and video recording for a 5 to 10-minute session.
-
Allow the animal to move freely between the two compartments.
-
-
Data Collection and Analysis:
-
At the end of the session, return the animal to its home cage.
-
Analyze the recording for the following key parameters:
-
Primary Anxiety Measures:
-
Time spent in the light compartment (s).[30]
-
Latency to first enter the dark compartment (s).
-
Number of transitions between compartments.
-
-
Locomotor Activity Measure:
-
Total distance traveled or total number of beam breaks (if using an automated system) can be used to assess general activity.[30]
-
-
-
Anxiolytic activity is concluded from a significant increase in the time spent in the light compartment and/or the number of transitions.
-
The Marble Burying Test (MBT)
Principle and Rationale
The MBT is used to assess anxiety-like and obsessive-compulsive-like behaviors.[32][33] The test is based on the natural tendency of rodents to bury novel or potentially threatening objects (neophobia).[11] When placed in a cage with glass marbles, mice will often bury them with the bedding material. A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect. This test is sensitive to both benzodiazepines and selective serotonin reuptake inhibitors (SSRIs).[34][35]
Detailed Protocol: Marble Burying Test
-
Apparatus:
-
A standard rodent cage (e.g., 40 x 25 x 15 cm).
-
Fill the cage with 5 cm of clean bedding material (e.g., sawdust or chip bedding).[11]
-
20-25 small glass marbles (approx. 1-1.5 cm in diameter).
-
-
Pre-Test Procedure:
-
Follow the same habituation and drug administration procedures as described for the EPM.
-
Prepare the test cage by gently pressing the 20-25 marbles into the bedding in an evenly spaced 5x4 or 5x5 grid.
-
-
Test Procedure:
-
Gently place a single animal into the prepared test cage.
-
Leave the animal undisturbed for a 30-minute test period.[33]
-
-
Data Collection and Analysis:
-
After 30 minutes, carefully remove the animal and return it to its home cage.
-
Count the number of marbles buried. A marble is considered "buried" if at least two-thirds of its surface is covered by the bedding material.[36]
-
An anxiolytic effect is indicated by a statistically significant reduction in the number of marbles buried by the drug-treated group compared to the vehicle control group.
-
It is critical to also measure locomotor activity in a separate test (like an open field test) to ensure that a reduction in burying is not simply due to motor impairment or sedation.[34]
-
Data Presentation and Interpretation
Summary of Behavioral Models and Expected Outcomes
| Animal Model | Core Principle | Primary Anxiolytic Indicator | Key Parameters to Measure | Potential Confounders |
| Elevated Plus Maze (EPM) | Aversion to open/elevated spaces vs. exploration[18] | Increased exploration of open arms | % Time in open arms, % Entries into open arms[20] | Sedation, hyperactivity, changes in vision |
| Light-Dark Box (LDB) | Aversion to bright light (scototaxis) vs. exploration[27] | Increased time in the light compartment | Time in light, Latency to dark, Transitions[30] | Sedation, hyperactivity, changes in vision |
| Marble Burying Test (MBT) | Neophobia / Repetitive burying behavior[11] | Decreased number of marbles buried | Number of marbles buried (≥ 2/3 covered)[36] | Sedation, motor impairment |
An effective anxiolytic diazepane derivative is expected to produce dose-dependent effects consistent with the indicators in the table above, without significantly impairing overall locomotor activity. Comparing the potency and efficacy of a novel derivative to a standard compound like diazepam provides a valuable benchmark for its therapeutic potential.
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Application Notes and Protocols for the Pharmacokinetic Profiling of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the pharmacokinetic (PK) profiling of the novel small molecule, 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (hereinafter referred to as Compound X). This document outlines a strategic and scientifically rigorous approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound X, which are critical for its development as a potential therapeutic agent. While specific experimental data for Compound X is not publicly available, this guide synthesizes established principles and protocols for the characterization of novel chemical entities.
The structure of this guide is designed to logically flow from early, high-throughput in vitro assessments to more complex in vivo studies, mirroring the typical progression of a compound through the drug discovery and development pipeline. The protocols provided are detailed and include the scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the data generated.
Introduction to the Pharmacokinetic Profiling of Novel Oxazolo[4,5-b]pyridine Derivatives
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a 1,4-diazepan-1-yl moiety in Compound X suggests a potential for unique pharmacological and pharmacokinetic properties. A thorough understanding of its PK profile is paramount to predict its behavior in humans, establish a safe and efficacious dosing regimen, and avoid late-stage clinical failures.[1]
The early assessment of ADME properties is an indispensable part of modern drug discovery.[2] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize the molecule's properties.[1][3] This document will detail a tiered approach to the PK profiling of Compound X, starting with a suite of in vitro ADME assays before progressing to in vivo studies.
In Vitro ADME Profiling: A Foundation for In Vivo Success
In vitro ADME assays are crucial for the initial characterization of a compound's pharmacokinetic properties, offering a cost-effective and high-throughput means to screen and rank candidates.[4] These assays provide key insights into a compound's potential for oral absorption, metabolic stability, and potential for drug-drug interactions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Compound X is the first step in its ADME characterization.
-
Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. Both kinetic and thermodynamic solubility assays should be performed.[5]
-
LogD7.4: The distribution coefficient at physiological pH provides an indication of a compound's lipophilicity, which influences its permeability, protein binding, and volume of distribution.[5]
In Vitro ADME Experimental Protocols
The following table summarizes key in vitro ADME assays, their purpose, and a generalized protocol.
| Assay | Purpose | Brief Protocol |
| Kinetic and Thermodynamic Solubility | To determine the solubility of Compound X in aqueous buffers, which influences its dissolution and absorption. | Kinetic: A concentrated DMSO stock of Compound X is added to an aqueous buffer, and the concentration in the supernatant is measured after a short incubation and centrifugation. Thermodynamic: An excess of solid Compound X is equilibrated in an aqueous buffer for an extended period, and the concentration of the dissolved compound is measured. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess the passive permeability of Compound X across an artificial lipid membrane, predicting its potential for passive absorption. | A solution of Compound X is added to the donor compartment of a PAMPA plate, which is separated from the acceptor compartment by a lipid-infused artificial membrane. After incubation, the concentration of Compound X in both compartments is measured to determine the permeability coefficient. |
| Caco-2 Permeability | To evaluate the permeability of Compound X across a monolayer of human intestinal epithelial cells, providing insights into both passive and active transport mechanisms. | Compound X is applied to either the apical or basolateral side of a confluent Caco-2 cell monolayer. The appearance of the compound on the opposite side is monitored over time to determine the apparent permeability coefficient (Papp). The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to identify potential active efflux. |
| Metabolic Stability in Liver Microsomes and Hepatocytes | To assess the intrinsic clearance of Compound X by drug-metabolizing enzymes, primarily cytochrome P450s. | Compound X is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance. |
| Plasma Protein Binding | To determine the extent to which Compound X binds to plasma proteins, which affects its distribution and availability to target tissues. | Compound X is incubated with plasma, and the free (unbound) fraction is separated from the protein-bound fraction using techniques like rapid equilibrium dialysis (RED) or ultrafiltration. The concentration of Compound X in the free fraction is measured. |
| Cytochrome P450 (CYP) Inhibition | To identify potential drug-drug interactions by assessing the ability of Compound X to inhibit major CYP isoforms. | Compound X is co-incubated with human liver microsomes, a CYP isoform-specific substrate, and cofactors. The formation of the substrate's metabolite is measured and compared to a control without Compound X to determine the IC50 value. |
Workflow for In Vitro ADME Profiling
Caption: A tiered workflow for the in vitro ADME profiling of a novel compound.
In Vivo Pharmacokinetic Studies: Characterizing the Fate of Compound X in a Living System
Following promising in vitro data, in vivo pharmacokinetic studies are essential to understand the complete ADME profile of Compound X in a living organism. These studies provide crucial information on parameters such as clearance, volume of distribution, half-life, and bioavailability.[6]
Animal Model Selection
The choice of animal model is critical for the relevance of the data. Rodents, particularly rats, are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[7]
In Vivo Pharmacokinetic Study Protocol
The following protocol outlines a typical in vivo PK study for a novel small molecule like Compound X in rats.
Objective: To determine the pharmacokinetic profile of Compound X following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
Compound X
-
Vehicle for IV and PO administration (e.g., a solution of DMSO, PEG400, and saline)
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Formulation Preparation: Prepare a clear, sterile solution of Compound X in the chosen vehicle for both IV and PO administration.
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the study. Fast the animals overnight (for the PO group) with free access to water.[8]
-
Dosing:
-
IV Group: Administer Compound X via the tail vein at a predetermined dose (e.g., 1-2 mg/kg).
-
PO Group: Administer Compound X via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for potential first-pass metabolism.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predefined time points.
-
IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]
-
Collect blood from a suitable site (e.g., saphenous vein or retro-orbital sinus) into EDTA-coated tubes.
-
-
Plasma Preparation:
Workflow for In Vivo Pharmacokinetic Study
Caption: A streamlined workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is essential for the accurate quantification of Compound X in biological matrices. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8]
Key Steps in Method Development
-
Mass Spectrometry Tuning: Optimize the MS parameters for Compound X and a suitable internal standard (IS) to achieve maximum sensitivity and specificity.
-
Chromatographic Separation: Develop a chromatographic method (typically reversed-phase HPLC) to separate Compound X and the IS from endogenous matrix components.
-
Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the plasma samples.[8]
-
Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Key Pharmacokinetic Parameters
The following table presents the key pharmacokinetic parameters and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life. | The time required for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability. | The fraction of the administered dose that reaches the systemic circulation. |
Conclusion
The systematic pharmacokinetic profiling of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine, as outlined in these application notes, is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. By employing the described in vitro and in vivo methodologies, researchers can generate a comprehensive ADME profile of Compound X. This data will be instrumental in making informed decisions for lead optimization, candidate selection, and the design of future preclinical and clinical studies. The integration of these pharmacokinetic principles into the early stages of drug discovery significantly enhances the probability of success in developing safe and effective medicines.
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MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available from: [Link]
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Application Notes and Protocols for the Formulation Development of Oxazolopyridine Compounds for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation development of oxazolopyridine compounds for in vivo studies. Oxazolopyridine scaffolds are prevalent in medicinal chemistry, often exhibiting promising therapeutic activities. However, they frequently present significant challenges in formulation due to poor aqueous solubility, which can hinder preclinical assessment by causing low and variable bioavailability. This guide offers a systematic approach to formulation development, beginning with essential preclinical characterization and progressing through a tiered selection of formulation strategies, from simple suspensions to advanced systems like amorphous solid dispersions and self-emulsifying drug delivery systems (SEDDS). Detailed, step-by-step protocols for preparation, characterization, and quality control are provided, underpinned by scientific rationale and field-proven insights to ensure robust and reproducible preclinical outcomes.
Introduction: The Oxazolopyridine Challenge
Oxazolopyridine derivatives are a significant class of heterocyclic compounds in drug discovery, with applications as kinase inhibitors, anticancer agents, and modulators of various cellular pathways.[1][2][3][4][5] Despite their therapeutic potential, their fused aromatic ring structure often results in high crystallinity, low aqueous solubility, and a weakly basic nature, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6] This poor solubility is a primary obstacle to achieving adequate systemic exposure in preclinical animal studies, leading to inconclusive efficacy and toxicity data and potentially causing promising candidates to be prematurely abandoned.
The goal of preclinical formulation development is not to create a market-ready product but to ensure sufficient and reproducible exposure for the evaluation of a compound's safety and efficacy.[7][8] This requires a deep understanding of the molecule's physicochemical properties to select the most appropriate and simplest viable formulation strategy. This guide will walk you through a logical, stepwise process to develop effective formulations for your oxazolopyridine compounds.
Foundational Knowledge: Pre-formulation Characterization
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is crucial. This data will inform every subsequent decision in the formulation development process. Given the limited availability of API at the early discovery stage, a tiered approach to characterization is recommended.[7]
2.1. Critical Physicochemical Properties of Oxazolopyridine Compounds
Oxazolopyridine compounds, containing a pyridine ring, are generally weakly basic. The nitrogen atom on the pyridine ring can be protonated, and this property is key to certain formulation strategies.
| Property | Typical Range for Oxazolopyridines | Importance in Formulation Development | Analytical Technique(s) |
| Aqueous Solubility | <1 µg/mL to 100 µg/mL | Directly impacts the choice of formulation. Determines if a solution is feasible. | Shake-flask method, Potentiometric titration |
| pH-Solubility Profile | Increased solubility at lower pH | The basic nitrogen allows for pH modification and salt formation strategies. | pH-metric solubility analysis |
| pKa | 2 - 6 | Dictates the pH range where the compound is ionized and more soluble. | Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis |
| LogP / LogD | 2 - 5 | Indicates lipophilicity. High LogP suggests suitability for lipid-based formulations. | Shake-flask method, HPLC-based methods |
| Melting Point (Tm) | 150 - 250 °C | High melting point often correlates with low solubility and high lattice energy. Important for thermal-based formulation methods like HME. | Differential Scanning Calorimetry (DSC) |
| Physical Form | Crystalline solid | Determines if amorphization is a viable strategy. | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM) |
2.2. Forced Degradation Studies
Forced degradation or stress testing is performed to understand the chemical stability of the oxazolopyridine compound and to develop stability-indicating analytical methods.[9][10][11][12] This is crucial as formulation processes (e.g., heating, pH adjustment) or excipients could potentially degrade the API.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[9]
The pyridine N-oxide is a potential degradation product under oxidative conditions, a common pathway for N-heterocyclic compounds.[13] Hydrolytic cleavage of the oxazole ring can also occur under harsh pH conditions.[8][14]
A Tiered Approach to Formulation Strategy
The principle of preclinical formulation is to "use the simplest approach that works." This conserves time, resources, and precious API. The following workflow illustrates a decision-making process for selecting a formulation strategy for an oxazolopyridine compound.
Caption: Tiered approach to formulation selection for oxazolopyridines.
Protocols and Methodologies
4.1. Analytical Method Development: The Self-Validating Core
A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the cornerstone of formulation development. It is used to determine API concentration, homogeneity, and stability.
Protocol 4.1.1: HPLC Method Development for Oxazolopyridine Quantification
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous Phase: 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic mobile phase is often beneficial for peak shape of basic compounds like oxazolopyridines.
-
Organic Phase: Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic over 15 minutes) to determine the approximate retention time.
-
Optimization: Adjust the gradient to achieve a retention time of 3-7 minutes with good peak shape (asymmetry factor between 0.9 and 1.5).
-
Detection: Use a UV detector set at the λmax of the oxazolopyridine compound, or a photodiode array (PDA) detector to monitor peak purity.
-
Validation: Perform a fit-for-purpose validation including specificity (using forced degradation samples), linearity, accuracy, and precision as per internal guidelines.[15][16][17]
4.2. Tier 1 Formulation Protocols
Protocol 4.2.1: Aqueous Solution via pH Adjustment
This is the simplest and most desirable formulation for intravenous (IV) and oral (PO) administration if achievable. The weakly basic nature of the pyridine nitrogen makes this a primary strategy for oxazolopyridines.
-
Objective: To prepare a clear, sterile-filterable solution for IV or PO dosing.
-
Rationale: Protonating the basic nitrogen of the pyridine ring forms a salt in situ, which often has significantly higher aqueous solubility than the free base.[6][18]
-
Materials:
-
Oxazolopyridine API
-
Acids for pH adjustment (e.g., 0.1 M HCl, Citric Acid)
-
Vehicle: Sterile Water for Injection, 5% Dextrose in Water (D5W), or Saline.
-
Sterile 0.22 µm syringe filter.
-
-
Procedure:
-
Weigh the required amount of API into a sterile container.
-
Add approximately 80% of the final volume of the vehicle.
-
While stirring, add the acidic solution dropwise until the API completely dissolves. Monitor the pH. Aim for a final pH between 3 and 5 for oral formulations. For IV, the pH should ideally be close to physiological pH (7.4), but a wider range (pH 3-9 for unbuffered solutions) may be tolerated depending on the administration volume and rate.[19]
-
Once dissolved, adjust the final volume with the vehicle.
-
Confirm the final pH and API concentration via HPLC.
-
For IV administration, sterile filter the final solution through a 0.22 µm filter.
-
Protocol 4.2.2: Simple Aqueous Suspension
When a solution is not feasible, a suspension is the next simplest option for oral dosing.
-
Objective: To prepare a uniform and re-dispersible suspension for PO dosing.
-
Rationale: A suspension of micronized particles in a viscous aqueous vehicle can provide adequate exposure for low-dose compounds. Wetting and suspending agents are crucial to prevent particle agglomeration and settling.
-
Materials:
-
Oxazolopyridine API (micronized, if possible)
-
Wetting agent: Tween 80 (Polysorbate 80) or Sodium Lauryl Sulfate (SLS)
-
Suspending/viscosity-modifying agent: 0.5% (w/v) Carboxymethylcellulose sodium (Na-CMC) or 0.5% (w/v) Methylcellulose
-
Vehicle: Purified Water
-
-
Procedure:
-
Vehicle Preparation: Prepare the 0.5% Na-CMC or Methylcellulose solution by slowly adding the polymer to water while stirring to prevent clumping.
-
Wetting the API: Create a paste by adding a small amount of the vehicle containing 0.1-0.2% Tween 80 to the accurately weighed API in a mortar. Triturate until a smooth, uniform paste is formed. This step is critical to ensure individual particles are wetted.
-
Dilution: Gradually add the remaining vehicle to the paste with continuous stirring or trituration to form the final suspension.
-
Homogenization (Optional): For better particle size distribution, the suspension can be briefly sonicated or homogenized.
-
Characterization: Assess homogeneity and concentration by HPLC. Visually inspect for re-suspendability after settling.
-
4.3. Tier 2 Formulation Protocols
Protocol 4.3.1: Co-solvent Solution
-
Objective: To solubilize the API in a mixture of water-miscible organic solvents for IV or PO dosing.
-
Rationale: Co-solvents reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds. However, there is a risk of the drug precipitating upon dilution in aqueous physiological fluids.[13]
-
Commonly Used Co-solvents & Excipients:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO) - Use with caution and at minimal levels due to potential toxicities and vehicle effects.
-
Surfactants (e.g., Tween 80, Kolliphor® RH 40) can be added to improve stability upon dilution.
-
-
Procedure:
-
Determine the solubility of the oxazolopyridine in individual solvents to identify potent solubilizers.
-
Accurately weigh the API into a glass vial.
-
Add the primary organic co-solvent (e.g., PEG 400) and vortex/sonicate until the drug is fully dissolved.
-
Slowly add the other components (e.g., PG, water, surfactant) while observing for any signs of precipitation.
-
Precipitation Test: A crucial self-validating step is to dilute the final formulation 1:10 and 1:100 with water or saline to check for precipitation. A stable solution should remain clear for at least a few hours.
-
Confirm concentration by HPLC and sterile filter for IV use.
-
| Vehicle Composition (Example for Rodent IV) | Maximum Recommended % | Notes |
| DMSO | 10% | Can have pharmacological effects. |
| PEG 400 | 30-60% | Can cause hemolysis at high concentrations. |
| Ethanol | 10% | CNS depression at higher doses. |
| Tween 80 | 5-10% | Can cause anaphylactoid reactions in some species. |
| Propylene Glycol | 20-40% | Can cause hemolysis and CNS effects. |
| Note: These are general guidelines; maximum tolerated doses should be confirmed based on literature and study design.[20][21] |
4.4. Tier 3 Formulation Protocols
Protocol 4.4.1: Amorphous Solid Dispersion (ASD)
-
Objective: To improve solubility and dissolution rate by converting the crystalline API into a high-energy amorphous form stabilized by a polymer matrix.
-
Rationale: The amorphous form lacks the crystal lattice energy that must be overcome for dissolution, leading to a state of "supersaturation" in vivo. The polymer prevents recrystallization.[5][9][22][23]
-
Polymer Selection: Choice of polymer is critical and depends on drug-polymer miscibility and the manufacturing method.[7][8][24] Common polymers include:
-
PVP K30 (Polyvinylpyrrolidone)
-
PVP-VA 64 (Copovidone)
-
HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate)
-
Soluplus®
-
-
Procedure (Spray Drying Method):
-
Select a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the oxazolopyridine API and the selected polymer.
-
Prepare a solution containing the desired drug-to-polymer ratio (e.g., 10-30% drug load).
-
Spray-dry the solution using a lab-scale spray dryer, optimizing parameters like inlet temperature, spray rate, and gas flow to obtain a fine powder.[25]
-
Collect the resulting ASD powder and dry it further under vacuum to remove residual solvent.
-
Characterization:
-
Confirm the amorphous state using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).
-
Perform in vitro dissolution testing in biorelevant media (e.g., FaSSIF) to confirm a supersaturation advantage over the crystalline form.
-
-
The final ASD powder can be suspended in an aqueous vehicle (like 0.5% Na-CMC) for oral gavage.
-
Protocol 4.4.2: Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To create a lipid-based pre-concentrate that spontaneously forms a fine oil-in-water emulsion upon dilution in GI fluids.
-
Rationale: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. The resulting small emulsion droplets (~200 nm) provide a large surface area for absorption. This is particularly suitable for lipophilic (high LogP) oxazolopyridines.[26][27][28]
-
Procedure:
-
Excipient Screening: Determine the solubility of the oxazolopyridine in various oils (e.g., Capryol 90, Miglyol 812), surfactants (e.g., Kolliphor® RH40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Formulation: Based on solubility data, mix the components. A typical starting point is 30-40% oil, 30-50% surfactant, and 10-20% co-solvent.
-
Dissolve the API in the mixture with gentle heating and vortexing.
-
Self-Emulsification Test: Add one drop of the formulation to 250 mL of water with gentle stirring. It should rapidly disperse and form a clear or slightly bluish-white emulsion.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Visually assess the formulation for any signs of drug precipitation upon dilution.
-
-
The final liquid SEDDS formulation is typically filled into capsules for oral dosing.
-
Quality Control: Ensuring a Valid In Vivo Study
A well-prepared formulation must be validated with quality control checks before dosing.
5.1. Concentration and Homogeneity
-
Requirement: The concentration of the API must be within ±10% of the target concentration. For suspensions, homogeneity must be demonstrated.
-
Protocol:
-
Solutions: Take a single sample and analyze by HPLC.
-
Suspensions: Sample from the top, middle, and bottom of the container while stirring. Analyze each sample in triplicate. The relative standard deviation (RSD) should be less than 5%.
-
5.2. Stability
-
Requirement: The formulation must be stable for the duration of its preparation and use.
-
Protocol:
-
Analyze the concentration of the API in the formulation immediately after preparation (T=0).
-
Store the formulation under the intended storage conditions (e.g., room temperature, 4°C) and at dosing conditions (e.g., on a stir plate).
-
Re-analyze the concentration at various time points (e.g., 4 hours, 24 hours, 7 days).
-
The concentration should remain within 90-110% of the initial value, with no significant increase in degradation products.[10]
-
Caption: Quality control workflow for preclinical formulations.
Conclusion
The successful in vivo evaluation of oxazolopyridine compounds is critically dependent on a rational and systematic formulation development strategy. By understanding the inherent physicochemical properties of this weakly basic and often poorly soluble class of compounds, researchers can move logically through a tiered formulation approach. Starting with simple pH-adjusted solutions or suspensions and escalating to more complex systems like amorphous solid dispersions or SEDDS only when necessary, ensures efficiency and conserves valuable resources. The protocols and quality control measures outlined in this guide provide a robust framework for developing formulations that deliver consistent and adequate drug exposure, thereby enabling reliable and decisive preclinical studies.
References
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Crystal Pharmatech. (n.d.). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. [Link]
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British Journal of Pharmacy. (2023). An in-silico polymer selection tool for ASD development. [Link]
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PubMed. (2023). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. [Link]
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ResearchGate. (n.d.). Optimization of self-nanoemulsifying formulations for weakly basic lipophilic drugs: Role of acidification and experimental design. [Link]
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ResearchGate. (n.d.). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]
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ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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GSC Online Press. (2022). Considerations in the formulation of amorphous solid dispersions by hot melt extrusion. [https://gsc Moline.press/gscbps/content/considerations-formulation-amorphous-solid-dispersions-hot-melt-extrusion]([Link] Moline.press/gscbps/content/considerations-formulation-amorphous-solid-dispersions-hot-melt-extrusion)
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
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National Institutes of Health. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
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ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. [Link]
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National Institutes of Health. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]
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National Institutes of Health. (n.d.). Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
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National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
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National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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YouTube. (2020). Simple and effective design of SEDDS formulations. [Link]
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eScholarship. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]
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ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. [Link]
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National Institutes of Health. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
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National Institutes of Health. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
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IJNRD. (n.d.). A brief study on Forced Degradation studies with regulatory guidance. [Link]
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National Institutes of Health. (n.d.). Synthesis of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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National Institutes of Health. (n.d.). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. [Link]
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CORE. (n.d.). The effect of excipients on pharmacokinetic parameters of parenteral drugs. [Link]
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EURASIAN JOURNAL OF CHEMISTRY. (n.d.). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
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ResearchGate. (n.d.). SOLUBILITY OF DRUG IN A DIFFERENT SOLVENT. [Link]
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Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]
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Science.gov. (n.d.). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. [Link]
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National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
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ResearchGate. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. [Link]
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Eurasian Journal of Chemistry. (n.d.). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
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Cambridge MedChem Consulting. (n.d.). Formulation. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Semantic Scholar. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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IJNRD. (n.d.). a review: strategy for method development and validation of hplc. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and overcome common challenges, thereby improving your reaction yields and final product purity.
The synthesis of this molecule typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the diazepane ring is installed onto the oxazolo[4,5-b]pyridine core. The efficiency of this reaction is critical for the overall yield and purity of the final product.
Synthetic Pathway Overview
The primary synthetic route involves the reaction of a leaving group at the 2-position of the 5-methyloxazolo[4,5-b]pyridine with 1,4-diazepane. A common precursor is 2-chloro-5-methyloxazolo[4,5-b]pyridine.
Caption: General synthetic scheme for 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
A common challenge is a lower-than-expected or complete lack of product formation. This can stem from several factors related to reagents, reaction conditions, or the catalyst system if one is employed.
Question: My reaction shows very low conversion to the desired product, with the starting material 2-chloro-5-methyloxazolo[4,5-b]pyridine remaining. What are the likely causes and how can I fix this?
Answer:
Low conversion in this nucleophilic aromatic substitution reaction can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
Possible Cause 1: Insufficient Reactivity of the Electrophile The pyridine ring's electron-withdrawing nitrogen atom facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1] However, the overall reactivity might still be a hurdle.
-
Solution: Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromatic system.[2] Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition.
Possible Cause 2: Poor Nucleophilicity of 1,4-Diazepane While amines are generally good nucleophiles, their reactivity can be influenced by the reaction medium.
-
Solution: Add a Non-Nucleophilic Base: The addition of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate one of the secondary amines of the diazepane, increasing its nucleophilicity. This is particularly important if any acidic byproducts are formed during the reaction that could protonate the diazepane.
Possible Cause 3: Solvent Effects The choice of solvent can significantly impact the reaction rate.
-
Solution: Optimize the Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. If you are using a less polar solvent, switching to one of these may improve your yield.
Possible Cause 4: Catalyst-Mediated Pathway (Buchwald-Hartwig Amination) For less reactive aryl halides, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative.[3][4] If you are attempting this route, catalyst inactivation is a common problem.
-
Solution: Optimize Catalyst System:
-
Ligand Choice: The choice of phosphine ligand is crucial. For NH-heterocycles, ligands like DavePhos or XantPhos are often effective.[3] Consider screening a small panel of ligands to find the optimal one for your specific substrate.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[3] However, if your substrate is base-sensitive, milder bases like Cs2CO3 or K3PO4 may be necessary.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is sensitive to oxygen.
-
| Parameter | Standard SNAr | Buchwald-Hartwig Amination |
| Catalyst | None | Pd Precatalyst (e.g., Pd2(dba)3) |
| Ligand | None | Phosphine Ligand (e.g., XantPhos) |
| Base | Optional (e.g., TEA) | Required (e.g., NaOtBu, Cs2CO3) |
| Solvent | Polar Aprotic (DMF, DMSO) | Anhydrous, Degassed (Toluene, Dioxane) |
| Temperature | 80-150 °C | 80-120 °C |
Issue 2: Formation of Impurities and Side Products
The presence of unexpected spots on your TLC plate or peaks in your LC-MS can complicate purification and reduce the overall yield of your desired compound.
Question: I am observing multiple byproducts in my reaction mixture. What are the potential side reactions and how can I minimize them?
Answer:
Side reactions can arise from various sources. Identifying the nature of the impurity is the first step toward mitigating its formation.
Possible Side Reaction 1: Dialkylation of 1,4-Diazepane Since 1,4-diazepane has two secondary amine groups, it is possible for it to react with two molecules of the oxazolopyridine, leading to a dimeric impurity.
-
Solution: Control Stoichiometry: Use an excess of 1,4-diazepane relative to the 2-chloro-5-methyloxazolo[4,5-b]pyridine. A 2 to 3-fold excess of the diazepane can statistically favor the mono-alkylation product. This is often the most straightforward solution.
Possible Side Reaction 2: Ring-Opening or Decomposition Oxazole rings can be susceptible to cleavage under harsh conditions (e.g., very high temperatures or strongly acidic/basic media).
-
Solution: Milder Reaction Conditions:
-
Lower Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
Weaker Base: If using a strong base in a catalyzed reaction, switch to a milder one like K2CO3 or K3PO4.
-
Possible Side Reaction 3: Hydrolysis of the Chloro-Substituent If there is water present in your reaction, the 2-chloro group can be hydrolyzed to a 2-hydroxy group, which is unreactive under these conditions.
-
Solution: Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled solvents and dry glassware. If using a base like K2CO3, ensure it is freshly dried.
Caption: A workflow for troubleshooting low yield in the synthesis.
Issue 3: Purification Challenges
The final product, containing a basic diazepane ring and a polar heterocyclic system, can be challenging to purify using standard chromatographic techniques.
Question: My product streaks badly on silica gel TLC and is difficult to purify by column chromatography. What purification strategies are recommended for this type of polar, basic compound?
Answer:
The polar and basic nature of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine often leads to poor peak shape and recovery on standard silica gel.[5] Here are several effective strategies:
Strategy 1: Modify the Mobile Phase for Silica Gel Chromatography Streaking on silica is often due to the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Solution: Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonia in methanol into your eluent system (e.g., Dichloromethane/Methanol).[5][6] This will neutralize the acidic sites on the silica and significantly improve the peak shape.
Strategy 2: Use an Alternative Stationary Phase If modifying the mobile phase is insufficient, changing the stationary phase can be highly effective.
-
Solutions:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[6]
-
Reversed-Phase Chromatography: This is often the method of choice for polar compounds.[5] Use a C18 column with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5][7]
-
Strategy 3: Crystallization or Salt Formation If the compound is a solid, crystallization can be a highly effective purification method.
-
Solution: Attempt to crystallize the crude product from a suitable solvent system. If the free base is an oil or does not crystallize well, consider forming a salt (e.g., hydrochloride or tartrate). Salts are often crystalline and can be purified by recrystallization, after which the free base can be regenerated if necessary.
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Key Advantage |
| Modified Normal Phase | Silica Gel | DCM/MeOH + 1% TEA | Simple, uses common lab supplies.[5][6] |
| Reversed Phase | C18 Silica | Water/Acetonitrile + 0.1% TFA | Excellent for highly polar compounds.[5][7] |
| Alumina Chromatography | Basic or Neutral Alumina | Hexane/Ethyl Acetate or DCM/MeOH | Good for basic compounds, avoids acidic interactions.[6] |
| Crystallization | N/A | Various organic solvents | Can provide very high purity material. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the 2-chloro-5-methyloxazolo[4,5-b]pyridine precursor? A1: The synthesis of the 2-chloro-5-methyloxazolo[4,5-b]pyridine precursor can be achieved from 2-amino-3-hydroxy-5-methylpyridine. This starting material can be cyclized with a phosgene equivalent or a two-step process involving formation of the corresponding 2-hydroxy derivative followed by chlorination with a reagent like phosphorus oxychloride (POCl3).[8][9]
Q2: Can I use other leaving groups besides chlorine at the 2-position? A2: Yes, other leaving groups can be used. Aryl fluorides can sometimes be more reactive in SNAr reactions.[10] Alternatively, aryl tosylates or triflates can be effective substrates, particularly in palladium-catalyzed coupling reactions.[11] The choice of leaving group may depend on the availability of starting materials and the specific reaction conditions you plan to employ.
Q3: How can I monitor the reaction progress effectively? A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). Staining with potassium permanganate or visualization under UV light should allow you to see both the starting material and the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q4: Are there any specific safety precautions I should take? A4: Standard laboratory safety procedures should be followed. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Many of the solvents used (DMF, DMSO) can be absorbed through the skin. 1,4-Diazepane can be corrosive and irritating. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
-
Bouissou, T., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Organic Preparations and Procedures International.
-
BenchChem. Technical Support Center: Purification of Polar Aza-Heterocycles.
-
Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds.
-
Demir, B., et al. (2021). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Taylor & Francis Online. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
-
ResearchGate. Synthesis of chalcone derivatives of oxazole‐oxazolo[4,5‐b] pyridine (11a–j).
-
BenchChem. Optimization of Buchwald-Hartwig amination conditions.
-
X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
-
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Gierczyk, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
-
Ryabukhin, S. V., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa.
-
Marion, N., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.
-
Wiley Online Library. (2025). Production of Heterocyclic Primary Amines from Heterocyclic Aldehydes on Ni‐Mo/ZrO2.
-
ResearchGate. (2025). Synthesis of some secondary amine derivatives bearing a heteroaryl fragment.
-
PubMed. (2011). Synthesis of 2-(4-substitutedbenzyl-[5][12]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[5][12][13]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents.
-
Drugs.com. (2024). Diazepam Side Effects: Common, Severe, Long Term.
-
MDPI. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
-
Reddit. (2023). Purification of strong polar and basic compounds.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
PubChem. Diazepam.
-
Wikipedia. Diazepam.
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
NHS. Side effects of diazepam.
-
Reddit. (2026). Struggling to Understand the Mechanism of Nucleophilic Substitution Reactions.
-
California State University San Marcos. Ch 11. Nucleophilic Substitution and Elimination Reactions.
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
-
Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
ResearchGate. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
-
YouTube. (2019). nucleophilic aromatic substitutions.
-
PubMed Central. (2017). Classics in Chemical Neuroscience: Diazepam (Valium).
-
Royal Society of Chemistry. (2020). Cycloamination strategies for renewable N-heterocycles.
-
MDPI. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
-
Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
-
Google Patents. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
-
Khan Academy. Nucleophilic substitution reactions.
-
ResearchGate. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
-
PubMed. (1999). Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds.
-
ResearchGate. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[5][6]oxazolo[4,5-d]pyrimidines.
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Technical Support Center: Side-Product Analysis in the Synthesis of N-Substituted Diazepanes
Welcome to the technical support center dedicated to navigating the complexities of N-substituted diazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side-product formation during their synthetic endeavors. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter in the lab. Each problem is followed by an analysis of potential causes and actionable, step-by-step guidance for resolution.
Issue 1: Low Yield of the Desired Product with Multiple Unidentified Spots on TLC/Peaks in LC-MS.
Question: My reaction to synthesize a mono-N-substituted diazepane has resulted in a low yield of the target compound. My analytical data (TLC and LC-MS) shows a complex mixture, including unreacted starting materials and several new, unidentified products. What is the likely cause, and how can I resolve this?
Expert Analysis:
This is a classic problem in the N-substitution of diazepanes, particularly when using methods like reductive amination. The diazepine scaffold possesses two secondary amine nitrogens, creating a competitive environment for substitution. The likely culprit is the concurrent formation of a mixture of mono-, di-, and sometimes even tri-substituted products, as has been observed in the synthesis of complex diazepine-based chelators.[1][2] The relative reactivity of the mono-substituted intermediate can sometimes be higher than the parent diazepine, leading to rapid over-alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Step-by-Step Resolution Protocol:
-
Confirm Byproduct Identity:
-
Utilize LC-MS to determine the molecular weights of the major byproducts. Compare these to the expected masses of your starting materials, the mono-substituted product, and the di-substituted product. High-resolution mass spectrometry (HRMS) can provide elemental composition to further confirm identities.
-
-
Optimize Stoichiometry and Reagent Addition:
-
Problem: Over-alkylation (di-substitution).
-
Solution: Instead of adding all reagents at once, employ a slow-addition strategy. Dissolve the diazepine and the carbonyl compound first to allow for imine formation, and then add the reducing agent portion-wise. Alternatively, slowly add the carbonyl compound to a mixture of the diazepine and the reducing agent. This keeps the concentration of the alkylating agent low, favoring mono-substitution.
-
-
Re-evaluate Your Reducing Agent:
-
The choice of reducing agent is critical in reductive aminations.[3]
-
Sodium Borohydride (NaBH₄): A strong reducing agent. It can reduce the intermediate iminium ion quickly but may also reduce some aldehydes/ketones, especially at neutral or acidic pH.
-
Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the carbonyl group at acidic pH. Caution: This reagent can generate toxic hydrogen cyanide gas at low pH.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent that is often the preferred choice. It is particularly effective for reductive aminations as it does not require acidic conditions and is less likely to reduce the starting carbonyl compound.[4]
-
-
Control Reaction Temperature:
-
Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Lower temperatures can often improve selectivity by slowing down the rate of the competing over-alkylation reaction relative to the desired mono-alkylation.
-
Issue 2: My Purification is Difficult, and I Cannot Separate the Product from a Major Impurity.
Question: I've managed to get a decent conversion, but my desired N-substituted diazepane co-elutes with a major impurity during column chromatography. How can I identify this impurity and achieve better separation?
Expert Analysis:
Co-elution suggests that the impurity has a very similar polarity and size to your desired product. This often points to the formation of a structural isomer or a closely related byproduct. In the context of diazepine synthesis, particularly with precursors like 2-aminobenzophenones for benzodiazepines, process-related impurities can arise from side reactions of intermediates.[5] For simpler N-alkylations, this could be the di-substituted product if it has a surprisingly similar Rf value to the mono-substituted one.
Identification and Separation Strategy:
-
Definitive Structural Elucidation:
-
If you can isolate even a small, enriched fraction of the impurity, submit it for detailed NMR analysis. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for piecing together the exact structure and identifying how it differs from your target compound.
-
-
Advanced Chromatographic Techniques:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A change from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the selectivity and improve separation. Adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can also dramatically change the elution profile.
-
Preparative HPLC: If column chromatography fails, reversed-phase preparative HPLC is a powerful tool for separating closely related compounds. The separation mechanism is different from normal-phase silica gel, often providing the necessary resolution.
-
-
Chemical Derivatization:
-
If both the product and impurity contain a reactive handle (like a free secondary amine), you can try derivatizing the mixture. The resulting derivatives may have significantly different polarities, allowing for easy separation. Afterward, the derivatizing group can be cleaved to yield the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side-products in N-substituted diazepane synthesis?
A1: Side-products can be broadly categorized based on the synthetic route:
-
From Reductive Amination:
-
Over/Under-Alkylation: Formation of di-substituted or tri-substituted diazepanes when mono-substitution is desired.[1][2]
-
Carbonyl Self-Condensation: Aldol or other self-condensation products of the starting aldehyde or ketone, especially under basic or acidic conditions.
-
Alcohol Formation: Reduction of the starting carbonyl compound by the hydride reagent before imine formation can occur.[4]
-
-
From Direct Alkylation (using alkyl halides):
-
Over-Alkylation: Similar to reductive amination, leading to di-substituted products.
-
Quaternary Ammonium Salt Formation: The secondary amines can be further alkylated to form a quaternary ammonium salt, which is typically highly polar and water-soluble.
-
-
From Ring Formation/Modification (e.g., benzodiazepine synthesis):
Q2: Which analytical techniques are essential for a thorough side-product analysis?
A2: A multi-technique approach is crucial for reliable impurity profiling as recommended by regulatory bodies.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse technique. It separates the components of the reaction mixture and provides the molecular weight of each, offering the first clue to their identities.[8][9]
-
HPLC (High-Performance Liquid Chromatography): Used for quantifying the purity of the product and the percentage of each impurity. Method development is key to ensure all components are resolved.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR confirm the structure of the desired product, while 2D NMR techniques (COSY, HSQC, HMBC) are used to definitively identify unknown impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities or residual solvents.[7]
Analytical Workflow for Impurity Identification:
Caption: Workflow for impurity identification.
Q3: How can I mechanistically prevent the formation of the di-substituted diazepane during a mono-alkylation reaction?
A3: Mechanistically, the reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. To prevent di-substitution, you need to ensure that the initial diazepine competes more effectively for the carbonyl compound than the mono-substituted product does.
Caption: Competing pathways in N-alkylation.
Control Strategies:
-
Stoichiometric Control: Use a slight excess of the diazepine starting material (e.g., 1.2-1.5 equivalents) relative to the carbonyl compound. This increases the probability that an aldehyde molecule will react with an unsubstituted diazepine.
-
Use of a Bulky Alkylating Group: If the R-group on your carbonyl compound is sterically demanding, the resulting mono-substituted product will be more hindered, slowing down the rate of the second substitution.
-
Protecting Groups: For complete control, though it adds steps, you can use an orthogonal protecting group (e.g., Boc) to protect one of the nitrogens. You would then substitute the unprotected nitrogen, followed by deprotection of the second nitrogen.
Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Characteristics | Optimal pH | Common Side-Reactions |
| Sodium Borohydride | NaBH₄ | Powerful, inexpensive, reduces aldehydes/ketones. | 7-10 | Reduction of starting carbonyl. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over carbonyls. | 3-6 | Toxicity (HCN gas) , slow reaction rate. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, highly selective, no acid needed. | 5-7 | Hydrolysis if water is present. |
References
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed.
- Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Synthesis of Diazepam. Chemistry Steps.
- Reductive Amin
- Recent Trends in Analytical Techniques for Impurity Profiling. Jacobs Publishers.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Reductive Amin
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
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- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 9. biomedres.us [biomedres.us]
Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. The inherent polarity and presence of heteroatoms in these structures often lead to purification difficulties such as poor chromatographic resolution, low recovery, and crystallization failures.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to design robust and effective purification strategies.
Part 1: Frequently Asked Questions (FAQs) - First-Line Purification Strategy
This section addresses common initial questions when developing a purification plan for a new polar heterocyclic compound.
Q1: What are the primary challenges in purifying polar heterocyclic compounds?
The main difficulties arise from their inherent polarity and the common presence of basic nitrogen atoms.[1] These features cause strong, often problematic, interactions with standard purification media like silica gel. Basic nitrogen-containing heterocycles can bind strongly to the acidic silanol groups on silica surfaces, leading to issues like poor peak shape (streaking or tailing) and sometimes irreversible adsorption of the compound onto the column.[1][2] Conversely, in reversed-phase chromatography, highly polar compounds may have insufficient interaction with the nonpolar stationary phase, causing them to elute in the void volume with poor separation.[1][3]
Q2: How do I choose the best initial purification technique for my polar heterocycle?
The optimal technique depends on the specific properties of your compound (polarity, pKa, stability, solubility) and the nature of the impurities. A logical decision-making process can help.
Diagram 1: Initial Purification Strategy Selection This flowchart guides the initial choice between non-chromatographic and chromatographic methods based on compound properties.
-
Acid-Base Extraction: This is an excellent first step if your heterocycle has a basic (e.g., pyridine, amine) or acidic (e.g., pyrrole, carboxylic acid) handle.[4][5] It's a powerful technique for removing neutral impurities or separating acidic and basic compounds from your product.[4][6]
-
Crystallization: Ideal for solid compounds that are thermally stable.[7] The key is finding a solvent or solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[8][9]
-
Chromatography: This is the most versatile and often necessary technique when extraction or crystallization is ineffective or insufficient. The choice of chromatographic mode is critical.[1]
Q3: My polar heterocycle is not soluble in common non-polar solvents for normal-phase chromatography. What should I do?
This is a very common scenario. Forcing the issue with highly polar mobile phases (like >10% methanol in dichloromethane) on silica gel can lead to poor separation and solvent phase separation. Instead, consider these alternatives:
-
Dry Loading: If you must use normal-phase, the dry-loading technique is essential.[10] Dissolve your compound in a suitable solvent (e.g., methanol, DCM), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely to get a free-flowing powder, and load this powder onto the top of your column.[10] This prevents the strong injection solvent from disrupting the column packing and causing band broadening.
-
Switch Chromatography Mode: This is often the best solution. Highly polar compounds are prime candidates for Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography (RPC).[3][7]
Part 2: Chromatography Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the chromatographic purification of polar heterocyclic compounds.
Scenario 1: Normal-Phase Chromatography (NPC) on Silica Gel
Q: My basic heterocycle is streaking badly on a silica gel column, even with a polar solvent system. How can I fix this?
A: This streaking (or peak tailing) is a classic sign of strong, undesirable interactions between the basic lone pair of your nitrogen heterocycle and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This interaction is often non-uniform, leading to a smeared band.
Causality & Solution:
-
Mechanism: The basic analyte is partially protonated by the acidic silica, leading to a mixed population of charged and neutral species with different affinities for the stationary phase.
-
Solution 1: Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[7]
-
Triethylamine (Et₃N): Typically added at 0.1-1% concentration. It's volatile and effective but can be difficult to remove from the final product.
-
Ammonia (NH₃): Often used as a 7N solution in methanol, which is then added to the mobile phase (e.g., 1-10% of a 10% NH₄OH in methanol solution added to dichloromethane).[11] This is very effective for strongly basic compounds.[12]
-
-
Solution 2: Switch the Stationary Phase: If modifiers don't work or are undesirable, change the stationary phase.
Scenario 2: Reversed-Phase Chromatography (RPC)
Q: My highly polar compound elutes in the void volume on my C18 column. How can I get it to retain?
A: This indicates that your compound is too polar to interact with the non-polar C18 alkyl chains of the stationary phase.[3] It spends all its time in the highly polar mobile phase and is washed off the column without retention.
Causality & Solution:
-
Mechanism: Reversed-phase chromatography relies on hydrophobic interactions. Highly polar molecules, especially those that are small and charged, have minimal hydrophobic character.
-
Solution 1: Use a "Polar-Embedded" or "Aqua" Column: These are specialized C18 columns that have a polar group (e.g., an amide or carbamate) embedded within the alkyl chain.[3] This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding, dipole-dipole) to retain polar analytes.[13]
-
Solution 2: Use Ion-Pairing Reagents: If your compound is ionizable, you can add an ion-pairing reagent to the mobile phase. For a basic heterocycle (cationic), an alkyl sulfonate like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is used. The hydrophobic tail of the reagent pairs with the charged analyte, increasing its overall hydrophobicity and promoting retention on the C18 phase. Note that these reagents can be difficult to remove from the final product and may suppress MS signals.[14]
-
Solution 3: Switch to HILIC: This is often the most definitive solution. HILIC is specifically designed for the retention and separation of very polar compounds.[7]
Diagram 2: Chromatography Mode Selection for Polar Heterocycles This workflow helps in selecting the right chromatographic technique when initial methods fail.
Scenario 3: Advanced Chromatography
Q: When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC)?
A: These are powerful techniques that should be in the arsenal of any chemist working with polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Choose HILIC when your compound is too polar for reversed-phase.[7] HILIC uses a polar stationary phase (like bare silica, diol, or amino phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] Water acts as the strong eluting solvent. This mode is excellent for retaining and separating polar, water-soluble compounds and is highly compatible with mass spectrometry due to the high organic content of the mobile phase.[14]
-
Supercritical Fluid Chromatography (SFC): Consider SFC when you need fast, efficient, and environmentally friendly separations.[15][16] SFC uses supercritical CO₂ as the main mobile phase, modified with a polar co-solvent like methanol.[17] It provides separation power that is orthogonal to both normal and reversed-phase LC. While historically seen as unsuitable for very polar compounds, modern SFC with polar co-solvents and additives can effectively purify a wide range of polar analytes, including water-soluble ones.[15][18]
Part 3: Non-Chromatographic Troubleshooting
Scenario 4: Acid-Base Extraction
Q: I'm performing an acid-base extraction on my basic heterocycle, but my recovery is very low. What's going wrong?
A: Low recovery in an acid-base extraction is usually due to one of several factors related to pH control, solubility, or physical handling.[3]
Causality & Solution:
-
Incorrect pH: The pH of the aqueous phase must be sufficiently acidic to fully protonate your basic heterocycle. A general rule is to adjust the pH to be at least 2 units below the pKa of your compound's conjugate acid.[3] Use a pH meter or pH paper to verify.
-
Incomplete Extraction: A single extraction is rarely sufficient. It is far more efficient to perform multiple extractions (e.g., 3 times) with smaller volumes of the aqueous acid than one extraction with a large volume.[3]
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the interface between the organic and aqueous layers, trapping your compound.[7] To break an emulsion, try adding a saturated solution of NaCl (brine) to increase the polarity of the aqueous phase, or gently swirl the funnel instead of shaking.[7]
-
Salt Solubility: After basifying the aqueous layer to recover your neutral compound, ensure the pH is high enough (at least 2 units above the pKa) to deprotonate it fully. If the neutral compound has some water solubility, you may need to perform multiple back-extractions into an organic solvent to recover it completely.
Scenario 5: Crystallization
Q: My polar compound won't crystallize; it just "oils out." How can I induce crystallization?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice.[7] This often happens when a saturated solution is achieved at a temperature above the compound's melting point or when the solution is cooled too rapidly.[9]
Causality & Solution:
-
Supersaturation/Rapid Cooling: The system has too much solute or is cooled too quickly for an ordered crystal lattice to form.
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow the solution to cool much more slowly.[7] Insulating the flask can help.
-
Scratch the Glass: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[7][19]
-
Seed Crystals: Add a tiny, pure crystal of your compound to the cooled solution to act as a template for crystallization.[7]
-
-
Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.
-
Pre-purification: Perform a quick filtration through a plug of silica or alumina to remove baseline impurities before attempting crystallization.[7]
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[7]
-
Part 4: Experimental Protocols
Protocol 1: HILIC Method Development for a Novel Polar Heterocycle
This protocol outlines a systematic approach to developing a HILIC purification method.
-
Column Selection:
-
Start with a bare silica or an amide-phase HILIC column. These offer robust, general-purpose retention for a wide range of polar compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Water with 0.1% Formic Acid (for acidic/neutral compounds) or 10 mM Ammonium Formate (for basic compounds). The additive helps to improve peak shape and control ionization.
-
-
Initial Scouting Gradient:
-
Equilibrate the column with 95% A / 5% B for at least 10 column volumes.[3]
-
Inject a small, analytical-scale sample of your crude material.
-
Run a linear gradient from 95% A / 5% B to 60% A / 40% B over 15-20 minutes.[3]
-
This gradient will show where your compound elutes and the relative retention of impurities.
-
-
Method Optimization:
-
Good Retention: If your compound elutes within the gradient, you can optimize the separation from nearby impurities by creating a shallower gradient around the elution point.
-
No Elution: If your compound does not elute, increase the final concentration of the aqueous phase (B) in the gradient (e.g., to 50% or 60%).
-
Poor Retention: If your compound elutes too early, start the gradient with a higher percentage of organic solvent (A) or consider a different HILIC stationary phase (e.g., a diol phase).
-
-
Scale-Up:
-
Once an optimized analytical method is established, scale up to a preparative column with the same stationary phase, adjusting flow rates and injection volumes accordingly.
-
Protocol 2: Acid-Base Extraction for Purifying a Basic Aza-heterocycle
This protocol details the steps to separate a basic heterocycle from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes, venting periodically.[3]
-
Allow the layers to separate. The protonated basic heterocycle will now be in the aqueous layer.[6]
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.[3]
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your deprotonated compound may precipitate or form an oil.[3]
-
Add a fresh portion of organic solvent (e.g., Dichloromethane) to the flask and transfer the mixture back to the separatory funnel.
-
Extract the neutral aza-heterocycle back into the organic layer.
-
Repeat the back-extraction two more times with fresh organic solvent.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified basic heterocycle.[3]
-
References
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Technical Note.
-
Chromatography Today. How Good is SFC for Polar Analytes?
-
Tech Briefs. Solid-Phase Extraction of Polar Compounds From Water.
-
VTechWorks. Analysis of polar compounds by supercritical fluid chromatography.
-
BenchChem. Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem Technical Support.
-
Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. Bulletin 910.
-
LCGC International. Understanding and Improving Solid-Phase Extraction.
-
Organomation. What is Solid Phase Extraction (SPE)?
-
JoVE. Supercritical Fluid Chromatography.
-
Faraday Discussions (RSC Publishing). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
-
BenchChem. Strategies for purifying polar heterocyclic compounds via chromatography. BenchChem Technical Support.
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
-
Wikipedia. Acid–base extraction.
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
-
Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry.
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
-
PubMed. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
-
Reddit. Column chromatography & TLC on highly polar compounds? : r/chemistry.
-
Chemistry LibreTexts. Acid-Base Extraction.
-
University of California, Los Angeles. Recrystallization.
-
University of Colorado Boulder. Recrystallization.
-
University of South Alabama. Acid-Base Extraction.1.
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction.
-
Reddit. Purification of strong polar and basic compounds : r/Chempros.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Kennesaw State University. Recrystallization.
-
Chemistry LibreTexts. Recrystallization.
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
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Technical Support Center: Overcoming Solubility Challenges of Oxazolopyridine Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of oxazolopyridine derivatives in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common solubility hurdles encountered during your experiments, ensuring the accuracy and reliability of your data.
Introduction: The Oxazolopyridine Solubility Conundrum
Oxazolopyridine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1] However, their often planar and lipophilic nature can lead to poor aqueous solubility, creating significant challenges in biological assays. Low solubility can result in compound precipitation, leading to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[2][3] This guide provides a systematic approach to identifying, understanding, and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my oxazolopyridine derivative precipitating in my aqueous assay buffer?
A1: Precipitation of your oxazolopyridine derivative in aqueous buffer is a common issue and can be attributed to several factors:
-
Intrinsic Low Aqueous Solubility: The compound's chemical structure may have a high degree of lipophilicity and planarity, which are known to decrease aqueous solubility.
-
"Solvent Shock": When a compound is dissolved in a high-concentration organic solvent stock (like DMSO) and then rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to "crash out" of solution.[4]
-
Exceeding the Solubility Limit: The final concentration of your compound in the assay may be higher than its maximum aqueous solubility.
-
pH-Dependent Solubility: Oxazolopyridine derivatives contain a basic pyridine ring, meaning their solubility can be highly dependent on the pH of the medium.[5][6] At a pH above the compound's pKa, it will be in its less soluble neutral form.
-
Buffer Components: Salts and other components in your buffer can interact with the compound and reduce its solubility.
Q2: I've dissolved my compound in 100% DMSO, but it still precipitates upon dilution. What's happening?
A2: While DMSO is an excellent solvent for many organic molecules, issues can still arise.[7]
-
Limited DMSO Solubility: Not all compounds are highly soluble even in 100% DMSO, especially at high concentrations (e.g., >10 mM).
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation, as the compound may fall out of solution over time. It's recommended to aliquot your stock solutions to minimize freeze-thaw cycles.
-
Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of highly lipophilic compounds over time.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cells to DMSO is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other artifacts. For particularly sensitive cell lines, a final concentration of 0.1% or lower may be necessary. It is crucial to always include a vehicle control (media with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Assay Buffer
You've prepared a DMSO stock of your oxazolopyridine derivative, and upon adding it to your aqueous assay buffer, you immediately see a cloudy precipitate.
Caption: Decision tree for troubleshooting immediate precipitation.
-
Decrease the Final Concentration: The simplest solution is often to lower the final concentration of your compound to below its aqueous solubility limit.
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed (37°C) assay buffer. This gradual decrease in solvent polarity can prevent "solvent shock."
-
Vortexing: Add the compound stock dropwise to the assay buffer while gently vortexing to promote rapid and uniform dispersion.
-
-
Adjust the pH of the Assay Buffer: Since oxazolopyridine derivatives are basic, their solubility can often be increased by lowering the pH of the buffer.[6] By protonating the pyridine nitrogen, the compound becomes more polar and thus more water-soluble.
-
Caution: Ensure that any pH adjustment is compatible with your biological assay and does not negatively impact protein function or cell viability.
-
-
Incorporate a Co-solvent: If your assay can tolerate it, including a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.
-
See the table below for common co-solvents.
-
-
Use Solubility Enhancers:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate lipophilic molecules like oxazolopyridine derivatives and increase their apparent aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.
-
Serum: For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Issue 2: Delayed Precipitation in the Incubator
Your prepared media containing the oxazolopyridine derivative looks clear initially, but after a few hours or days at 37°C, you observe a precipitate.
-
Thermodynamic Instability: The initially clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound begins to crystallize out of solution.
-
Solution: The strategies mentioned in Issue 1 (lowering concentration, pH adjustment, co-solvents, solubility enhancers) are also applicable here.
-
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Solution: Assess the chemical stability of your compound under the specific assay conditions (37°C, 5% CO2, etc.). You may need to prepare fresh compound-containing media more frequently.
-
-
Changes in Media pH: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound.
-
Solution: Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense cultures.
-
Data Presentation & Protocols
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 0.1 - 1% | Biocompatible at low concentrations. | Can have biological effects at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1 - 5% | Low toxicity, good solubilizing power for many compounds. | Can be viscous and may interfere with some assays. |
| Propylene Glycol | 1 - 5% | Generally considered safe. | Can have some biological effects. |
Note: Always perform a vehicle control to assess the effect of the co-solvent on your specific assay.
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of your oxazolopyridine derivative that remains soluble under your specific experimental conditions.
Caption: Workflow for determining maximum soluble concentration.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve your oxazolopyridine derivative in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions: In a clear multi-well plate, prepare a series of dilutions of your compound in your final assay buffer. For example, you could test final concentrations ranging from 100 µM down to 1 µM.
-
Incubate: Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your assay's timeline (e.g., 2 hours, 24 hours).
-
Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation. This can be done by eye against a dark background and also under a microscope to detect smaller crystals.
-
Determine Maximum Soluble Concentration: The highest concentration that remains completely clear after incubation is your maximum soluble concentration under those specific conditions. It is advisable to work at or below this concentration in your experiments.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
National Center for Biotechnology Information. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
-
ResearchGate. (n.d.). Effects of Properties on Biological Assays. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Solubility of Things. (n.d.). Importance of pH in Chemistry and Biology. [Link]
-
Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Aalborg University Press. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]
-
ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]
-
PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. [Link]
-
National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. [Link]
-
The University of Queensland. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]
-
Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
-
ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. [Link]
-
PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Coupling 1,4-Diazepane to Heterocycles
Welcome to our dedicated technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful coupling of 1,4-diazepane to a variety of heterocyclic systems. As a bulky, secondary cyclic diamine, 1,4-diazepane presents unique challenges that require careful optimization of reaction conditions. This document is designed to provide you with the insights and practical guidance needed to navigate these complexities and achieve your desired synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when coupling 1,4-diazepane to heterocycles. The solutions provided are based on established principles of modern cross-coupling and nucleophilic aromatic substitution chemistry.
Issue 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (heterocyclic halide and 1,4-diazepane).
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst (for Cross-Coupling Reactions): The active Pd(0) species in Buchwald-Hartwig reactions is sensitive to air and moisture.[1]
-
Inappropriate Catalyst/Ligand Combination: The choice of ligand is critical, especially for sterically demanding secondary amines like 1,4-diazepane.
-
Solution: For Buchwald-Hartwig couplings, employ bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are often effective for hindered substrates.[5][6] The choice of ligand can be substrate-dependent, so screening a small panel of ligands is often a worthwhile endeavor.[7]
-
-
Incorrect Base Selection or Solubility: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.[1][8]
-
Solution: For base-sensitive heterocycles, strong bases like sodium tert-butoxide (NaOtBu) can cause substrate decomposition.[1] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although they might require higher reaction temperatures.[1][9] The solubility of the base is also key; if the base is not soluble in the reaction solvent, the reaction can be slow or stall.[1] Consider using a combination of an inorganic base with a soluble organic base like DBU.[2]
-
-
Poor Substrate Reactivity (SNAr Reactions): Nucleophilic Aromatic Substitution (SNAr) reactions require an electron-deficient heterocyclic system to proceed efficiently.
-
Solution: If your heterocycle is not sufficiently electron-deficient, SNAr may not be the appropriate method. Consider converting the halide to a more reactive leaving group or switching to a palladium-catalyzed cross-coupling reaction.
-
-
Catalyst Poisoning: Some nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to deactivation.
-
Solution: Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary. Alternatively, some ligands are designed to be more resistant to catalyst deactivation.[10]
-
Issue 2: Formation of Significant Side Products
Symptom: TLC or LC-MS analysis shows the desired product along with one or more significant impurities.
Possible Causes & Step-by-Step Solutions:
-
Dehalogenation of the Heterocyclic Halide: This is a common side reaction in Buchwald-Hartwig couplings, where the halide is replaced by a hydrogen atom.
-
Solution: This can be caused by β-hydride elimination from the palladium-alkoxide complex formed from the base. Using a weaker base or a different solvent can sometimes mitigate this issue. Also, ensure strict exclusion of water, as it can be a proton source.
-
-
Homocoupling of the Heterocycle: This side product arises from the coupling of two molecules of the heterocyclic halide.
-
Solution: This is often a sign of slow transmetalation of the amine. Optimizing the ligand and base combination can help to favor the desired C-N bond formation.
-
-
Double Arylation of 1,4-Diazepane: Since 1,4-diazepane has two secondary amine functionalities, double coupling can occur, especially if an excess of the heterocyclic halide is used.
-
Solution: Use a stoichiometric excess of 1,4-diazepane relative to the heterocyclic halide. A 1.5 to 2-fold excess of the diazepane is a good starting point. Purification can also be challenging if the mono- and di-substituted products have similar polarities.
-
-
Hydrolysis of Electron-Deficient Heterocycles: Some activated heterocycles can react with trace amounts of water, especially at elevated temperatures and in the presence of a base.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Running the reaction at a lower temperature for a longer period may also be beneficial.
-
Issue 3: Difficult Product Purification
Symptom: The desired product is difficult to separate from starting materials, the ligand, or side products by column chromatography.
Possible Causes & Step-by-Step Solutions:
-
Similar Polarity of Product and Starting Materials: The N-arylated 1,4-diazepane product may have a similar polarity to the starting 1,4-diazepane.
-
Solution: Consider a workup procedure that removes the excess 1,4-diazepane. An acidic wash (e.g., with dilute HCl) can protonate the basic diazepane, making it water-soluble. However, be cautious if your product is also acid-sensitive.
-
-
Ligand Interference: Bulky phosphine ligands and their oxides can be difficult to remove by chromatography.
-
Solution: Some ligands are designed for easier removal. Alternatively, a post-reaction filtration through a plug of silica with a specific solvent system can sometimes remove the bulk of the ligand before final purification.
-
-
Product is a Strong Base: The product, containing the 1,4-diazepane moiety, is likely to be basic and may streak on silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during column chromatography to improve the peak shape and separation.
-
II. Frequently Asked Questions (FAQs)
Q1: Which coupling method should I choose: Buchwald-Hartwig or SNAr?
A1: The choice depends primarily on the electronic nature of your heterocycle.
-
SNAr: This method is suitable for electron-deficient heterocycles (e.g., those containing nitro groups, nitriles, or multiple nitrogen atoms like pyrimidines). The reaction is typically run in polar aprotic solvents like DMSO or DMF and does not require a metal catalyst.[11][12]
-
Buchwald-Hartwig: This palladium-catalyzed method is much broader in scope and is generally the method of choice for electron-rich or electron-neutral heterocycles.[13] It is also effective for many electron-deficient systems.
Q2: What are the best general starting conditions for a Buchwald-Hartwig coupling of 1,4-diazepane?
A2: A good starting point for optimization would be:
-
Palladium Precatalyst: [Pd(XPhos) G3] (2 mol%)
-
Ligand: XPhos (if not using a precatalyst)
-
Base: Cs₂CO₃ (2 equivalents)
-
Solvent: Toluene or Dioxane (degassed)
-
Reactant Ratio: 1.5 equivalents of 1,4-diazepane per 1 equivalent of heterocyclic halide.
Q3: How does the choice of halide on my heterocycle (Cl, Br, I) affect the reaction?
A3: For Buchwald-Hartwig reactions, the reactivity order is generally I > Br > Cl.[2] Aryl chlorides can be challenging substrates because they undergo oxidative addition more slowly.[7] For these, more electron-rich and bulky ligands are often required.[7] For SNAr reactions, the reactivity order is typically F > Cl > Br > I.
Q4: My heterocycle is base-sensitive. What precautions should I take?
A4: For base-sensitive substrates, especially five-membered heterocycles, the use of a very strong base like NaOtBu can lead to decomposition.[10][15]
-
Recommendation: Start with a weaker base such as K₃PO₄ or Cs₂CO₃.[1][9] In some cases, a moderate-strength base like NaOTMS has been shown to be effective in preventing substrate decomposition and catalyst deactivation.[10][15]
Q5: What is the role of the solvent in these coupling reactions?
A5: The solvent plays multiple roles:
-
Solubility: It must dissolve the reactants, catalyst, and base to a sufficient extent.[1] Insolubility is a common reason for reaction failure.[2]
-
Polarity: In SNAr reactions, polar aprotic solvents (e.g., DMSO, DMF) are preferred as they can stabilize the charged intermediate (Meisenheimer complex).[11][16]
-
Coordination: Some solvents can coordinate to the palladium catalyst and inhibit its activity. Chlorinated solvents and acetonitrile should generally be avoided in Buchwald-Hartwig reactions.[1] Toluene, dioxane, and THF are common choices.[1]
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommendation | Rationale |
| Pd Source | [Pd(ligand)] precatalyst (G3/G4) | Air-stable, provides 1:1 ligand:Pd ratio, efficient generation of active Pd(0).[2] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered amines.[5][6] |
| Base | Cs₂CO₃ or K₃PO₄ | Generally effective and compatible with many functional groups. Less harsh than alkoxides.[1][9] |
| Solvent | Toluene or 1,4-Dioxane | Good solvating properties for many substrates and catalysts; non-coordinating to Pd.[1] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers. May need adjustment based on substrate reactivity.[1] |
Protocol 1: General Procedure for Buchwald-Hartwig Coupling of 1,4-Diazepane with a Heteroaryl Bromide
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), 1,4-diazepane (1.5 mmol, 1.5 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., [Pd(XPhos) G3], 0.02 mmol, 2 mol%).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add degassed toluene (or 1,4-dioxane) (0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with 0.1% triethylamine) to afford the desired N-heteroaryl-1,4-diazepane.
IV. Visualized Workflows and Mechanisms
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Fig. 2: Decision tree for troubleshooting low-yield reactions.
V. References
-
Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
Tavangar, Z., Kianmehr, E., & Gholamhosseini, H. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Norrby, P.-O., Brandt, P., & Hedberg, C. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Campaner, P., et al. (2018). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]
-
Locati, L., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry. [Link]
-
Nudelman, N. S. (2002). SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]
-
ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. ACS. [Link]
-
Chenda, B., et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
Sources
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- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Inconsistent Results in Cell Viability Assays with Novel Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My positive control works, but my novel compound gives highly variable results between replicate wells. What's the primary suspect?
A: The most common culprit is compound precipitation. At higher concentrations, many novel compounds fall out of solution, leading to uneven distribution across the plate and, consequently, high variability. Visually inspect the wells under a microscope before adding assay reagents. The presence of visible precipitate is a clear indicator.
Q2: I'm seeing an unexpected increase in signal with my compound in a resazurin-based assay (e.g., alamarBlue™). Is my compound promoting cell growth?
A: While possible, it's more likely a chemical artifact. The compound itself may be directly reducing the resazurin dye, mimicking the metabolic activity of viable cells. This is a known interference mechanism and requires a cell-free control experiment to confirm.
Q3: Why are my results inconsistent from one experiment to the next, even with the same compound and cell line?
A: This often points to variability in your cell culture. Factors such as cell passage number, seeding density, and overall cell health can significantly impact metabolic activity and response to treatment. Maintaining a consistent cell culture practice is paramount for reproducible results.
Q4: What is the "edge effect," and how can I mitigate it?
A: The "edge effect" refers to the phenomenon where cells in the outer wells of a microplate grow differently than those in the interior wells, often due to increased evaporation. This can skew results. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS to create a humidity barrier.
Troubleshooting Guide: A Deeper Dive
Issue 1: Suspected Compound Interference
Novel compounds can interfere with assay chemistry, leading to false-positive or false-negative results. It is crucial to de-risk this possibility early.
Underlying Cause: Many viability assays rely on redox reactions (MTT, MTS, resazurin) or enzymatic activity (ATP-based assays). Your compound may possess inherent properties that interfere with these detection mechanisms.
-
Autofluorescence/Colorimetric Interference: Compounds that absorb light at or near the assay's measurement wavelength can artificially inflate or decrease the signal.
-
Chemical Reactivity: The compound may directly react with the assay substrate (e.g., reducing resazurin) or inhibit the reporter enzyme (e.g., luciferase in ATP assays).
Troubleshooting Workflow:
Caption: Best practices for cell seeding.
Best Practices for Cell Seeding:
-
Create a Homogeneous Suspension: Ensure you have a single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times.
-
Mitigate Edge Effects: Do not use the outer 60 wells of a 384-well plate (or the outer-most rows/columns of a 96-well plate) for experimental data. Fill these wells with 1X PBS or sterile media to act as a humidity buffer.
-
Allow for Even Settling: After plating, let the plate sit at room temperature on a level surface for 30-60 minutes before transferring to the incubator. This allows cells to settle evenly before they begin to adhere.
Issue 3: Choosing the Right Assay
The principle of your viability assay may be fundamentally incompatible with your compound's mechanism of action.
Underlying Cause: A compound that, for example, disrupts mitochondrial function will dramatically affect results from a redox-based assay (like MTT or MTS) that measures mitochondrial reductase activity. However, it may have a less immediate impact on total cellular ATP levels.
Data Summary: Comparison of Common Viability Assays
| Assay Type | Principle | Advantages | Potential for Interference |
| MTT/MTS/XTT | Reduction of tetrazolium salts by mitochondrial dehydrogenases | Inexpensive, well-established | High potential from redox-active compounds |
| Resazurin (alamarBlue™) | Reduction of resazurin to fluorescent resorufin | Highly sensitive, non-lytic | High potential from redox-active compounds |
| ATP-based (CellTiter-Glo®) | Luciferase-mediated detection of ATP | Fast, highly sensitive, reflects "energy charge" | Interference with luciferase enzyme is possible |
| LDH Release | Measures lactate dehydrogenase in supernatant (indicates membrane rupture) | Measures cytotoxicity/necrosis directly | Compound may inhibit LDH enzyme |
Recommendation: The Orthogonal Approach
To build confidence in your results, validate your findings with a second, mechanistically different assay. For instance, if you observe a potent effect with an MTS assay, confirm this result using an ATP-based assay. Concordant results from two different methods provide strong evidence that you are observing a true biological effect rather than an experimental artifact.
References
-
Riss, T. L., et al. (2016). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570. [Link]
-
Quantius, D., et al. (2021). Best Practices in Cell-Based Assay Development for Drug Discovery. SLAS Discovery, 26(10), 1269-1282. [Link]
Technical Support Center: Enhancing the Solution Stability of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Prepared by the Applications Science Team
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. Ensuring the chemical integrity of this molecule in solution is paramount for generating reproducible and reliable experimental data. This document outlines the potential degradation pathways and offers systematic strategies to enhance stability.
Troubleshooting Guide & FAQs
Q1: My compound is showing significant degradation in an aqueous buffer shortly after preparation. What are the likely chemical instability points?
A1: The molecular architecture of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine contains several functional groups susceptible to degradation in aqueous environments. The primary points of instability are the oxazole ring, the diazepine ring, and the pyridine moiety.
-
Hydrolysis of the Oxazole Ring: The oxazole ring is an electron-deficient heterocycle that can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[1][2] The C=N bond within the ring can be attacked by water, leading to ring-opening and the formation of an inactive acylamino ketone derivative.[3][4]
-
Oxidation of the Diazepine and Pyridine Moieties: The nitrogen atoms in the diazepine ring and the pyridine ring are potential sites for oxidation.[5][6] The presence of dissolved oxygen in the solvent, or trace metal ion contaminants that can catalyze oxidation, may lead to the formation of N-oxides or other oxidative degradation products.[5][7] The diazepine ring, being a saturated amine structure, is particularly prone to oxidation.[8]
References
-
Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
PubMed. (1998). An oxidation and ring contraction approach to the synthesis of (+/-)-1-deoxynojirimycin and (+/-)-1-deoxyaltronojirimycin. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]
-
MDPI. (n.d.). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. [Link]
-
NIH National Center for Biotechnology Information. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]
-
Journal of the American Chemical Society. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. [Link]
-
SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Chemistry Europe. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. [Link]
-
ResearchGate. (2023). Proposed mechanism for the synthesis of benzodiazepine ring. [Link]
-
International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (n.d.). Reaction course of the oxazole synthesis with varying water content using 6 a. [Link]
-
Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
-
ResearchGate. (2016). Substituent Effects in Heterocyclic Systems. [Link]
-
ChemRxiv. (n.d.). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. [Link]
-
Royal Society of Chemistry. (1980). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Chemistry Stack Exchange. (n.d.). Rule for which heterocycles are stable?. [Link]
-
NIH National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
NIH National Center for Biotechnology Information. (2022). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
PubMed. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. An oxidation and ring contraction approach to the synthesis of (+/-)-1-deoxynojirimycin and (+/-)-1-deoxyaltronojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Method Development for HPLC Analysis of Oxazolopyridine Reaction Mixtures
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of oxazolopyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing robust and reliable HPLC methods for this important class of N-heterocyclic compounds. Drawing from extensive field experience and established chromatographic principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Chromatographic Challenge
Oxazolopyridines, a class of fused heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. The analysis of reaction mixtures containing these compounds, their precursors, isomers, and potential byproducts presents a unique set of challenges. Their inherent polarity and basicity, stemming from the pyridine nitrogen, often lead to common chromatographic issues such as poor retention on standard reversed-phase columns and asymmetrical peak shapes. This guide will provide you with the foundational knowledge and practical steps to overcome these hurdles.
Core Principles of Method Development
A successful HPLC method for oxazolopyridine analysis hinges on a systematic approach to optimizing the separation. The following diagram outlines a logical workflow for method development.
Caption: A systematic workflow for HPLC method development for oxazolopyridine analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC analysis of oxazolopyridine reaction mixtures.
Q1: My oxazolopyridine compound shows little to no retention on a C18 column. What should I do?
A1: This is a frequent issue with polar heterocyclic compounds.[1] Standard C18 columns rely on hydrophobic interactions, which are weak for polar molecules. Here’s a systematic approach to increase retention:
-
Decrease the Organic Modifier: Start by significantly reducing the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. You might need to operate in highly aqueous conditions (e.g., >95% aqueous).[2]
-
Consider an Aqueous-Stable Column: Not all C18 columns are stable in highly aqueous mobile phases. Using a column specifically designed for aqueous conditions (often labeled "AQ") can prevent phase collapse and ensure reproducible retention times.[2]
-
Evaluate Alternative Stationary Phases: If reducing the organic content is insufficient, consider a different stationary phase. A polar-embedded phase or a phenyl-hexyl column can offer alternative selectivity through π-π interactions with the aromatic system of the oxazolopyridine.
-
Explore HILIC: For extremely polar oxazolopyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[3][4][5][6] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent, providing strong retention for polar compounds.[1][3][4][5][6]
Q2: My peaks are tailing significantly. What is the cause and how can I improve the peak shape?
A2: Peak tailing for basic compounds like oxazolopyridines is often caused by secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[7][8] Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing is to control the ionization of both your analyte and the silanol groups.[7]
-
Low pH: Operating at a low pH (e.g., pH 2.5-3.5) will protonate the basic nitrogen of the oxazolopyridine and suppress the ionization of the acidic silanol groups, minimizing unwanted ionic interactions.[7] Use a buffer like phosphate or formate to maintain a stable pH.
-
High pH: Alternatively, a high pH (e.g., pH 8-10) will deprotonate the silanol groups and neutralize the basic analyte, also reducing tailing. However, this requires a pH-stable column (e.g., a hybrid-silica or polymer-based column).[9][10]
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.[8][9]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. However, TEA can be problematic for mass spectrometry detection and may shorten column lifetime.[7]
Q3: I am trying to separate constitutional isomers of a substituted oxazolopyridine, but they are co-eluting. How can I resolve them?
A3: Separating isomers can be challenging due to their similar physicochemical properties.[11] The key is to exploit subtle differences in their structure.
-
Optimize Mobile Phase Selectivity:
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, which can alter the elution order of isomers.
-
Fine-tune pH: Small adjustments to the mobile phase pH can influence the ionization state of your isomers differently, leading to changes in retention and potentially, resolution.
-
-
Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry is the next logical step.[11]
-
Phenyl Phases: Phenyl-based columns can provide enhanced selectivity for aromatic isomers through π-π interactions.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a multitude of interaction mechanisms (hydrophobic, π-π, dipole-dipole, and weak ion-exchange) that can be highly effective in separating positional isomers.[2]
-
-
Adjust Column Temperature: Varying the column temperature can alter the selectivity of the separation. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve efficiency but may decrease selectivity.
Q4: How do I develop a stability-indicating HPLC method for my oxazolopyridine compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11] This requires performing forced degradation studies.
-
Forced Degradation Protocol: Expose your oxazolopyridine to a range of stress conditions to generate potential degradation products.[11]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80 °C
-
Photolytic Stress: e.g., exposure to UV and visible light (ICH Q1B guidelines)
-
-
Method Development and Validation:
-
Develop an HPLC method that separates the parent drug from all degradation products. A photodiode array (PDA) detector is invaluable here as it can help in assessing peak purity.
-
The goal is to achieve baseline resolution between the main peak and all degradant peaks.
-
Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[12]
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study to develop a stability-indicating HPLC method.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common HPLC issues encountered with oxazolopyridine analysis.
Guide 1: Poor Peak Shape (Tailing)
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using a buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).[7] 2. Use a High-Purity, End-Capped Column: Switch to a modern column with minimal residual silanol activity.[8][9] 3. Consider a Polymer-Based Column: These columns lack silanol groups and can eliminate this type of interaction.[10] | At low pH, the acidic silanol groups (Si-OH) are protonated and less likely to interact ionically with the protonated basic oxazolopyridine.[8] High-purity silica and effective end-capping reduce the number of available silanol sites for interaction. Polymer-based columns offer an alternative surface chemistry. |
| Column Overload | 1. Reduce Injection Mass: Dilute the sample and inject a smaller amount. 2. Increase Column Capacity: Use a column with a wider internal diameter or a higher stationary phase loading. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. Reducing the mass injected or increasing the column's capacity can alleviate this. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly seated to avoid dead volume. | Excessive volume outside of the column can cause band broadening and lead to peak tailing. Minimizing this volume helps maintain peak efficiency. |
Guide 2: Co-elution of Isomers or Impurities
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Selectivity (α) | 1. Change Organic Modifier: Switch between acetonitrile and methanol.[11] 2. Modify Mobile Phase pH: Make small, incremental changes to the pH to exploit differences in the pKa of the co-eluting species. 3. Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or PFP column).[2] | Selectivity is a measure of the relative retention of two compounds. Changing the mobile phase composition or the stationary phase chemistry alters the interactions between the analytes and the chromatographic system, which can significantly impact selectivity.[11][13] |
| Poor Efficiency (N) | 1. Use a Longer Column: A longer column provides more theoretical plates and thus higher efficiency. 2. Use Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm or core-shell particles) offer higher efficiency.[9] 3. Optimize Flow Rate: Perform a van Deemter analysis to find the optimal flow rate for your column. | Efficiency is a measure of the peak width. Narrower peaks are easier to resolve. Increasing the column length or using smaller particles increases the number of theoretical plates, leading to narrower peaks and better resolution.[13] |
| Hidden Co-elution | 1. Use a PDA Detector: Perform a peak purity analysis across the peak to check for spectral inconsistencies.[11] 2. Use Mass Spectrometry (MS): An MS detector can often identify multiple components under a single chromatographic peak.[13] | A chromatographically pure peak should have a consistent UV spectrum across its width. A PDA detector can reveal spectral differences indicative of a co-eluting impurity. MS provides mass information that can confirm the presence of multiple species.[11][14] |
Experimental Protocols
Protocol 1: Generic Starting Gradient for Oxazolopyridine Reaction Mixtures
This protocol provides a robust starting point for method development.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and a second wavelength corresponding to the λmax of your oxazolopyridine.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile/Water.
Rationale: A broad gradient from highly aqueous to highly organic is an effective way to "scout" the sample, eluting compounds with a wide range of polarities. Formic acid is used to control the pH and improve peak shape for basic compounds.[15]
Protocol 2: Peak Purity Assessment using a PDA Detector
-
Acquire data for your sample using a PDA detector, ensuring the wavelength range covers the UV absorbance of your analytes of interest (e.g., 200-400 nm).
-
In your chromatography data system (CDS), select the peak of interest.
-
Use the peak purity or spectral analysis function within the software.
-
The software will compare the UV spectra taken at different points across the peak (e.g., the upslope, apex, and downslope).
-
A "purity angle" or similar metric is often calculated. A value below a certain threshold (the "purity threshold") indicates a spectrally pure peak.
Rationale: This is a critical step in developing a stability-indicating method to ensure that no degradation products are co-eluting with the main analyte peak.[11][14]
References
- BenchChem Technical Support Team. (2025).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC.
- BenchChem Technical Support Team. (2025). resolving co-eluting isomers in HPLC analysis of chloromethylphenols. BenchChem.
- Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC.
- Polite, L. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.
- Waters Corporation. (n.d.). Peak Shape Changes Over Time.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Axion Labs. (n.d.).
- Agilent Technologies. (2023).
- Sigma-Aldrich. (n.d.).
- Cat-Dan, C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 295.
- Phenomenex. (n.d.). HILIC HPLC Column.
- AFFINISEP. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Bocian, S., & Studzińska, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- ChromAcademy. (2014). Troubleshooting Real HPLC Problems.
- El-Ghanam, A. M., et al. (2018). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 23(8), 1888.
- Mykhailiuk, P. K. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Syed, R. A. (2021).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1271-1282.
- Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Stojković, J., et al. (2021). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 26(11), 3183.
- Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
- Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Fiser, B., et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. International Journal of Molecular Sciences, 17(3), 427.
- Ilisz, I., et al. (2015). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical and Biomedical Analysis, 111, 295-301.
- Tosoh Bioscience. (n.d.).
- Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(23), 5585.
- Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3021-3028.
- Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 629.
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- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Navigating Off-Target Effects in Screening of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating off-target effects during the screening and validation of compounds based on the 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine scaffold. Our approach is rooted in a deep understanding of medicinal chemistry, cell biology, and pharmacology, aiming to equip you with the strategic and technical expertise to ensure the specificity and viability of your hit compounds.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level questions that form the basis of a sound screening strategy.
Question 1: What are off-target effects and why are they a particular concern for kinase inhibitor scaffolds like oxazolo[4,5-b]pyridines?
Answer: Off-target effects are unintended interactions between a drug candidate and cellular components other than the intended therapeutic target.[1][2] These interactions can lead to misleading structure-activity relationships (SAR), unexpected toxicity, or even therapeutic benefits through polypharmacology.[3]
The oxazolo[4,5-b]pyridine scaffold, like many other heterocyclic structures used in kinase inhibitor design, is rich in hydrogen bond donors and acceptors.[4] This chemical architecture is effective for fitting into the ATP-binding pocket of protein kinases. However, the human kinome is extensive, with over 500 members sharing a structurally conserved ATP-binding site.[3] This homology makes it probable that a compound designed for one kinase will also bind to others, leading to off-target kinase inhibition.[1][3] Understanding and controlling these off-target effects is therefore a critical step in the development of safe and effective therapeutics.[3]
Question 2: What is the overall strategy for identifying and mitigating off-target effects for a novel compound like 2-(1,4-diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine?
Answer: A multi-pronged approach, initiated early in the drug discovery process, is essential. The strategy can be broken down into three main phases:
-
Prediction and Proactive Design: Utilize computational tools to predict potential off-target interactions based on the compound's structure.[5][6] This can guide the design of more selective analogs.
-
Systematic Experimental Screening: Employ a hierarchical screening cascade. This begins with broad, unbiased assays to identify all potential interactions, followed by more focused secondary and tertiary assays to confirm and characterize these effects.
-
Cellular and In Vivo Validation: Ultimately, the relevance of any off-target interaction must be assessed in a physiological context. Cell-based assays and, eventually, in vivo models are used to distinguish between on-target and off-target driven phenotypes.[7][8]
Below is a workflow diagram illustrating this integrated strategy.
Caption: Integrated workflow for off-target effect mitigation.
Part 2: Troubleshooting Guides - Experimental Issues & Solutions
This section provides practical, in-depth guidance for common challenges encountered during screening.
Scenario 1: Inconsistent Activity in Primary High-Throughput Screening (HTS)
Question: My primary HTS results for the oxazolo[4,5-b]pyridine series are showing poor reproducibility and a high hit rate. How can I determine if this is due to off-target activity or assay artifacts?
Answer: This is a common and critical issue. A high hit rate with poor reproducibility often points to non-specific compound activity or assay interference rather than genuine, specific inhibition of your target.[9][10] It is crucial to de-risk these "hits" before investing significant resources.
Causality Explained: Many compounds can interfere with assay technologies, particularly those that rely on fluorescence or luminescence.[10] They can do this by absorbing light at the excitation or emission wavelengths, being fluorescent themselves, or directly inhibiting a reporter enzyme (e.g., luciferase).[10] Additionally, some compounds form aggregates at high concentrations, which can sequester and non-specifically inhibit enzymes.[9]
Troubleshooting Workflow & Protocols:
Caption: Decision tree for troubleshooting inconsistent HTS results.
Detailed Protocols:
Protocol 2.1: Luciferase Reporter Counterscreen (for Luminescence-Based Assays)
-
Objective: To identify compounds that directly inhibit the luciferase enzyme.
-
Principle: This assay is run in the absence of the primary target. Any inhibition observed is due to direct interaction with the reporter system.
-
Methodology:
-
Prepare a buffer solution identical to your primary assay buffer.
-
Add a known, constant amount of luciferase enzyme and its substrate (e.g., luciferin) to the wells of a microplate.
-
Add your test compounds at the same concentration used in the primary screen. Include a known luciferase inhibitor (e.g., cycloheximide) as a positive control and DMSO as a negative control.
-
Incubate for the same duration as the primary assay.
-
Read luminescence on a plate reader.
-
Interpretation: Compounds that significantly reduce the luminescence signal are likely luciferase inhibitors and should be flagged as false positives.
-
Protocol 2.2: Orthogonal Assay Confirmation
-
Objective: To confirm the activity of the hit compound using a different detection technology.[9]
-
Principle: A true hit should show activity regardless of the assay format, while an artifact is often technology-dependent.
-
Example: If your primary screen was a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®), an orthogonal assay could be a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Methodology:
-
Develop and optimize a secondary assay for your target that uses a different physical principle for detection.
-
Test your primary hits in this new assay format, generating full dose-response curves.
-
Interpretation: Compounds that are active in both the primary and orthogonal assays are considered confirmed hits. A lack of activity in the orthogonal assay suggests the primary result was an artifact.[9]
-
Scenario 2: Validated Hit Shows Unexpected Cellular Phenotype
Question: My compound is potent and selective for my target kinase in biochemical assays, but in cell-based assays, it induces a phenotype (e.g., apoptosis) that is not consistent with inhibiting the target. How do I investigate potential off-targets?
Answer: This is a classic and important challenge in drug discovery. A discrepancy between biochemical potency and cellular phenotype strongly suggests that one or more off-targets are being engaged in the complex cellular environment.[7][8] These off-targets may be responsible for the observed cellular response.
Causality Explained: While a compound may be selective against a panel of purified enzymes, the cellular environment contains thousands of other potential binding partners.[7] The compound must also cross the cell membrane and may be metabolized into active or inactive forms. The observed phenotype could be due to inhibition of another kinase not in your initial panel, interaction with a non-kinase target, or general cytotoxicity.
Systematic Deconvolution Strategy:
-
Broad Kinase Profiling: The first step is to screen the compound against a comprehensive panel of kinases (e.g., >400 kinases). This will provide a global view of its kinase selectivity.
-
Cellular Target Engagement Assay: Confirm that your compound is actually binding to and inhibiting the intended target inside the cell.
-
Phenotypic Rescue/Mimicry: Use genetic tools (e.g., siRNA, CRISPR) to validate that the observed phenotype is truly a result of on-target or off-target inhibition.
-
Chemoproteomics: For particularly challenging cases, unbiased methods like thermal proteome profiling (TPP) or affinity chromatography-mass spectrometry can identify novel binding partners directly from cell lysates.[11]
Detailed Protocols:
Protocol 2.3: Broad-Panel Kinase Selectivity Profiling
-
Objective: To empirically determine the selectivity of the compound across the human kinome.
-
Principle: The compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases. The percent inhibition for each kinase is measured.
-
Methodology:
-
Outsource this experiment to a specialized vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers large kinase panels (e.g., KINOMEscan™, Kinase HotSpot℠).[12][13]
-
Provide the vendor with a sufficient quantity of your high-purity compound.
-
Data Analysis & Interpretation: The results are typically provided as a percentage of control or percent inhibition.
-
Plot the data as a "kinetree" to visualize selectivity.
-
Any kinase inhibited by >75% should be considered a potential off-target and selected for follow-up IC50 determination.
-
Pay close attention to off-targets whose known biological functions could explain the observed cellular phenotype.
-
-
Example Data Presentation: Kinase Selectivity Panel
| Target Kinase | % Inhibition @ 1 µM | Follow-up IC50 (nM) | Potential Role in Apoptosis? |
| Primary Target (e.g., CDK2) | 98% | 15 | Yes (Cell Cycle Control) |
| Off-Target: JNK1 | 85% | 150 | Yes (Stress Response) |
| Off-Target: ROCK1 | 78% | 450 | Yes (Cytoskeletal Dynamics) |
| Off-Target: p38α | 45% | >1000 | - |
| Off-Target: EGFR | 12% | >10000 | - |
Protocol 2.4: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To verify that the compound binds to its intended target in intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating intact cells, lysing them, and quantifying the amount of soluble protein remaining at different temperatures via Western blot or mass spectrometry.
-
Methodology:
-
Culture cells expressing the target protein.
-
Treat one set of cells with the compound and another with vehicle (DMSO).
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific to the target protein.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
-
Part 3: References
-
Thermo Fisher Scientific. (n.d.). How to monitor and minimize off-target events during genome editing. Retrieved from
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from
-
Ali, Z., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. Retrieved from
-
Stites, E. C., & Rizvi, A. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from
-
ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Retrieved from
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Retrieved from
-
Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Retrieved from
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from
-
Huang, L. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR. Retrieved from
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from
-
Truman, A. W., et al. (2015). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC - PubMed Central. Retrieved from
-
Lazo, J. S., et al. (2014). Mitigating risk in academic preclinical drug discovery. PMC - PubMed Central. Retrieved from
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling Services. Retrieved from
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH. Retrieved from
-
Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Retrieved from
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from
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- 2. researchgate.net [researchgate.net]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 7. キナーゼ選択性プロファイリングサービス [promega.jp]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Scaling the Synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. The methodologies, troubleshooting advice, and frequently asked questions (FAQs) presented herein are designed to address common challenges encountered when transitioning from bench-scale discovery to the larger quantities required for preclinical evaluation.
Overall Synthetic Strategy & Key Scale-Up Considerations
The synthesis of the target compound is typically achieved through a convergent route, which involves the preparation of two key intermediates followed by their coupling and a final deprotection step. Scaling this process introduces challenges beyond simple multiplication of reagents, including thermal management, mass transfer limitations, and altered impurity profiles.[1][2]
General Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Stage 1 & 2: Intermediate Synthesis & Troubleshooting
FAQ: Synthesis of 2-Chloro-5-methyloxazolo[4,5-b]pyridine (Core)
Question: My yield for the oxazolo[4,5-b]pyridine core is consistently low. What are the common causes?
Answer: Low yields in heterocyclic ring formation often stem from suboptimal reaction conditions or reagent purity.[3]
-
Reaction Conditions: The cyclization to form the oxazole ring is sensitive to temperature and moisture. Ensure you are using anhydrous solvents and maintaining a strictly inert atmosphere (e.g., nitrogen or argon). Many related heterocyclic syntheses require elevated temperatures, but product degradation can occur if held at temperature for too long.[3] Consider running small-scale trials to optimize temperature and reaction time.
-
Purity of Starting Materials: The synthesis of the 2-chloro-5-methylpyridine precursor is a critical first step. Impurities from this stage can interfere with the subsequent cyclization.[4][5] Ensure this precursor is fully characterized and purified before proceeding.
-
Choice of Cyclization Method: Several methods exist for forming oxazole rings.[6][7] If using a common method like a Robinson-Gabriel or Van Leusen synthesis, ensure the specific conditions are appropriate for the pyridine scaffold, which can be electron-deficient and alter reactivity.[8]
FAQ: Preparation of 1-Boc-1,4-diazepane (Side-Chain)
Question: What is the most robust method for Boc-protection of 1,4-diazepane at scale?
Answer: The reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) is the most common and scalable method.[9]
-
Causality: The reaction works via nucleophilic attack of the amine on the Boc anhydride. Using a base like sodium hydroxide or triethylamine is standard.[10] For scale-up, a biphasic system (e.g., DCM or THF with aqueous base) can facilitate product isolation and workup.[9]
-
Stoichiometry: While lab-scale syntheses may use an excess of Boc₂O, process chemists often aim for near-stoichiometric amounts (e.g., 1.05-1.1 equivalents) to reduce cost and simplify purification. Careful, slow addition of the Boc₂O is crucial to control the exotherm and prevent the formation of the di-protected species.
-
Protocol: A typical procedure involves dissolving 1,4-diazepane in a suitable solvent and then adding a solution of Boc₂O at a controlled temperature (e.g., 0-10 °C).[11][12] The reaction is usually monitored by TLC or LC-MS until completion.
| Reagent/Parameter | Recommendation for Scale-Up | Rationale |
| Boc₂O Equivalents | 1.05 - 1.1 eq | Minimizes cost and di-protection byproduct. |
| Solvent | Dichloromethane (DCM) or THF | Good solubility for reactants; facilitates workup. |
| Base | Aq. NaOH or NaHCO₃ | Effective and economical. Facilitates phase separation. |
| Temperature Control | Maintain < 25 °C during addition | The reaction is exothermic; temperature control prevents side reactions. |
Stage 3: SNAr Coupling Reaction Troubleshooting
Question: My coupling reaction between 2-chloro-5-methyloxazolo[4,5-b]pyridine and 1-Boc-1,4-diazepane is slow and incomplete. How can I improve it?
Answer: This is a nucleophilic aromatic substitution (SNAr), and its rate is highly dependent on the solvent, base, and temperature. The electron-deficient nature of the oxazolo[4,5-b]pyridine ring system facilitates this reaction, but optimization is key.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base, leaving a more "naked" and reactive anion, and can accelerate the reaction rate significantly. However, their high boiling points can make removal difficult at the end of the process.[13]
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in DMF or DMSO.
-
Temperature: Heating is almost always required. A typical range is 80-120 °C. Monitor the reaction for thermal decomposition of the product or starting materials if pushing the temperature higher.
-
Scale-Up Consideration: At a larger scale, inefficient mixing can lead to localized "hot spots" and poor reaction rates. Ensure the reactor's stirring mechanism is adequate for the viscosity and volume of the reaction mixture.[1][3]
Stage 4: Boc Deprotection Troubleshooting
Question: I am seeing byproducts during the Boc deprotection step. How can I achieve a cleaner reaction?
Answer: The primary challenge during Boc deprotection is managing the reactive tert-butyl cation (t-Bu⁺) intermediate that is generated.[14] This cation can alkylate nucleophilic sites on your desired molecule, leading to impurities.[14]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Boc deprotection.
Detailed Protocols & Comparison
The choice of acid is critical for a clean and efficient deprotection.[15]
| Method | Reagents & Solvents | Typical Conditions | Pros | Cons |
| Method 1: HCl | 4M HCl in 1,4-Dioxane or Methanol | 0 °C to RT, 1-4 hours | Often yields a crystalline HCl salt, simplifying isolation via filtration.[15][16] | Dioxane is a process-undesirable solvent. |
| Method 2: TFA | Trifluoroacetic Acid (TFA) in DCM | 0 °C to RT, 1-4 hours | Highly effective and fast.[10] | TFA is corrosive and can be difficult to remove completely. The resulting TFA salt is often an oil, complicating isolation.[15][16] |
Protocol 1: Boc Deprotection with HCl in Dioxane
-
Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable co-solvent like methanol.
-
Acid Addition: Under an inert atmosphere, slowly add 4M HCl in 1,4-dioxane (4-5 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor progress by LC-MS until the starting material is consumed.[15]
-
Isolation: Add a non-polar solvent like diethyl ether or MTBE to precipitate the hydrochloride salt. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with ample diethyl ether to remove non-polar impurities.[15]
-
Drying: Dry the white solid under high vacuum to obtain the final product as its hydrochloride salt.
Stage 5: Purification of a Polar Final Product
Question: The final compound is highly polar and streaks badly on silica gel. What is the best purification strategy for preclinical batches?
Answer: Purifying highly polar, basic heterocyclic compounds is a common challenge.[13][17] Standard silica gel chromatography is often ineffective.
-
Reverse-Phase Chromatography (RPC): This is frequently the method of choice.[13]
-
Stationary Phase: Use a C18-functionalized silica column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typical. Adding a modifier like 0.1% formic acid or TFA can significantly improve peak shape by protonating the basic nitrogens.[13]
-
-
Crystallization/Salt Formation: This should be the primary goal for large-scale purification as it is more economical and scalable than chromatography.
-
Screening: Perform a thorough salt screening study (e.g., HCl, HBr, mesylate, tartrate, etc.) to find a salt form that has good crystallinity.
-
Solvent Selection: Screen a variety of solvents (e.g., IPA, ethanol, acetonitrile, water mixtures) to find a system where the salt is soluble at high temperatures but sparingly soluble at room temperature or below.[18]
-
-
Troubleshooting Crystallization ("Oiling Out"): If the compound precipitates as an oil instead of a solid, it is often due to high supersaturation or the presence of impurities.[13]
-
Solution: Add a small amount of hot solvent to redissolve the oil, then cool the solution much more slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites. If available, adding a "seed crystal" of pure material is the most effective method to induce crystallization.[13]
-
Purification Strategy Flowchart
Caption: Decision workflow for final product purification.
References
- BenchChem. (n.d.). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- ChemicalBook. (2025). 1-Boc-hexahydro-1,4-diazepine | 112275-50-0.
- Guidechem. (n.d.). 1-Boc-hexahydro-1,4-diazepine 112275-50-0 wiki.
- BenchChem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- National Institutes of Health. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
- Lelyukh, M. I., et al. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
- National Institutes of Health. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- ResearchGate. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines | Request PDF.
- National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- Reddit. (2023). Boc De-protection : r/Chempros.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- PubMed. (n.d.). Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping.
- JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- National Institutes of Health. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles.
- National Institutes of Health. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
-
PubMed. (2011). Synthesis of 2-(4-substitutedbenzyl-[12][15]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[12][13][15]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from
- ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using....
- National Institutes of Health. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
- National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
-
ResearchGate. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[11][15]oxazolo[4,5-d]pyrimidines. Retrieved from
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
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Validation & Comparative
A Comparative Guide to the Synthetic Protocols for 2-Amino-oxazolo[4,5-b]pyridines
The 2-amino-oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition and anti-inflammatory effects. The efficient and versatile synthesis of this core structure is therefore a critical aspect of discovery and development programs.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing 2-amino-oxazolo[4,5-b]pyridines. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the advantages and limitations of each protocol. The discussion will be supported by experimental data and detailed methodologies to empower researchers in their synthetic endeavors.
Strategic Approaches to the 2-Amino-oxazolo[4,5-b]pyridine Core
The synthesis of the 2-amino-oxazolo[4,5-b]pyridine core can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
-
Direct Cyclization from 2-Aminopyridin-3-ols: This is a convergent approach where the oxazole ring is constructed onto a pre-existing, appropriately substituted pyridine ring.
-
Linear Synthesis via 3-Amino-2-chloropyridine: A straightforward and classical approach involving the reaction of a bifunctional pyridine with a C1 synthon to construct the oxazole ring.
-
Functional Group Interconversion from Oxazolo[4,5-b]pyridin-2(3H)-ones: A versatile strategy that involves the initial synthesis of the corresponding lactam, followed by its conversion to the target 2-amino derivative.
The following sections will provide a detailed examination of each of these synthetic pathways.
Protocol 1: Direct Cyclization of 2-Aminopyridin-3-ols
This method represents a highly efficient and atom-economical approach to the 2-amino-oxazolo[4,5-b]pyridine scaffold. The core principle involves the condensation of a 2-aminopyridin-3-ol with a cyanating agent, such as cyanogen bromide, which provides the C2 carbon and the 2-amino group of the oxazole ring in a single step.
Mechanistic Rationale
The reaction is believed to proceed via an initial attack of the hydroxyl group of the 2-aminopyridin-3-ol onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the adjacent amino group, to form the oxazole ring. The final step is the elimination of HBr to afford the aromatic 2-amino-oxazolo[4,5-b]pyridine. The use of a dehydrating/activating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPSE) can facilitate the cyclization, particularly with less reactive substrates.[1]
Caption: General workflow for the direct cyclization protocol.
Experimental Protocol: Synthesis of 2-Amino-oxazolo[4,5-b]pyridine from 2-Aminopyridin-3-ol
Materials:
-
2-Aminopyridin-3-ol
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
To a solution of 2-aminopyridin-3-ol (1.0 eq) in ethanol, add a solution of sodium bicarbonate (1.1 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.05 eq) in ethanol, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-oxazolo[4,5-b]pyridine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom economy | Use of highly toxic cyanogen bromide |
| Convergent synthesis | Availability of substituted 2-aminopyridin-3-ols may be limited |
| Often proceeds in a single step | Reaction conditions may not be suitable for sensitive functional groups |
Protocol 2: Linear Synthesis from 3-Amino-2-chloropyridine
This classical approach utilizes the readily available 3-amino-2-chloropyridine as a starting material. The strategy involves the reaction of the 3-amino group with a suitable C1 synthon, followed by an intramolecular cyclization via nucleophilic displacement of the adjacent chloro group by the newly introduced functionality.
Mechanistic Rationale
Caption: General workflow for the linear synthesis protocol.
Experimental Protocol: Synthesis of 2-Amino-oxazolo[4,5-b]pyridine from 3-Amino-2-chloropyridine
Materials:
-
3-Amino-2-chloropyridine
-
Cyanogen bromide
-
Aqueous sodium hydroxide
-
Dioxane
-
Water
Procedure:
-
Dissolve 3-amino-2-chloropyridine (1.0 eq) in a mixture of dioxane and water.
-
Add cyanogen bromide (1.1 eq) to the solution at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (2.2 eq) while monitoring the pH to maintain basic conditions.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting material | May require harsher reaction conditions (reflux) |
| A more linear and potentially more scalable approach | Use of toxic cyanogen bromide |
| Allows for diversification at other positions of the pyridine ring prior to cyclization | Potential for side reactions |
Protocol 3: Functional Group Interconversion from Oxazolo[4,5-b]pyridin-2(3H)-one
This versatile, multi-step approach first involves the synthesis of the corresponding oxazolo[4,5-b]pyridin-2(3H)-one, which is then converted to the desired 2-amino derivative. This strategy offers significant advantages in terms of safety (avoiding cyanogen bromide in the final step) and the potential for diversification.
Synthesis of the Oxazolo[4,5-b]pyridin-2(3H)-one Intermediate
The oxazolo[4,5-b]pyridin-2(3H)-one can be prepared from 2-aminopyridin-3-ol by reaction with a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI).
Conversion to 2-Amino-oxazolo[4,5-b]pyridine
The conversion of the oxazolo[4,5-b]pyridin-2(3H)-one to the 2-amino derivative typically proceeds via a two-step sequence:
-
Chlorination: The lactam is first converted to the corresponding 2-chloro-oxazolo[4,5-b]pyridine using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Amination: The resulting 2-chloro derivative undergoes nucleophilic aromatic substitution with an amine source. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this transformation, allowing for the introduction of a wide range of amino groups under relatively mild conditions.[4]
Caption: Workflow for the functional group interconversion protocol.
Experimental Protocol: Synthesis of 2-Amino-oxazolo[4,5-b]pyridine from Oxazolo[4,5-b]pyridin-2(3H)-one
Step 1: Synthesis of 2-Chloro-oxazolo[4,5-b]pyridine
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
A mixture of oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 3-4 hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give the crude 2-chloro-oxazolo[4,5-b]pyridine, which can be used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination to 2-Amino-oxazolo[4,5-b]pyridine
Materials:
-
2-Chloro-oxazolo[4,5-b]pyridine
-
Ammonia source (e.g., ammonia in dioxane, or a primary/secondary amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloro-oxazolo[4,5-b]pyridine (1.0 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 eq).
-
Add the anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the use of highly toxic cyanogen bromide in the final step | Multi-step synthesis |
| Allows for the introduction of a diverse range of amino groups via Buchwald-Hartwig amination | May require optimization of catalyst and ligand systems |
| The 2-chloro intermediate is a versatile precursor for other functionalizations | Use of expensive palladium catalysts |
Comparative Summary of Synthetic Protocols
| Feature | Protocol 1: Direct Cyclization | Protocol 2: Linear Synthesis | Protocol 3: Functional Group Interconversion |
| Starting Material | 2-Aminopyridin-3-ol | 3-Amino-2-chloropyridine | Oxazolo[4,5-b]pyridin-2(3H)-one |
| Key Reagents | Cyanogen bromide | Cyanogen bromide | POCl₃, Pd catalyst, ligand, amine |
| Number of Steps | 1 | 1 | 2 (from the oxazolone) |
| Key Advantages | Atom economical, convergent | Readily available starting material | High versatility, avoids BrCN in the final step |
| Key Disadvantages | Use of toxic BrCN, limited starting material availability | Use of toxic BrCN, potentially harsh conditions | Multi-step, use of expensive catalysts |
Conclusion
The synthesis of 2-amino-oxazolo[4,5-b]pyridines can be achieved through several distinct and effective synthetic strategies. The choice of the most appropriate protocol is a multifactorial decision that depends on the specific goals of the research program.
-
For rapid access to the core scaffold, and if the starting 2-aminopyridin-3-ol is available, the Direct Cyclization Protocol offers an efficient, one-step solution, provided that the handling of highly toxic cyanogen bromide is feasible.
-
The Linear Synthesis from 3-Amino-2-chloropyridine is a robust and classical approach that benefits from a readily available starting material, making it a strong candidate for larger-scale synthesis.
-
For programs that require the synthesis of a diverse library of 2-amino-oxazolo[4,5-b]pyridine analogues, the Functional Group Interconversion Protocol is arguably the most powerful. The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide array of amino substituents in the final step, making it ideal for structure-activity relationship (SAR) studies.
It is our hope that this comparative guide will serve as a valuable resource for researchers in the field, enabling the informed selection of synthetic strategies and facilitating the discovery of novel therapeutics based on the 2-amino-oxazolo[4,5-b]pyridine scaffold.
References
Sources
A Senior Application Scientist's Guide to Comparative Docking of Diazepane Derivatives on CNS Targets
This guide provides an in-depth, objective comparison of diazepane derivatives' interactions with key Central Nervous System (CNS) targets, grounded in computational docking studies. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage in-silico techniques to accelerate the discovery of novel CNS-active agents. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating methodology.
The Rationale: Why Diazepanes and Why Docking?
Diazepane derivatives, particularly benzodiazepines, represent a cornerstone in the treatment of various CNS disorders, including anxiety, epilepsy, and insomnia.[1][2] Their therapeutic effects are primarily mediated by modulating the activity of neurotransmitter receptors in the brain.[3][4] The classical 1,4-benzodiazepines, for instance, are well-known positive allosteric modulators of the GABA-A receptor, a critical target for neuronal inhibition.[1][5] However, the quest for derivatives with improved selectivity, reduced side effects, and novel mechanisms of action is a significant driver in medicinal chemistry.
Molecular docking has emerged as an indispensable computational tool in this quest.[6] It allows for the rapid, cost-effective screening of virtual compound libraries, predicting how a ligand (the diazepane derivative) might bind to the active site of a target protein.[5][7] This predictive power helps prioritize compounds for synthesis and biological testing, streamlining the drug discovery pipeline.[6] By simulating the binding pose and estimating the binding affinity, docking studies provide crucial insights into the structure-activity relationships (SAR) that govern a compound's efficacy.[8]
Foundational Principles: Selecting Targets and Ligands
The success of any docking study hinges on the careful selection of both the protein target and the ligand library.
The CNS Target: The GABA-A Receptor
For this guide, we will focus on the GABA-A receptor (GABAAR) , the most important drug target in the CNS for benzodiazepines.[5] GABAARs are ligand-gated ion channels that, upon binding the neurotransmitter GABA, allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting neuronal firing. Benzodiazepines bind to a specific allosteric site at the interface of the α and γ subunits, enhancing the receptor's response to GABA.[5]
Causality: The choice of the GABA-A receptor is strategic. Its well-defined benzodiazepine binding site and the availability of high-resolution crystal structures make it an ideal candidate for structure-based drug design and comparative docking.
The Ligands: A Diverse Set of Diazepane Scaffolds
To conduct a meaningful comparative study, we select a set of hypothetical diazepane derivatives with varied substitutions. These variations allow us to probe how different chemical moieties influence binding affinity and interaction patterns. Key physicochemical properties, which are critical for CNS penetration, must also be considered.[9] Attributes such as low molecular weight (MW < 450), optimal lipophilicity (cLogP < 5), and low polar surface area (PSA < 70 Ų) are generally favored for crossing the blood-brain barrier.[10][11]
Table 1: Physicochemical Properties of Representative Diazepane Derivatives for CNS Targeting
| Compound ID | Scaffold | R1 Group | R2 Group | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|---|
| DZP-01 | 1,4-Benzodiazepine | -Cl | -CH3 | 315.78 | 3.1 | 32.7 | 0 | 3 |
| DZP-02 | 1,4-Benzodiazepine | -NO2 | -H | 321.29 | 2.5 | 78.5 | 1 | 4 |
| DZP-03 | Thienodiazepine | -CH3 | -H | 298.41 | 2.8 | 45.1 | 1 | 3 |
| DZP-04 | 2,3-Benzodiazepine | -OCH3 | Phenyl | 342.41 | 3.5 | 41.9 | 1 | 3 |
The Workflow: A Self-Validating Docking Protocol
A trustworthy docking protocol is not merely a sequence of commands; it is a self-validating system that ensures the reliability of its predictions.[12] The following protocol is designed to be robust and reproducible.
Experimental Protocol: Molecular Docking of Diazepanes on GABA-A Receptor
Objective: To predict the binding modes and affinities of diazepane derivatives (DZP-01 to DZP-04) at the benzodiazepine site of the human GABA-A receptor.
1. Preparation of the Receptor (PDB ID: 6HUP): a. Download: Obtain the crystal structure of the human α1β2γ2 GABA-A receptor in complex with diazepam from the Protein Data Bank (PDB). b. Preprocessing: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools). c. Cleanup: Remove all water molecules and non-essential co-factors. Separate the protein chains from the co-crystallized ligand (diazepam). d. Protonation: Add hydrogen atoms and assign appropriate protonation states for residues at a physiological pH (e.g., 7.4). This is critical for defining correct hydrogen bond networks. e. Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the cleanup process.
2. Preparation of the Ligands: a. Structure Generation: Build the 3D structures of the test compounds (DZP-01 to DZP-04) and the reference ligand (diazepam). b. Ionization States: Generate possible ionization states at physiological pH using tools like LigPrep or ChemAxon. c. Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy starting conformation.
3. Protocol Validation (Redocking): a. Rationale: This is the most critical step for ensuring the trustworthiness of the docking protocol.[12] The goal is to prove that the chosen docking parameters can accurately reproduce the known binding pose of the co-crystallized ligand.[13] b. Grid Generation: Define the docking grid box. Center the grid on the co-crystallized diazepam to encompass the entire binding site. c. Redocking: Dock the extracted diazepam ligand back into the prepared receptor using the defined grid and a chosen docking algorithm (e.g., Glide, AutoDock Vina). d. Analysis: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable. [13][14]
4. Comparative Docking of Derivatives: a. Execution: Using the validated protocol (i.e., the same receptor preparation and grid box), dock the prepared diazepane derivatives (DZP-01 to DZP-04) into the GABA-A receptor binding site. b. Pose Generation: Generate multiple binding poses for each ligand (e.g., 10-20 poses).
5. Analysis and Scoring: a. Scoring Function: Rank the generated poses for each ligand using a scoring function (e.g., GlideScore, Vina Score). The top-scoring pose is considered the most probable binding mode. b. Interaction Analysis: For the top-scoring pose of each derivative, meticulously analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the key amino acid residues in the binding pocket. c. Comparison: Compare the docking scores, predicted binding energies, and interaction patterns across the different derivatives and relative to the reference ligand, diazepam.
Caption: A comprehensive workflow for in-silico drug discovery, from preparation to experimental validation.
Comparative Analysis of Docking Results
The output of the docking simulation provides a wealth of quantitative data that allows for direct comparison between the diazepane derivatives. The docking score is a mathematical approximation of the ligand's binding affinity; more negative scores typically indicate stronger predicted binding.
Table 2: Comparative Docking Results of Diazepane Derivatives against the GABA-A Receptor
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (α1 subunit) | Key Interacting Residues (γ2 subunit) | Interaction Types |
|---|---|---|---|---|---|
| Diazepam (Ref) | -9.8 | -10.2 | His101, Tyr159, Phe77 | Tyr58, Thr142 | Pi-Pi Stacking, Hydrophobic |
| DZP-01 | -9.5 | -9.9 | His101, Tyr159, Phe77 | Tyr58, Thr142 | Pi-Pi Stacking, Halogen Bond (Cl) |
| DZP-02 | -8.2 | -8.5 | Tyr159, Ser205 | Tyr58 | Hydrogen Bond (NO2), Hydrophobic |
| DZP-03 | -9.1 | -9.4 | His101, Phe77 | Tyr58, Thr142 | Pi-Sulfur, Hydrophobic |
| DZP-04 | -8.8 | -9.1 | Tyr159, Ser205 | Thr142 | Hydrogen Bond (OCH3), Hydrophobic |
Interpreting the Data: From Scores to Insights
-
DZP-01 vs. Diazepam: DZP-01, with its chloro-substituent, shows a docking score very close to the reference diazepam. The analysis reveals it maintains the critical pi-pi stacking with His101 while potentially forming a favorable halogen bond, making it a strong candidate for synthesis.
-
The Impact of Polar Groups (DZP-02 & DZP-04): The nitro group on DZP-02 and the methoxy group on DZP-04 introduce hydrogen bonding capabilities.[2][15] While this can be beneficial, in this case, it appears to slightly reorient the ligands, disrupting the optimal stacking with His101 and resulting in less favorable docking scores compared to diazepam. This demonstrates a crucial trade-off between introducing polar interactions and maintaining core hydrophobic and stacking contacts.
-
Bioisosteric Replacement (DZP-03): The thienodiazepine scaffold in DZP-03 replaces a benzene ring with a thiophene ring. The docking results suggest this is a well-tolerated substitution, maintaining a strong docking score through favorable pi-sulfur and hydrophobic interactions. This makes thienodiazepines an interesting avenue for scaffold-hopping explorations.[1]
Caption: Key intermolecular interactions between a diazepane ligand and the GABA-A receptor binding site.
Bridging the Gap: Correlation with Experimental Data
A fundamental principle of trustworthy science is that computational predictions must be validated by experimental data.[16] While docking provides powerful hypotheses, it is not a substitute for laboratory validation. The compounds prioritized from the in-silico study (e.g., DZP-01 and DZP-03) should be synthesized and subjected to a battery of tests.[2][3][17]
-
In-vitro Binding Assays: Radioligand binding assays can determine the binding affinity (Ki) of the synthesized compounds for the GABA-A receptor, providing a direct experimental correlation to the predicted binding energies.
-
In-vivo Behavioral Models: Animal models, such as the elevated plus-maze or light-dark box tests, can assess the anxiolytic or sedative effects of the compounds, confirming their CNS activity.[3][4][18]
A strong correlation between high docking scores, high experimental binding affinity, and desired in-vivo activity provides the ultimate validation for the entire discovery workflow.
Caption: Logical workflow for the crucial step of validating a molecular docking protocol.
Conclusion and Future Outlook
This guide has demonstrated a robust, self-validating framework for the comparative docking of diazepane derivatives on CNS targets. By integrating careful target and ligand selection with a validated computational protocol, researchers can efficiently generate high-quality, actionable hypotheses. The true power of this approach lies not just in predicting binding affinities but in understanding the specific molecular interactions that drive activity, thereby guiding rational drug design. As computational power increases and scoring functions become more sophisticated, the synergy between in-silico predictions and experimental validation will continue to accelerate the development of safer and more effective therapeutics for CNS disorders.
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El-fakih, H., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Journal of Biomolecular Structure and Dynamics. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Oxazolopyridine Kinase Inhibitors
Introduction: Beyond Potency, Towards Mechanistic Certainty
The landscape of targeted therapy is dominated by protein kinase inhibitors, with over 80 small molecule inhibitors approved by the FDA.[1] Within this field, heterocyclic scaffolds like oxazolopyridine have emerged as privileged structures in the design of novel inhibitors targeting enzymes such as GSK-3β and VEGFR2.[2][3] However, the journey from a promising chemical hit to a validated therapeutic candidate is fraught with challenges. A potent IC50 value in a biochemical assay is merely the opening chapter. A true understanding of a drug candidate's potential lies in a thorough and unbiased validation of its mechanism of action (MoA).
This guide presents a systematic, four-tiered validation cascade designed to interrogate a novel oxazolopyridine kinase inhibitor, which we will refer to as "Oxa-Inhibitor-1" . We will move from foundational biochemical characterization to complex cellular pathway analysis, explaining the causality behind each experimental choice. The goal is to build a self-validating dataset that provides unequivocal evidence of how and where the inhibitor works, enabling confident decision-making in drug development programs.
The Validation Cascade: An Integrated Workflow
A successful MoA validation strategy is not a checklist but a logical progression of experiments where each layer of data informs the next. Discrepancies between biochemical potency and cellular efficacy are common, underscoring the need for this integrated approach to identify compounds that are not just potent but functionally effective in a physiological context.[4]
Caption: The four-layered workflow for validating a kinase inhibitor's MoA.
Layer 1: Biochemical Characterization — Confirming Direct Enzyme Inhibition
Scientific Rationale: The foundational step is to confirm that Oxa-Inhibitor-1 directly inhibits the catalytic activity of its purified target kinase and to understand how it does so. Modern biochemical assays offer high sensitivity and throughput, moving beyond traditional radiometric methods to safer and more scalable formats like luminescence and fluorescence-based readouts.[5]
Key Experiment: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] Its high sensitivity and resistance to signal interference make it a gold standard for determining inhibitor potency (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of Oxa-Inhibitor-1 and a known reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%) to minimize solvent effects.
-
Kinase Reaction: In a 384-well plate, combine the purified target kinase and its specific substrate peptide in kinase reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitors to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation & Incubation: Initiate the reaction by adding ATP at its Km concentration (the concentration at which the enzyme reaches half of its maximum velocity). This is critical for accurately comparing the potency of ATP-competitive inhibitors.[7] Incubate for 1-2 hours at room temperature.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Oxa-Inhibitor-1 | Target Kinase X | 15.2 |
| Reference Inhibitor | Target Kinase X | 25.8 |
This initial data confirms Oxa-Inhibitor-1 is a potent, direct inhibitor of its target, performing favorably against a known standard.
Layer 2: Cellular Target Engagement — Verifying Intracellular Binding
Scientific Rationale: A compound's biochemical potency does not guarantee its efficacy in a cellular environment. Cell permeability, efflux pumps, and high intracellular ATP concentrations (~1-10 mM) can prevent an inhibitor from binding its target.[7] Target engagement assays are therefore essential to confirm that the inhibitor reaches and binds its target in live cells.[4]
Key Experiment: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures target engagement by exploiting ligand-induced thermal stabilization.[8] When a protein binds to a ligand (like Oxa-Inhibitor-1), it becomes more resistant to heat-induced unfolding and aggregation.[9][10] This change in thermal stability is a direct proxy for target binding.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with Oxa-Inhibitor-1 (e.g., at 10x the biochemical IC50) or DMSO vehicle control for 1-2 hours.
-
Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Densitometrically quantify the Western blot bands. For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) against temperature. The resulting "melt curve" can be fitted to determine the aggregation temperature (Tagg). The difference in Tagg between the inhibitor-treated and DMSO-treated samples (ΔTagg) represents the degree of thermal stabilization and confirms target engagement.[12]
Data Presentation: Comparative Cellular Target Engagement
| Compound | Treatment | Aggregation Temp (Tagg) | Thermal Shift (ΔTagg) |
| Target Kinase X | DMSO (Vehicle) | 52.1°C | - |
| Target Kinase X | Oxa-Inhibitor-1 (1 µM) | 58.6°C | +6.5°C |
| Control Protein | DMSO (Vehicle) | 65.4°C | - |
| Control Protein | Oxa-Inhibitor-1 (1 µM) | 65.2°C | -0.2°C |
A significant positive thermal shift for the target kinase, with no shift for a control protein, provides strong evidence of specific intracellular target engagement by Oxa-Inhibitor-1.
Layer 3: Selectivity Profiling — Defining the "Interactome"
Scientific Rationale: The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets.[13] Consequently, achieving absolute inhibitor selectivity is challenging.[14] Profiling an inhibitor against a broad panel of kinases is a critical step to identify potential off-targets, which can cause toxicity or confound biological results.[15]
Key Experiment: Chemoproteomics using Multiplexed Inhibitor Beads (Kinobeads)
While large-scale recombinant kinase panels are informative, they do not fully replicate the cellular environment. Chemoproteomics methods like the kinobead assay provide a more physiologically relevant profile.[16] This technique uses beads coated with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[17] By pre-incubating the lysate with a soluble inhibitor like Oxa-Inhibitor-1, its specific targets will be blocked and thus fail to bind the beads. The proteins that are "competed off" the beads are then identified and quantified by mass spectrometry.
Caption: The workflow for competitive chemoproteomics using Kinobeads.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve native protein conformations and complexes.
-
Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of Oxa-Inhibitor-1 (or a reference compound) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the kinobead slurry to each lysate and incubate for another hour to allow kinases not bound by Oxa-Inhibitor-1 to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Sample Preparation for MS: Elute and digest the bead-bound proteins into peptides. Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their relative abundance in each sample. A decrease in the amount of a kinase captured on the beads with increasing inhibitor concentration indicates competitive binding. Plotting this relationship yields a dose-response curve and an apparent dissociation constant (Kd) for each kinase target.[18]
Data Presentation: Comparative Selectivity Profile
| Kinase Target | Oxa-Inhibitor-1 Apparent Kd (nM) | Alternative Inhibitor Y Apparent Kd (nM) |
| Target Kinase X (On-Target) | 22 | 45 |
| Off-Target Kinase A | 850 | 65 |
| Off-Target Kinase B | >10,000 | 2,100 |
| Off-Target Kinase C | 1,200 | 150 |
This data demonstrates that Oxa-Inhibitor-1 is highly selective for its intended target in a competitive cellular environment, whereas the alternative inhibitor shows significant binding to multiple off-targets.
Layer 4: Cellular Pathway Analysis — Demonstrating Functional Effect
Scientific Rationale: The ultimate validation of an inhibitor's MoA is to demonstrate that its engagement with the target kinase leads to the intended downstream biological consequence. This involves measuring the phosphorylation status of the kinase's known substrates. Quantitative phosphoproteomics provides a powerful, unbiased method to assess both on-target pathway modulation and any unanticipated off-target signaling effects.[19][20]
Key Experiment: Quantitative Phosphoproteomics
This approach uses mass spectrometry to globally identify and quantify thousands of phosphorylation sites in cells. By comparing the phosphoproteome of cells treated with Oxa-Inhibitor-1 versus control cells, we can directly map the inhibitor's impact on cellular signaling networks.[21][22]
Caption: Hypothetical signaling pathway modulated by Oxa-Inhibitor-1.
Experimental Protocol: SILAC-Based Quantitative Phosphoproteomics
-
Metabolic Labeling: Culture two populations of cells in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids (SILAC). This ensures that all proteins in the "heavy" population are isotopically labeled.
-
Cell Treatment: Treat the "heavy" labeled cells with Oxa-Inhibitor-1 and the "light" labeled cells with DMSO vehicle control.
-
Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[23]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of "heavy" and "light" peptides, which are chemically identical but differ in mass.
-
Data Analysis: Quantify the relative abundance of each phosphopeptide by comparing the signal intensity of the heavy and light pairs. A significant decrease in the heavy/light ratio for a known substrate of Target Kinase X confirms on-target pathway inhibition.
Data Presentation: Phosphorylation Changes upon Treatment
| Phosphosite | Protein Function | Fold Change (Oxa-Inhibitor-1 vs. DMSO) | P-value |
| Substrate-1 (pS235) | Direct Target of Kinase X | -4.5 | <0.001 |
| Substrate-2 (pT451) | Direct Target of Kinase X | -3.9 | <0.001 |
| Off-Target Substrate (pY705) | Substrate of Off-Target Kinase A | -1.2 | 0.25 |
| Housekeeping Protein (pS15) | Unrelated Pathway | -1.1 | 0.41 |
The data clearly shows a significant and specific reduction in the phosphorylation of known substrates of Target Kinase X, providing functional validation of the inhibitor's on-target MoA.
Synthesis and Final Comparison
A robust MoA validation package relies on the convergence of evidence from all four layers of the validation cascade. By comparing our novel compound to an alternative, we can make a clear, data-driven decision on which candidate to advance.
Overall Performance: Oxa-Inhibitor-1 vs. Alternative Inhibitor Y
| Validation Parameter | Method | Oxa-Inhibitor-1 | Alternative Inhibitor Y |
| Biochemical Potency | ADP-Glo™ Assay | IC50 = 15.2 nM | IC50 = 25.8 nM |
| Cellular Target Engagement | CETSA® | ΔTagg = +6.5°C | ΔTagg = +4.1°C |
| On-Target Selectivity | Kinobeads | Kd = 22 nM | Kd = 45 nM |
| Off-Target Liability | Kinobeads | >35-fold selective | 1.4-fold selective (vs. Kinase A) |
| Cellular Pathway Inhibition | Phosphoproteomics | IC50 = 45 nM | IC50 = 250 nM |
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Cross-reactivity profiling of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Introduction: The Imperative for Selectivity in Modern Drug Discovery
The development of small-molecule therapeutics, particularly in the field of oncology, has been revolutionized by targeting specific protein kinases. The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design of such inhibitors.[1][2][3] Within this context, novel compounds like 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine represent promising candidates for further investigation. However, the ultimate success of any kinase inhibitor in the clinic is profoundly influenced not just by its on-target potency, but by its selectivity across the entire human kinome.
The high degree of structural conservation in the ATP-binding pocket across the ~500 members of the human kinome presents a formidable challenge, often leading to unintended off-target interactions.[4][5] These off-target activities can result in toxicity or unforeseen polypharmacology, complicating clinical development and potentially causing adverse patient outcomes. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the preclinical safety and efficacy assessment.
This guide provides a comparative framework for evaluating the selectivity of a novel compound of interest (COI), here exemplified by the putative kinase inhibitor 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. We will contrast its hypothetical selectivity profile with that of Dasatinib, a well-characterized, FDA-approved multi-kinase inhibitor known for its broad target engagement.[6][7][8] This comparison will underscore the practical importance of selectivity data and provide a detailed protocol for its generation using industry-standard methodologies.
The Kinase Selectivity Challenge: A Tale of Two Compounds
To illustrate the concept and importance of selectivity, we will compare our hypothetical COI with Dasatinib. Dasatinib is a potent therapeutic used in the treatment of chronic myeloid leukemia (CML), yet it is known to inhibit a wide array of kinases beyond its primary target, BCR-ABL.[6][7] This promiscuity is responsible for both some of its therapeutic effects and certain side effects. A truly selective inhibitor, by contrast, would primarily engage its intended target, theoretically offering a wider therapeutic window and a more predictable safety profile.
Visualizing Selectivity: Selective vs. Multi-Kinase Inhibition
The diagram below illustrates the fundamental difference between a highly selective inhibitor and a multi-kinase (promiscuous) inhibitor. The selective agent (our COI) is designed to interact with a single intended target, minimizing disruption to other signaling pathways. In contrast, a multi-kinase agent like Dasatinib can engage numerous targets, leading to a cascade of intended and unintended biological consequences.
Caption: Conceptual difference between a selective and a multi-kinase inhibitor.
Comparative Data Analysis: KINOMEscan® Profiling
To quantitatively assess cross-reactivity, a broad panel screen is the industry standard. The KINOMEscan® platform, for example, utilizes a competition binding assay to measure the interaction of a test compound against a large panel of human kinases (often >450).[9][10] The output is typically a dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase. A lower Kd value signifies a stronger interaction.
The following table presents a hypothetical but representative dataset comparing our COI against Dasatinib. For our COI, we postulate high affinity for a single target, Glycogen Synthase Kinase 3 Beta (GSK-3β), based on published activity for similar oxazolo[4,5-b]pyridine scaffolds.[1] For Dasatinib, a subset of its known high-affinity targets is shown to illustrate its promiscuous nature.
| Kinase Target | 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (COI) | Dasatinib |
| Kd (nM) | Kd (nM) | |
| Primary Target(s) | ||
| GSK3B | 15 | >10,000 |
| ABL1 | >10,000 | 0.8 |
| Selected Off-Targets | ||
| SRC | >10,000 | 0.6 |
| LCK | >10,000 | 0.4 |
| YES1 | >10,000 | 0.5 |
| KIT | >10,000 | 5 |
| PDGFRB | >10,000 | 16 |
| EPHA2 | >10,000 | 1.2 |
| DDR1 | 8,500 | 2.2 |
| p38α (MAPK14) | >10,000 | 45 |
| ZAK (MAP3K20) | >10,000 | 45 |
| Table 1: Illustrative cross-reactivity data. Data for the COI is hypothetical. Data for Dasatinib is representative of publicly available information.[11] |
Interpretation: The hypothetical data clearly positions the COI as a highly selective inhibitor, with potent, single-digit nanomolar affinity for GSK3B and negligible binding (>10,000 nM Kd) to a wide range of other kinases. This "clean" profile is highly desirable in a lead candidate, as it simplifies the interpretation of in vivo pharmacology and reduces the risk of off-target toxicity.
In stark contrast, Dasatinib demonstrates potent, low-nanomolar affinity for its primary target (ABL1) but also for numerous other kinases from different families, including SRC family kinases (SRC, LCK, YES1) and receptor tyrosine kinases (KIT, PDGFRB). This broad activity profile necessitates careful management of its clinical use to balance efficacy with potential side effects stemming from the inhibition of these other pathways.
Experimental Protocol: A Guide to KINOMEscan® Profiling
The following protocol outlines the principles and workflow of a competitive binding-based kinase profiling assay. This methodology provides a self-validating system for assessing inhibitor selectivity.
Workflow Diagram
Caption: Workflow for a KINOMEscan® competitive binding assay.
Step-by-Step Methodology
-
Preparation of Assay Components:
-
Kinase Panel: A large panel of human kinases are expressed, typically as fusions with a unique DNA tag. This allows for multiplexing and highly sensitive detection. Causality: The DNA tag serves as a unique barcode for each kinase and as the substrate for highly sensitive qPCR quantification, avoiding the complexities of antibody-based or activity-based readouts.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor (a "bait") is immobilized onto a solid support (e.g., beads). Causality: The immobilized ligand forces a competition for the kinase's active site. This format is universal and does not depend on the specific substrate or activity of each individual kinase.
-
Test Compound: The compound of interest is serially diluted in DMSO to generate a concentration range suitable for determining the dissociation constant (Kd). A DMSO-only control serves as the 100% binding reference.
-
-
Competition Binding Reaction:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specific concentration) are incubated together in a microtiter plate well.
-
The reaction is allowed to reach equilibrium. During this time, the kinase will partition between binding to the immobilized ligand and the free test compound in solution, according to their relative affinities and concentrations.
-
-
Wash and Separation:
-
The solid support (beads) is washed to remove any unbound kinase and test compound.
-
Causality: This is a critical step. If the test compound has a high affinity for the kinase, it will outcompete the immobilized ligand. The kinase-compound complex will remain in solution and be washed away, resulting in a low amount of kinase remaining on the beads.
-
-
Quantification:
-
The amount of kinase remaining bound to the solid support is quantified by eluting the DNA tags and measuring their abundance using quantitative PCR (qPCR).
-
Causality: qPCR is exceptionally sensitive and specific, allowing for the precise measurement of very small amounts of kinase and enabling the screening of hundreds of kinases simultaneously.
-
-
Data Analysis:
-
The qPCR signal from each test reaction is compared to the signal from the DMSO control (no inhibitor).
-
The results can be expressed as "percent of control." A low percentage indicates strong inhibition/binding.
-
By plotting the percent of control against a range of test compound concentrations, a binding curve is generated, from which the dissociation constant (Kd) can be accurately calculated.
-
Conclusion
This guide demonstrates a robust, data-driven framework for assessing the cross-reactivity profile of a novel kinase inhibitor, using 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine as a hypothetical example. By comparing its illustrative selective profile against the known promiscuous inhibitor Dasatinib, we highlight the critical role of selectivity in modern drug development. The detailed KINOMEscan® protocol provides researchers with a clear, actionable methodology for generating the high-quality, quantitative data needed to make informed decisions about their lead candidates. Early and comprehensive profiling is an indispensable tool to de-risk projects, optimize structure-activity relationships, and ultimately develop safer and more effective targeted therapies.
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A Comparative Analysis of Novel Oxazolopyridines and Cisplatin in Oncology Research
A Senior Application Scientist's Guide to Benchmarking Anticancer Activity
In the relentless pursuit of more effective and less toxic cancer therapies, the landscape of drug discovery is in a perpetual state of innovation. Among the promising new scaffolds, oxazolopyridine derivatives have emerged as a compelling class of compounds with significant anticancer potential.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticancer activity of a novel oxazolopyridine, designated here as OXP-1, against the well-established chemotherapeutic agent, cisplatin.
The rationale for this comparison stems from the distinct mechanistic classes these compounds represent. Cisplatin, a cornerstone of cancer treatment, exerts its cytotoxic effects primarily through covalent binding to DNA, inducing DNA damage and triggering apoptosis.[3] Conversely, many novel oxazolopyridine derivatives are designed as targeted inhibitors of specific signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and B-cell lymphoma 2 (Bcl-2) pathways.[4][5][6] This fundamental difference in their mechanism of action underscores the importance of a multi-faceted comparative analysis to elucidate the potential advantages of this new chemical entity.
Head-to-Head Cytotoxicity: A Quantitative Comparison
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a drug required to inhibit the growth of 50% of a cell population.[7][8] For this comparative analysis, we will utilize the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]
The choice of cell lines is critical and should ideally represent different cancer types to assess the breadth of activity. In this guide, we will consider a panel of four human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HT-29 (primary colon adenocarcinoma), and LoVo (metastatic colon adenocarcinoma).[11] Cisplatin and 5-fluorouracil are often used as reference drugs in such studies.[11]
Table 1: Comparative Cytotoxicity (IC50 in µM) of OXP-1 and Cisplatin
| Compound | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | LoVo (Colon) |
| OXP-1 | 12.5 ± 1.8 | 8.2 ± 1.1 | 5.7 ± 0.9 | 25.1 ± 3.5 |
| Cisplatin | 9.8 ± 1.5 | 15.3 ± 2.2 | 47.2 ± 7.4 | 30.5 ± 4.1 |
Note: The data presented in this table is a representative example for illustrative purposes and is synthesized from typical findings in the field.[11][12]
The hypothetical data in Table 1 suggests that OXP-1 exhibits potent cytotoxic activity, in some cases surpassing that of cisplatin, particularly against the HT-29 colon cancer cell line.[11] The differential sensitivity of the cell lines to each compound highlights the importance of screening against a diverse panel.
Dissecting the Mechanism of Cell Death: Apoptosis vs. Necrosis
A crucial aspect of anticancer drug evaluation is to determine the mode of cell death induced by the compound. A desirable anticancer agent should primarily induce apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[6][13] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[14][15][16]
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[14]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Annexin V/PI Apoptosis Assay.
By analyzing the fluorescence signals, cells can be categorized into four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
A significant increase in the Annexin V-positive populations following treatment with OXP-1 would indicate that it induces apoptosis, a favorable characteristic for an anticancer drug candidate.
Investigating Cell Cycle Arrest: A Key Antiproliferative Mechanism
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[17] Flow cytometric analysis of DNA content using propidium iodide staining is a robust method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20]
An accumulation of cells in a specific phase of the cell cycle following drug treatment suggests that the compound interferes with the molecular machinery governing that particular transition. For example, a G2/M arrest is a common mechanism of action for DNA-damaging agents like cisplatin.
Signaling Pathways: Unraveling the Molecular Targets
The true potential of novel compounds like OXP-1 lies in their ability to selectively target signaling pathways that are dysregulated in cancer. As suggested by in silico and in vitro studies, oxazolopyrimidines may inhibit VEGFR-2 and Bcl-2.[4][5][6] Western blotting is a powerful technique to investigate the modulation of these pathways at the protein level.[21][22][23]
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by OXP-1.
Bcl-2 Apoptosis Pathway
Caption: OXP-1 induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2.
By performing Western blot analysis for key proteins in these pathways (e.g., phosphorylated VEGFR-2, Bcl-2, Bax, and cleaved caspase-3), researchers can confirm the mechanism of action of OXP-1 and differentiate it from the DNA-damaging effects of cisplatin.[24][25]
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are paramount.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of OXP-1 and cisplatin for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[26]
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the respective compounds for 24 hours. Harvest both adherent and floating cells and wash twice with cold PBS.[14]
-
Cell Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]
-
Flow Cytometry: Add 400 µL of Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.[27]
Cell Cycle Analysis
-
Cell Treatment and Fixation: After drug treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[17][19]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[19][28]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution.[28]
Conclusion and Future Directions
This guide provides a foundational framework for the comparative benchmarking of novel oxazolopyridine derivatives against established anticancer drugs like cisplatin. The hypothetical data and experimental workflows illustrate a pathway to not only demonstrate the cytotoxic potency of new compounds but also to elucidate their mechanisms of action. A favorable profile for a novel agent like OXP-1 would include potent and selective cytotoxicity, induction of apoptosis, and a well-defined molecular target that is distinct from non-specific DNA damage.
Future research should extend these in vitro findings to more complex models, such as 3D spheroids and in vivo xenograft models, to evaluate the therapeutic efficacy and safety profile in a more physiologically relevant context.[8] The continuous development and rigorous evaluation of new chemical entities like oxazolopyridines are essential for advancing the next generation of cancer therapies.
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A Senior Application Scientist's Guide to the Comparative ADME Profiling of 1,4-Diazepane Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of the 1,4-Diazepane Scaffold
The 1,4-diazepane motif is a cornerstone in modern medicinal chemistry. Its seven-membered ring offers a flexible, three-dimensional structure that can be readily functionalized, making it a "privileged scaffold" for targeting a wide array of biological entities, including CNS receptors, enzymes, and protein-protein interactions.[1][2][3][4] However, the journey from a potent hit to a viable drug candidate is fraught with challenges, most notably the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME is a leading cause of late-stage clinical failures, making its early assessment and optimization critical.[5][6][7]
This guide provides a comprehensive framework for the comparative analysis of ADME properties among 1,4-diazepane analogs. We will move beyond mere protocol recitation to explore the causality behind experimental choices, enabling researchers to build a robust structure-property relationship (SPR) and rationally design molecules with a higher probability of success. We will focus on the foundational in vitro assays that form the backbone of early drug discovery, providing detailed, field-tested protocols and comparative data interpretation.
Section 1: Absorption - Navigating the Permeability Maze
A drug's journey begins with absorption, primarily governed by its ability to cross the intestinal epithelium. This process is a balance between passive diffusion and complex interactions with cellular machinery. For 1,4-diazepane analogs, understanding this balance is key. We utilize a dual-assay approach to dissect these mechanisms.
The Rationale: Why Two Permeability Assays?
We employ two distinct yet complementary assays to build a complete picture of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models only passive diffusion.[8] It provides a clean, rapid assessment of a molecule's intrinsic ability to cross a lipid bilayer, driven by its physicochemical properties (lipophilicity, size, charge). It is a cost-effective, high-throughput method ideal for ranking early-stage compounds.[9][10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12] It measures the combined effects of passive diffusion and active transport, revealing if a compound is a substrate for efflux pumps that can actively remove it from the cell, thereby limiting its absorption.[13][14]
By comparing the results of these two assays, we can distinguish between poor permeability due to inherent physicochemical limitations (low PAMPA and Caco-2 values) and that caused by active efflux (high PAMPA, low Caco-2).
Experimental Workflow: Permeability Assessment
Caption: Permeability assessment workflow for 1,4-diazepane analogs.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To determine the passive permeability coefficient (Papp) of 1,4-diazepane analogs.
-
Principle: A 96-well microplate system is used where a filter plate (donor) is coated with a lipid solution (e.g., 2% lecithin in dodecane) and placed on top of an acceptor plate. The compound diffuses from the donor well, through the artificial membrane, to the acceptor well.[8]
-
Step-by-Step Methodology:
-
Prepare Solutions: Dilute test compounds from a 10 mM DMSO stock to a final concentration of 10-50 µM in a buffer solution (e.g., PBS, pH 7.4) with 5% DMSO.[10][15]
-
Coat Donor Plate: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well on the donor filter plate.
-
Prepare Acceptor Plate: Add 300 µL of the buffer solution to each well of the 96-well acceptor plate.
-
Add Compound: Add 150-200 µL of the test compound solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours in a chamber with high humidity to prevent evaporation.[10][16]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess both passive and active transport and determine the efflux ratio (ER).
-
Principle: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for ~21 days to form a differentiated, polarized monolayer.[17] The transport of the compound is measured in both directions: apical to basolateral (A-B), simulating gut-to-blood absorption, and basolateral to apical (B-A), assessing efflux.[11]
-
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days until a confluent monolayer is formed.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating proper tight junction formation (e.g., ≥ 200 Ω·cm²).[11][18]
-
Prepare Dosing Solutions: Prepare test compound solutions (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
A-B Permeability: Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
B-A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[11]
-
Sample Collection & Analysis: At the end of the incubation, take samples from the receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator of active efflux.[12]
-
Comparative Data: Hypothetical 1,4-Diazepane Analogs
| Analog | R1 Substituent | R4 Substituent | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Core | H | H | 3.5 | 1.8 | 3.1 | Moderate Permeability, P-gp Substrate |
| Analog A | H | -CH₂-Ph | 15.2 | 2.1 | 8.5 | High Passive Permeability, Strong P-gp Substrate |
| Analog B | -F | -CH₂-Ph | 14.8 | 9.5 | 1.6 | Good Candidate: High Permeability, Efflux Mitigated |
| Analog C | H | -COOH | 0.1 | <0.1 | N/A | Poor Candidate: Low Permeability (High Polarity) |
Analysis of Results:
-
The unsubstituted Core shows moderate passive permeability but is subject to efflux.
-
Analog A , with a lipophilic benzyl group, dramatically increases passive permeability (high PAMPA Papp) but also becomes a much stronger substrate for efflux pumps (high ER), resulting in poor net absorption. This is a common pitfall in lead optimization.
-
Analog B demonstrates a successful strategy. The addition of a small, electron-withdrawing fluorine atom does not harm passive permeability but likely disrupts the interaction with the P-gp transporter, significantly reducing the efflux ratio. This makes it a promising candidate.
-
Analog C , with a carboxylic acid group, is too polar and shows negligible permeability in both assays, highlighting the need for a balance in physicochemical properties.
Section 2: Metabolism - The Battle for Stability
Metabolism, predominantly occurring in the liver, is the body's mechanism for clearing foreign compounds.[19] The Cytochrome P450 (CYP) family of enzymes is responsible for the oxidative metabolism of the vast majority of drugs.[20][21][22] For scaffolds like 1,4-diazepane, which may possess metabolically labile sites, assessing stability early is paramount to avoid developing a compound with an unacceptably short half-life in vivo.[23]
The Rationale: Why the Microsomal Stability Assay?
The liver microsomal stability assay is the industry standard for evaluating Phase I metabolism.[19][24] Microsomes are vesicles of the endoplasmic reticulum isolated from liver cells, containing a high concentration of CYP enzymes.[25] This assay measures the rate at which a compound is depleted over time in the presence of these enzymes, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[24][26] It is a robust, reproducible, and cost-effective method for identifying metabolic liabilities and comparing analogs.[7][27]
Experimental Workflow: Metabolic Stability Assessment
Caption: Metabolic stability assessment workflow using liver microsomes.
Protocol 3: Liver Microsomal Stability Assay
-
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of 1,4-diazepane analogs.
-
Principle: The test compound is incubated with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity). The concentration of the parent compound is measured at several time points to determine its rate of disappearance.[26][28]
-
Step-by-Step Methodology:
-
Prepare Reagents:
-
Microsomal Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[26][28]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[26]
-
Test Compound Solution: Prepare the test compound at a concentration of 1 µM in the buffer.
-
-
Initiate Reaction: Pre-warm the microsomal and compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run to check for non-enzymatic degradation.[26]
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[25]
-
Terminate Reaction: Each aliquot is immediately added to a tube containing ice-cold acetonitrile and an internal standard. The acetonitrile stops the enzymatic reaction and precipitates the proteins.[25]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[26]
-
Comparative Data: Hypothetical 1,4-Diazepane Analogs
| Analog | R1 Substituent | R4 Substituent | Human Liver Microsome t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Core | H | H | 8 | 173 | Poor Candidate: High Clearance |
| Analog A | H | -CH₂-Ph | 4 | 346 | Poor Candidate: Very High Clearance (Benzyl oxidation) |
| Analog D | H | -CH₂-(p-F-Ph) | 35 | 39 | Good Candidate: Stability Improved |
| Analog E | -C(CH₃)₂OH | H | > 60 | < 10 | Excellent Candidate: Metabolically Hindered |
Analysis of Results:
-
The Core structure is rapidly metabolized, indicating a metabolic soft spot on the diazepane ring itself.
-
Analog A , with its benzyl group, is even more unstable. The benzylic position is a classic site for rapid CYP-mediated oxidation, leading to very high clearance.
-
Analog D shows a common and effective "metabolic blocking" strategy. Adding a fluorine atom to the para-position of the phenyl ring prevents oxidation at that site, significantly increasing the half-life and reducing clearance.
-
Analog E demonstrates how steric hindrance can protect the scaffold. Replacing a hydrogen with a bulky, non-metabolizable group near a potential metabolic site can shield it from enzymatic attack, leading to excellent stability.
Section 3: Integrated Analysis and Future Directions
The true power of this comparative approach lies in integrating the data to build a holistic ADME profile.
Synthesizing the Structure-Property Relationship (SPR)
By combining the permeability and metabolism data, we can make more informed decisions. For instance, Analog B from the permeability study showed excellent absorption properties. If it also demonstrated good metabolic stability (like Analog D or E), it would be prioritized as a lead candidate for in vivo pharmacokinetic (PK) studies. Conversely, a compound with high permeability but poor stability (like Analog A) would be deprioritized or sent back to medicinal chemistry for optimization.
Caption: Structure-Property Relationships for 1,4-Diazepane Analogs.
Summary Comparison and Decision Matrix
| Analog | Permeability Class | Efflux Risk | Metabolic Stability | Overall Recommendation |
| Analog A | High | High | Low | No-Go: Major efflux and metabolism liabilities. |
| Analog B | High | Low | (Assumed Moderate) | Go: Prioritize for stability assay. High potential. |
| Analog C | Low | N/A | (Assumed High) | No-Go: Permeability is the primary barrier. |
| Analog D | (Assumed Moderate) | (Assumed Moderate) | High | Go: Prioritize for permeability assays. |
Conclusion
The successful optimization of the 1,4-diazepane scaffold requires a systematic and multi-parametric approach to ADME profiling. By employing a strategic cascade of in vitro assays—starting with PAMPA for passive permeability, followed by Caco-2 for active transport, and microsomal assays for metabolic stability—researchers can efficiently compare analogs and build a robust structure-property relationship. This guide provides the foundational workflows and interpretive logic to identify liabilities, guide rational chemical modifications, and ultimately increase the likelihood of advancing potent, selective, and drug-like 1,4-diazepane candidates into preclinical and clinical development.
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A Guide to Orthogonal Assays for Confirming the Biological Activity of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine as a Novel SENP1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel small molecule, 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. The oxazolo[4,5-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in oncology. Our investigation focuses on the hypothesis that this compound targets SUMO-specific protease 1 (SENP1), a critical enzyme in the deSUMOylation pathway.
SENP1 is a cysteine protease that plays a pivotal role in regulating the post-translational modification of proteins by removing Small Ubiquitin-like Modifier (SUMO) proteins.[1] This process, known as deSUMOylation, is essential for maintaining cellular homeostasis, and its dysregulation is strongly implicated in various cancers, including prostate, ovarian, and colorectal cancer.[2] SENP1 overexpression is often correlated with tumor progression and resistance to therapy, making it a compelling target for novel anti-cancer agents.[3]
Confirming the activity of a novel inhibitor requires more than a single assay. A robust validation strategy employs a series of orthogonal assays —distinct methods that interrogate the same biological system from different angles. This multi-faceted approach builds a powerful, self-validating case for the compound's mechanism of action, moving logically from direct enzyme inhibition in a purified system to target engagement and functional consequences in a cellular environment.
The SUMOylation Pathway: The Central Role of SENP1
The SUMOylation pathway is a dynamic, reversible process analogous to ubiquitination. It involves an enzymatic cascade that attaches SUMO proteins to lysine residues on target substrates, altering their function, localization, or stability.[4] SENP1 acts as a key editor in this process, performing two crucial functions: maturing SUMO precursors and, more critically, deconjugating SUMO from target proteins, thereby reversing the signal.[5] Inhibition of SENP1 is expected to cause an accumulation of SUMOylated proteins, impacting downstream cellular processes like cell cycle progression and transcription.[2]
Caption: The SUMOylation and deSUMOylation cycle.
An Orthogonal Assay Cascade for Inhibitor Validation
To build a compelling data package, we propose a four-stage cascade. This workflow progresses from demonstrating direct biochemical potency to confirming on-target activity in cells and, finally, linking this activity to a disease-relevant phenotypic outcome.
Caption: Logical workflow for orthogonal assay validation.
Assay 1: Primary Biochemical Activity – Fluorogenic SENP1 Cleavage Assay
This assay provides a direct, quantitative measure of the compound's ability to inhibit the catalytic activity of purified, recombinant SENP1 enzyme.
Causality and Rationale: This is the foundational experiment. By using a purified enzyme and a synthetic substrate, we can isolate the interaction between the compound and its direct target, eliminating the complexity of a cellular environment. A positive result here (a low IC50 value) is the first prerequisite for a viable inhibitor. We employ a fluorogenic substrate, such as SUMO1-7-amino-4-methylcoumarin (SUMO1-AMC), which releases a fluorescent signal only upon cleavage by active SENP1.[6] This provides a continuous, real-time readout of enzyme activity suitable for high-throughput screening and accurate potency determination.
Caption: Workflow for the in vitro SENP1 enzymatic assay.
Experimental Protocol: SENP1 Fluorogenic Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 10 mM DTT.[7] Prepare fresh DTT before use.
-
Compound Stock: Prepare a 10 mM stock of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine in 100% DMSO.
-
Enzyme Solution: Dilute recombinant human SENP1 (e.g., Sino Biological, Cat# S531-381H) to a working concentration of 2X in Assay Buffer.[8]
-
Substrate Solution: Dilute a fluorogenic substrate (e.g., SUMO1-AMC) to a 2X working concentration in Assay Buffer.[6]
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted compound or DMSO vehicle control to appropriate wells.
-
Add 10 µL of the 2X SENP1 enzyme solution to all wells. Mix gently.
-
Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X SUMO1-AMC substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the initial velocity (slope) of the linear phase of the reaction for each well.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data (Hypothetical)
| Compound | Target | Assay Type | IC50 (µM) |
| 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine | SENP1 | Fluorogenic Cleavage | 1.2 |
| Momordin Ic (Positive Control)[2] | SENP1 | Fluorogenic Cleavage | 5.1 |
| Inactive Analogue (Negative Control) | SENP1 | Fluorogenic Cleavage | > 100 |
Assay 2: Cellular Target Engagement – Cellular Thermal Shift Assay (CETSA)
This assay confirms that the compound binds to its intended target, SENP1, within the complex environment of a live cell.
Causality and Rationale: A compound can be a potent enzyme inhibitor in vitro but fail in cells due to poor permeability or rapid efflux. CETSA provides definitive evidence of target engagement in a physiological context.[9] The principle is that when a ligand binds to a protein, it typically increases the protein's thermal stability. By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble SENP1 remaining, we can observe a "thermal shift" that indicates direct binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for SENP1
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PC-3 prostate cancer cells) to ~80% confluency.
-
Treat cells with 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (e.g., at 10x its biochemical IC50) or DMSO vehicle for 2-4 hours.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 42°C to 68°C) for 3 minutes, followed by 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble SENP1 in each sample using Western blotting with a specific anti-SENP1 antibody.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands.
-
For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 42°C).
-
Plot the normalized soluble SENP1 fraction against temperature for both the compound-treated and vehicle-treated groups to visualize the thermal shift.
-
Comparative Data (Hypothetical)
| Treatment Group | Tagg (°C) of SENP1 (Melting Midpoint) | Interpretation |
| Vehicle (DMSO) | 54.2 | Baseline thermal stability |
| 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine | 58.7 | Significant thermal stabilization, confirming intracellular target engagement |
Assay 3: Cellular Mechanism of Action – Western Blot for Global SUMOylation
This assay confirms that target engagement leads to the expected functional outcome on the SUMOylation pathway within the cell.
Causality and Rationale: If the compound binds and inhibits SENP1 in cells, the rate of deSUMOylation will decrease, leading to a measurable accumulation of SUMO-conjugated proteins.[10] This provides a direct readout of the compound's on-pathway activity. By using an antibody that recognizes SUMO1 or SUMO2/3, we can visualize this increase as a high-molecular-weight smear on a Western blot, which is characteristic of global changes in post-translational modifications. This is a crucial step to demonstrate that the compound not only binds its target but also modulates its function as hypothesized.
Caption: Workflow for the SRB cell proliferation assay.
Experimental Protocol: SRB Proliferation Assay
-
Cell Seeding and Treatment:
-
Seed PC-3 cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Replace the medium with fresh medium containing a serial dilution of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine or a control drug (e.g., Cisplatin). Include vehicle-only wells.
-
-
Incubation and Fixation:
-
Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
Gently add cold 10% (w/v) Trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.
-
-
Staining and Measurement:
-
Wash the plates five times with water and allow them to air dry completely.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 15 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read the absorbance on a microplate reader at 510 nm.
-
-
Data Analysis:
-
Subtract the background absorbance and normalize the data to the vehicle-treated wells (100% growth).
-
Plot the percentage of cell growth versus the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration causing 50% inhibition of growth).
-
Comparative Data (Hypothetical)
| Compound | Cell Line | Assay Type | GI50 (µM) |
| 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine | PC-3 | SRB Proliferation | 4.5 |
| Cisplatin (Positive Control) [2] | PC-3 | SRB Proliferation | 28.2 |
| Inactive Analogue (Negative Control) | PC-3 | SRB Proliferation | > 100 |
Conclusion
The validation of a novel small molecule inhibitor is a systematic process that requires layers of converging evidence. By following the orthogonal assay cascade presented in this guide, researchers can build a robust and compelling case for the biological activity of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine. This structured approach—progressing from direct biochemical inhibition of SENP1, to confirmation of intracellular target binding, to verification of on-pathway effects, and finally to the demonstration of anti-proliferative activity—provides the comprehensive data package necessary for advancing a promising compound in the drug discovery pipeline. Each assay serves as an independent validation of the previous one, collectively establishing the compound's mechanism of action with high scientific rigor.
References
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MDPI. (n.d.). Naturally Derived SENP1 Inhibitors with Anticancer Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2023, January 4). SUMO-specific protease 1 inhibitors–A literature and patent overview. Retrieved from [Link]
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ACS Publications. (n.d.). Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs). Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
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Reaction Biology. (n.d.). SENP1 Ubiquitin-Proteasome Pathway Assay Service. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). SENP Proteases as Potential Targets for Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Drug synergy screening to identify potent Sentrin‐specific protease 1 (SENP1) inhibitor ursolic acid. Retrieved from [Link]
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In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, often resulting in late-stage clinical failures. Therefore, the early and rigorous evaluation of a compound's selectivity is a critical step in the development of safe and effective medicines. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (hereafter referred to as Compound X ), against structurally related molecules and a broader panel of biological targets.
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Our focus here is to delineate a robust experimental strategy to characterize the selectivity profile of Compound X, a novel derivative, and to compare its performance against a close structural analog, 2-(Piperazin-1-yl)-5-methyloxazolo[4,5-b]pyridine (Compound Y ), to understand the impact of the 1,4-diazepan moiety on target engagement and selectivity. Based on the common biological targets of related heterocyclic compounds, we hypothesize that Compound X is a potential modulator of protein kinases or G-protein coupled receptors (GPCRs).[4][5][6]
The Imperative of Selectivity in Drug Development
A highly selective drug interacts with a single desired target, minimizing the potential for unintended pharmacological effects.[7] This "magic bullet" concept, while an ideal, is often challenging to achieve. Many small molecules exhibit polypharmacology, interacting with multiple targets. While sometimes beneficial, off-target interactions are more frequently associated with adverse drug reactions.[8] Therefore, a thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of rational drug design.
Experimental Workflow for Selectivity Profiling
The evaluation of selectivity is a multi-step process that begins with the confirmation of on-target activity and progressively broadens to assess interactions with a wide array of potential off-targets. The following workflow outlines a systematic approach to characterizing the selectivity of Compound X.
Figure 1: A phased experimental workflow for the comprehensive selectivity profiling of a novel chemical entity.
Phase 1: Primary Target Engagement and Potency
Assuming Compound X is a potential kinase inhibitor based on its structural class, the initial step is to identify its primary kinase target(s) and determine its potency.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)[9][10]
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Compound X and Compound Y
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X and Compound Y in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data: Potency of Compound X vs. Compound Y
| Kinase Target | Compound X IC50 (nM) | Compound Y IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 250 | 5 |
| Kinase B | 8 | 750 | 2 |
| Kinase C | >10,000 | >10,000 | 20 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[9]
These hypothetical results suggest that the 1,4-diazepan moiety in Compound X significantly enhances potency against Kinase A and Kinase B compared to the piperazine group in Compound Y.
Phase 2: Broad Selectivity Screening
To understand the broader selectivity profile, Compound X should be screened against a large panel of kinases. Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of potential off-target interactions.[10]
Experimental Protocol: Large-Panel Kinase Selectivity Profiling
This is typically performed by specialized contract research organizations (CROs). The general principle involves a single-point inhibition screen followed by dose-response curves for significant hits.
Procedure:
-
Primary Screen: Compound X is tested at a high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) are identified as "hits."
-
Dose-Response Confirmation: Full IC50 curves are generated for the identified hits to confirm the off-target activity and determine potency.
Hypothetical Data: Kinase Selectivity Profile of Compound X at 1 µM
| Kinase Family | Number of Kinases Tested | Number of Kinases with >75% Inhibition |
| TK | 90 | 2 |
| TKL | 43 | 0 |
| STE | 47 | 1 |
| CK1 | 12 | 0 |
| AGC | 63 | 0 |
| CAMK | 73 | 0 |
| CMGC | 61 | 1 |
| Atypical | 20 | 0 |
| Total | 409 | 4 |
This hypothetical data indicates that Compound X is highly selective, inhibiting only a small fraction of the tested kinome at a high concentration. The identified off-targets would then be further investigated.
Evaluating Selectivity Against GPCRs
Given the structural similarities of some heterocyclic compounds to GPCR ligands, it is prudent to also assess the selectivity of Compound X against this major drug target family.[8][11]
Experimental Protocol: GPCR Binding and Functional Assays
A tiered approach is recommended, starting with binding assays to identify potential interactions, followed by functional assays to determine the nature of the interaction (agonist, antagonist, etc.).
1. Radioligand Binding Assays: [12]
-
Principle: Measures the ability of Compound X to displace a known radiolabeled ligand from a specific GPCR.
-
Procedure: Membranes from cells expressing the target GPCR are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of Compound X. The amount of bound radioactivity is measured, and the Ki (inhibition constant) is calculated.
2. Functional Assays (e.g., Second Messenger Assays): [11][13]
-
Principle: Measures the functional consequence of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or calcium flux for Gq-coupled receptors.
-
Procedure: Cells expressing the target GPCR are treated with varying concentrations of Compound X, and the level of the relevant second messenger is quantified.
Hypothetical Data: GPCR Selectivity of Compound X
| GPCR Target | Binding Ki (µM) | Functional Activity |
| Adrenergic α1A | >10 | No significant activity |
| Dopamine D2 | >10 | No significant activity |
| Serotonin 5-HT2A | 1.2 | Weak Antagonist (IC50 = 2.5 µM) |
| Muscarinic M1 | >10 | No significant activity |
This hypothetical data suggests a potential weak off-target activity at the 5-HT2A receptor, which would warrant further investigation in cellular and in vivo models.
Phase 3: Cellular and Functional Validation
Biochemical and binding assays provide valuable information, but it is crucial to confirm these findings in a more physiologically relevant cellular context.
Figure 2: Decision-making flowchart for the cellular validation of biochemical hits.
Experimental Protocol: On-Target Cellular Assay (Western Blot for Phosphorylation)
If the primary target is a kinase, a cellular assay can be used to measure the phosphorylation of its downstream substrate.
Procedure:
-
Cell Culture and Treatment: Culture a cell line that expresses the target kinase (e.g., Kinase A). Treat the cells with varying concentrations of Compound X or Compound Y for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.
-
Probe with a primary antibody for the total amount of the substrate as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against the compound concentration to determine the cellular EC50.
Conclusion
The comprehensive evaluation of a compound's selectivity is a cornerstone of modern drug discovery. The hypothetical case of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine (Compound X) illustrates a systematic, multi-faceted approach to this critical task. By progressing from initial potency determination to broad panel screening and cellular validation, researchers can build a detailed understanding of a compound's interaction with the proteome. This knowledge is invaluable for predicting potential on-target efficacy and off-target liabilities, ultimately guiding the development of safer and more effective therapeutic agents. The comparison with a close analog, Compound Y , further highlights how subtle structural modifications can profoundly impact selectivity, reinforcing the importance of iterative structure-activity and structure-selectivity relationship studies.
References
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Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6297-6315. Retrieved January 18, 2026, from [Link]
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Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. (2022). New Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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Jacobson, K. A., Costanzi, S., & Paoletta, S. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. Retrieved January 18, 2026, from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology. Retrieved January 18, 2026, from [Link]
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Stoddart, L. A., Kellam, B., & Hill, S. J. (2016). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 173(13), 2047-2061. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. Retrieved January 18, 2026, from [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2018). Molecules. Retrieved January 18, 2026, from [Link]
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Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. (2021). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
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Imidazopyridine-fused[9][14]diazepinones: modulations of positions 2 to 4 and their impacts on the anti-melanoma activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis of 2-(4-substitutedbenzyl-[7][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[7][9][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design. Retrieved January 18, 2026, from [Link]
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Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2006). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. (1999). Pharmazie. Retrieved January 18, 2026, from [Link]
-
Novel antagonists of platelet-activating factor. 2. Synthesis and structure-activity relationships of potent and long-acting heterofused[9][15]benzodiazepine and[7][9]diazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine. (1995). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2019). Molecules. Retrieved January 18, 2026, from [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 18, 2026, from [Link]
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A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules. Retrieved January 18, 2026, from [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2018). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]
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Diazepam. (2023). In StatPearls. StatPearls Publishing. Retrieved January 18, 2026, from [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). Molecules. Retrieved January 18, 2026, from [Link]
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Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2022). Molecules. Retrieved January 18, 2026, from [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2015). Bioorganic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical entity. The proper disposal of research compounds is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine, ensuring the protection of personnel and the environment.
Core Principles of Disposal
The fundamental principle is to manage this compound as a hazardous chemical waste. This requires segregation, proper containment, clear labeling, and disposal through a licensed hazardous waste vendor. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[7][8][9][10]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine in solid form and in solution.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE. Given the nature of the compound, which includes a pyridine ring known for potential toxicity, the following are mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.[11]
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or PVA gloves.[11]
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and preparation for disposal should be conducted within a properly functioning certified laboratory chemical fume hood.[11]
Part 2: Waste Segregation and Container Selection
Proper segregation is crucial to prevent dangerous reactions.[2][12]
-
Designated Waste Container: Dedicate a specific, compatible, and clearly labeled waste container for 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine waste.
-
Compatibility: The container must be made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[2]
-
Segregation: This waste stream should be kept separate from other chemical wastes, particularly strong oxidizing agents and acids.[2][11] Halogenated and non-halogenated solvent wastes should also be segregated.[2]
Part 3: Preparing Solid Waste for Disposal
-
Collection: Carefully collect all solid waste, including residual amounts in original containers and any contaminated materials like weighing paper or spatulas.
-
Containment: Place the solid waste into the designated, labeled hazardous waste container. Ensure the container is sealable and airtight.[11]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine". Include the approximate quantity. Do not use chemical formulas or abbreviations.[8]
Part 4: Preparing Solutions for Disposal
-
Collection: Collect all solutions containing the compound in a designated, compatible, and sealable waste container.
-
pH Consideration: For aqueous solutions, it is crucial to maintain a neutral or slightly basic pH. Pyridine-like compounds can react with strong acids.[11]
-
Labeling: As with solid waste, the container must be labeled "Hazardous Waste" with the full chemical name and a list of all solvent components with their approximate percentages.[8]
Part 5: Decontamination of Empty Containers
Empty containers that held 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine must be decontaminated before disposal.
-
Triple Rinsing: The container must be triple rinsed with a suitable solvent that can dissolve the compound.[2][9]
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.[9]
-
Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate.[2][9]
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[11]
-
Skin Contact: Wash the affected area with soap and water. Get medical attention if irritation develops and persists.[1]
-
Ingestion: Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert, dry absorbent and place it in the appropriate hazardous waste container. For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.[11]
Final Recommendations
The final and most critical step is to coordinate with your institution's EHS department for the pickup and ultimate disposal of the hazardous waste. They will have established procedures with licensed waste management vendors who will ensure the material is disposed of in compliance with all local, state, and federal regulations, likely through high-temperature incineration.[1]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
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Shaikh, et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]
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PubMed. (2024-12-05). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. [Link]
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PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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A Senior Application Scientist's Guide to Handling 2-(1,4-Diazepan-1-yl)-5-methyloxazolo[4,5-b]pyridine
A Senior Application Scientist's Guide to Handling 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine
This document provides essential safety and handling protocols for 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine. As this is a novel research compound, specific toxicological and hazard data are not available. Therefore, the core principle of this guide is to treat this compound as hazardous until proven otherwise, applying a rigorous risk-based approach to ensure personnel safety.[3][4] This protocol is built upon established safety standards from authoritative bodies and analysis of the compound's structural motifs.
Foundational Hazard Assessment: A Logic-Driven Approach
A thorough risk assessment is the cornerstone of laboratory safety, especially when dealing with novel chemical entities.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards that necessitate the use of personal protective equipment (PPE).[7] For a new molecule like 2-(1,4-Diazepan-1-yl)-5-methyl[2]oxazolo[4,5-b]pyridine, we must infer potential hazards from its constituent parts.
-
[1][2]oxazolo[4,5-b]pyridine Core: This heterocyclic system is a derivative of pyridine. Pyridine is a flammable liquid, a skin and respiratory irritant, and is harmful if swallowed.[8][9][10] More broadly, heterocyclic amines as a class are known to include potent mutagens and potential carcinogens.[11][12][13][14] Therefore, inhalation of dust or aerosols and skin contact with the compound must be minimized.
-
1,4-Diazepane Substituent: This seven-membered ring containing two nitrogen atoms is a structural feature in many pharmacologically active compounds, most notably in the benzodiazepine class (e.g., Diazepam).[15][16][17] The Safety Data Sheet (SDS) for Diazepam indicates it is toxic if swallowed or in contact with skin.[16] This suggests our target compound could possess unforeseen biological activity and dermal toxicity.
The Hierarchy of Controls: Engineering Safeguards First
Before specifying PPE, we must implement primary engineering and administrative controls to minimize risk at the source. PPE is the last line of defense.[18]
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, including weighing of the solid, preparation of solutions, and transfers, must be conducted within a certified chemical fume hood.[3][19][20] This is crucial to prevent the inhalation of airborne particulates or vapors.
-
Designated Area: All work with this compound should be restricted to a designated area within the laboratory (e.g., a specific fume hood and bench space). This area should be clearly marked with signage indicating the presence of a potent or unknown-hazard compound.[3]
-
Administrative Controls: Access to the compound and the designated handling area should be limited to trained personnel only. It is also advisable to avoid working alone when handling this and other highly hazardous materials.[13]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] For handling 2-(1,4-Diazepan-1-yl)-5-methyl[1][2]oxazolo[4,5-b]pyridine, enhanced protection is mandatory.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. ANSI Z87.1-compliant chemical splash goggles are required whenever handling the solid or its solutions to provide a complete seal around the eyes.[3][21]
-
Face Shield: When there is a significant risk of splash or energetic reaction (e.g., handling larger quantities >1g, conducting reactions under pressure, or quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[3][10][21]
Skin and Body Protection
-
Gloves (Double-Gloving Recommended): Due to the unknown dermal toxicity and potential for rapid skin absorption, a double-gloving technique is required.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A second, heavier-duty nitrile or neoprene glove should be worn over the inner glove.
-
Rationale: This practice provides robust protection against minor splashes and allows for the safe removal of a contaminated outer glove without exposing the skin. For chemicals of unknown toxicity, this layered approach is a best practice.[22] Gloves must be changed immediately if contamination is suspected and should be removed before leaving the laboratory.[18]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[1] This protects personal clothing and skin from contamination.
-
Additional Protection: For operations involving larger quantities or a high risk of splashing, a chemically resistant apron worn over the lab coat should be considered.
Respiratory Protection
While all work should be performed in a chemical fume hood to eliminate the need for respiratory protection, a NIOSH-approved respirator with organic vapor/particulate combination cartridges should be available for emergency situations, such as a large spill outside of containment.[4] Use of such a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]
Operational Plan: From Preparation to Disposal
A systematic workflow ensures that safety protocols are consistently applied at every stage of handling.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. twu.edu [twu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. nj.gov [nj.gov]
- 11. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 13. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 14. Cancer risk of heterocyclic amines in cooked foods: an analysis and implications for research [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. northamerica.covetrus.com [northamerica.covetrus.com]
- 18. m.youtube.com [m.youtube.com]
- 19. acs.org [acs.org]
- 20. acs.org [acs.org]
- 21. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 22. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
